molecular formula C17H20O9 B15592227 4-Feruloylquinic acid

4-Feruloylquinic acid

Numéro de catalogue: B15592227
Poids moléculaire: 368.3 g/mol
Clé InChI: VTMFDSJJVNQXLT-XQCMRRNBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-O-feruloylquinic acid is an organic molecular entity.
4-O-feruloyl-D-quinic acid has been reported in Coptis japonica and Coffea canephora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMFDSJJVNQXLT-XQCMRRNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Feruloylquinic Acid: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Feruloylquinic acid (4-FQA), a prominent member of the hydroxycinnamate family, is a bioactive phenolic compound extensively distributed throughout the plant kingdom. Esteemed for its significant antioxidant, anti-inflammatory, and neuroprotective properties, 4-FQA is the subject of escalating scientific inquiry. This technical guide furnishes an in-depth overview of the natural origins and distribution of 4-FQA, presenting quantitative data on its prevalence in various plant species. Detailed experimental protocols for its extraction, isolation, and quantification are provided, alongside an exploration of the key signaling pathways it modulates. This document is designed to serve as an essential resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution

4-Feruloylquinic acid is synthesized in a wide array of plant species, where it contributes to the plant's defense mechanisms and cellular structure. Its distribution varies significantly depending on the plant species, cultivar, maturity, and the specific plant part.

Major Dietary Sources

Coffee beans, particularly from Coffea arabica and Coffea robusta, stand out as one of the most significant dietary sources of 4-FQA.[1] Beyond coffee, this compound is present in a variety of fruits and vegetables. Notable fruit sources include European plums (Prunus domestica), peaches (Prunus persica), apricots (Prunus armeniaca), and jostaberries (Ribes × nidigrolaria).[2][3][4][5] Among vegetables, carrots (Daucus carota) and sweet potatoes (Ipomoea batatas) are recognized for their 4-FQA content.[6]

Medicinal Plants

Several plants utilized in traditional medicine owe part of their therapeutic effects to the presence of 4-FQA. These include Ilex paraguariensis (Yerba Mate), Stemona japonica, Coptis japonica, and Panax ginseng (Korean Ginseng).[7][8][9][10] In these plants, 4-FQA often exists as part of a complex mixture of phenolic compounds that act synergistically.

Quantitative Data on this compound Content

The concentration of this compound in natural sources is highly variable. The following tables summarize the quantitative data available in the scientific literature.

Plant SourcePlant PartConcentration (mg/100g dry weight unless otherwise specified)Reference(s)
Coffea arabica (Coffee)Green BeansTotal FQAs are a minor component of total chlorogenic acids.[1]
Coffea arabica (Coffee)Brewed Beverage13.26 mg/100 mL
Daucus carota (Carrot)Root0.00 - 0.13 mg/100g fresh weight
Ipomoea batatas (Sweet Potato)LeavesContains feruloylquinic acids; specific data for 4-FQA is limited.[6]
Ilex paraguariensis (Yerba Mate)LeavesContains feruloylquinic acid.[7]
Prunus domestica (Plum)FruitContains feruloylquinic acid.[2]
Prunus persica (Peach)FruitContains 4-O-feruloylquinic acid.[3]
Prunus armeniaca (Apricot)LeavesContains 4-O-feruloylquinic acid.[4]

Experimental Protocols

Accurate analysis of this compound requires robust extraction and analytical methodologies.

Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of 4-FQA from a dried plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the dried and powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[6]

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC method for the separation and quantification of 4-FQA.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[6]

    • Solvent B: Acetonitrile.[6]

  • Gradient Elution: A common gradient starts with a low percentage of Solvent B (e.g., 5%), gradually increasing to elute the compounds of interest.[11]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV detector at 320 nm.[11]

  • Injection Volume: 10 µL.[6]

Calibration: Prepare a series of standard solutions of a certified 4-O-feruloylquinic acid standard in the mobile phase at concentrations ranging from 1 to 100 µg/mL to generate a calibration curve.[6]

Identification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the unambiguous identification of 4-FQA in complex mixtures.

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used.

Fragmentation Pattern: The fragmentation of the [M-H]⁻ ion of this compound (m/z 367) provides characteristic product ions that aid in its identification. Key fragment ions include m/z 193 (feruloyl moiety) and m/z 173 (dehydrated quinic acid). The relative abundance of these ions can help distinguish between different feruloylquinic acid isomers.[3]

Signaling Pathways and Biological Activities

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant mechanism of 4-FQA is attributed to its ability to scavenge free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[12]

A crucial pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, 4-FQA can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FQA 4-Feruloylquinic acid Keap1_Nrf2 Keap1-Nrf2 Complex FQA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection leads to

Activation of the Nrf2 antioxidant response pathway by this compound.
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. 4-FQA and related compounds have demonstrated anti-inflammatory effects by modulating key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, 4-FQA can reduce the production of pro-inflammatory cytokines and mediators.

Experimental Workflows

The following diagram illustrates a typical workflow for the investigation of this compound from a natural source.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_bioactivity Bioactivity Screening A Plant Material (e.g., Coffee Beans, Fruits) B Drying & Grinding A->B C Solid-Liquid Extraction (e.g., 80% Methanol) B->C D Filtration & Concentration C->D E Crude Extract D->E F HPLC-DAD Analysis E->F G LC-MS/MS Identification E->G I In vitro assays (e.g., Antioxidant, Anti-inflammatory) E->I H Quantification F->H G->H J Cell-based assays (e.g., Signaling pathway analysis) I->J K In vivo studies J->K

A generalized experimental workflow for the study of this compound.

Conclusion

This compound is a widely distributed natural compound with a range of promising biological activities. Its prevalence in common dietary sources, such as coffee and various fruits, makes it a significant component of the human diet. The methodologies outlined in this guide provide a robust framework for the extraction, analysis, and biological evaluation of this compound. Further research into the specific mechanisms of action and potential therapeutic applications of this compound is warranted and holds considerable promise for the development of new functional foods and pharmaceuticals.

References

The Biosynthesis of 4-Feruloylquinic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-O-Feruloylquinic acid (4-FQA) is a significant hydroxycinnamic acid ester found in various plant species, contributing to their antioxidant, medicinal, and structural properties. As a member of the broader chlorogenic acid family, its biosynthesis is intricately linked to the central phenylpropanoid pathway. This technical guide provides an in-depth exploration of the enzymatic steps leading to the formation of 4-FQA, presenting the core pathway, quantitative enzymatic data, detailed experimental protocols for pathway analysis, and a visual representation of the metabolic route. The information is curated to support advanced research and development in phytochemistry, metabolic engineering, and drug discovery.

Core Biosynthesis Pathway

The formation of 4-Feruloylquinic acid is a multi-step process originating from the amino acid L-phenylalanine. The pathway leverages a series of core enzymes from the general phenylpropanoid pathway to synthesize an activated feruloyl group, which is subsequently transferred to quinic acid. While several related routes exist for chlorogenic acid synthesis, the most evident pathway for 4-FQA formation proceeds through CoA-activated intermediates.

The key stages are:

  • General Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

  • Hydroxylation to Caffeoyl-CoA: The direct hydroxylation of p-coumaroyl-CoA is not the primary route. Instead, the pathway involves a shunt via shikimate or quinate esters. Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) esterifies p-coumaroyl-CoA to an acceptor molecule (shikimate or quinate). This ester, p-coumaroyl-shikimate/quinate, is then hydroxylated at the 3' position by the cytochrome P450 enzyme p-coumaroyl 5-O-shikimate/quinate 3'-hydroxylase (C3'H) to yield caffeoyl-shikimate/quinate. The caffeoyl moiety is then transferred back to Coenzyme A, either by the reverse action of HCT or through the action of Caffeoyl-Shikimate Esterase (CSE) followed by 4CL, to produce Caffeoyl-CoA.

  • Methylation to Feruloyl-CoA: The hydroxyl group added in the previous step is methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl of caffeoyl-CoA, yielding Feruloyl-CoA.

  • Esterification to Quinic Acid: In the final step, Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) , or a related HCT, catalyzes the transfer of the feruloyl moiety from Feruloyl-CoA to the 4-position hydroxyl group of quinic acid, forming 4-O-Feruloylquinic acid. The regiospecificity of this acylation is determined by the specific transferase enzyme present in the plant species.

Below is a diagram illustrating this core biosynthetic pathway.

4-Feruloylquinic_Acid_Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA C3H_node HCT / C3'H / HCT(rev) pCoumaroylCoA->C3H_node CaffeoylCoA Caffeoyl-CoA CCoAOMT_node CCoAOMT CaffeoylCoA->CCoAOMT_node FeruloylCoA Feruloyl-CoA HQT_node HCT / HQT FeruloylCoA->HQT_node QuinicAcid Quinic Acid QuinicAcid->HQT_node FQA4 4-O-Feruloylquinic Acid C3H_node->CaffeoylCoA CCoAOMT_node->FeruloylCoA HQT_node->FQA4

Core biosynthesis pathway of 4-O-Feruloylquinic Acid.

Quantitative Enzyme Data

The efficiency and substrate preference of the biosynthetic enzymes are critical for understanding the metabolic flux towards 4-FQA. While comprehensive kinetic data for all enzymes across various species are not fully available, key parameters for representative enzymes have been characterized.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (s⁻¹ M⁻¹)Reference(s)
HCT Physcomitrium patensShikimate2205.123,182
Quinate9,4003.5372
CCoAOMT AlfalfaCaffeoyl-CoA1.6N/AN/A
5-Hydroxyferuloyl-CoA27N/AN/A
C3'H Arabidopsis thalianap-Coumaroyl shikimate~2.5N/AN/A
p-Coumaroyl quinate~10N/AN/A

Note: N/A indicates data not available in the cited literature. The C3'H K_m_ values are estimations based on reported relative activities.

Experimental Protocols

Reproducible experimental methods are fundamental to studying the 4-FQA biosynthesis pathway. This section details protocols for key enzyme assays and the analytical quantification of reaction products.

Protocol for HCT Enzyme Activity Assay

This protocol measures the formation of a hydroxycinnamoyl-shikimate/quinate ester from its corresponding CoA thioester and an acyl acceptor, analyzed via UPLC-MS.

A. Materials

  • Protein Extraction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% glycerol, 1% PVPP, 1x protease inhibitor cocktail.

  • Reaction Mix (Final Concentrations): 100 mM Tris-HCl (pH 7.0), 1 mM DTT, 100 µM p-coumaroyl-CoA (or feruloyl-CoA), 500 µM quinic acid (or shikimic acid).

  • Plant protein extract (e.g., from xylem tissue).

  • Acetonitrile (ACN) for reaction quenching.

  • UPLC-MS system with a C18 column.

B. Procedure

  • Protein Extraction: Homogenize fresh plant tissue in ice-cold protein extraction buffer. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. Quantify the protein concentration of the supernatant (e.g., using Bradford assay).

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mix. As a negative control, use a protein extract that has been boiled for 10 minutes.

  • Initiation: Start the reaction by adding 5-10 µg of the plant protein extract to the reaction mix.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of ACN. Vortex and centrifuge to pellet precipitated protein.

  • Analysis: Analyze the supernatant using a UPLC-MS system. Separate compounds on a C18 column with a water/ACN gradient (both containing 0.1% formic acid). Monitor for the m/z of the expected product (e.g., p-coumaroyl quinate or feruloyl quinate) in negative ionization mode.

Protocol for C3'H (Cytochrome P450) Enzyme Assay

This assay measures the hydroxylation of a p-coumaroyl ester by a microsomal fraction containing the C3'H enzyme.

A. Materials

  • Microsomal Fraction: Isolated from the plant tissue of interest.

  • Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 7.4).

  • Substrate: p-Coumaroyl-quinate or p-coumaroyl-shikimate.

  • Cofactor: NADPH.

  • Acetonitrile (ACN).

  • LC-MS system.

B. Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein fraction (typically 50-100 µg) with the potassium phosphate buffer and the substrate (e.g., 50 µM p-coumaroyl-quinate).

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding an equal volume of ACN.

  • Analysis: Centrifuge the mixture to pellet membranes and precipitated protein. Analyze the supernatant by LC-MS to detect and quantify the formation of the caffeoyl-ester product.

Protocol for HPLC-Based Quantification of 4-FQA

This protocol provides a general method for the separation and quantification of FQA isomers from plant extracts.

A. Materials & Instrumentation

  • Extraction Solvent: Methanol (B129727) with 0.1% formic acid (to prevent isomerization).

  • HPLC System: With a diode array detector (DAD) or coupled to a mass spectrometer (MS).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

B. Procedure

  • Sample Preparation: Freeze-dry plant material and grind to a fine powder. Extract the powder with the acidified methanol solvent using sonication in a chilled water bath. Centrifuge and filter the supernatant through a 0.22 µm filter.

  • Chromatography:

    • Set the column temperature to 30°C.

    • Use a flow rate of 1.0 mL/min.

    • Set detection wavelength to 320 nm for hydroxycinnamic acids.

    • Apply a gradient elution program, for example:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 40% B

      • 35-40 min: 40% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-50 min: Return to 10% B and equilibrate.

  • Quantification: Identify 4-FQA based on retention time and UV/MS spectra compared to an authentic standard. Quantify using a calibration curve generated from the standard.

Workflow and Logical Relationships

The process of investigating the 4-FQA pathway, from initial hypothesis to final quantification, follows a logical workflow. This involves genetic analysis, protein expression, enzymatic assays, and metabolite analysis, each informing the next step.

Research_Workflow GeneID Gene Identification (e.g., HCT, CCoAOMT) Recombinant Recombinant Protein Expression GeneID->Recombinant Transgenics Transgenic Plant Generation (Knockout/Overexpress) GeneID->Transgenics EnzymeAssay Enzyme Assays (Kinetics) Recombinant->EnzymeAssay MetaboliteID Metabolite Identification (LC-MS) EnzymeAssay->MetaboliteID Confirms Product MetaboliteQuant Metabolite Quantification (HPLC/LC-MS) MetaboliteID->MetaboliteQuant Provides Target Transgenics->MetaboliteQuant Phenotype Phenotypic Analysis Transgenics->Phenotype

Workflow for functional analysis of the 4-FQA pathway.

Conclusion

The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway, requiring a coordinated sequence of enzymatic reactions. Understanding this pathway is crucial for the metabolic engineering of plants to enhance the production of this and other valuable chlorogenic acids for applications in the food, pharmaceutical, and materials industries. The data and protocols presented herein provide a robust framework for researchers to further elucidate the nuances of this pathway, from characterizing enzyme kinetics to quantifying metabolic outputs in complex biological systems.

An In-depth Technical Guide to 4-O-Feruloylquinic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Feruloylquinic acid, a member of the chlorogenic acid family, is a naturally occurring phenolic compound found in various plant sources, including coffee beans and certain medicinal herbs. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, and known biological activities. Detailed experimental protocols for antioxidant assays are presented, and key signaling pathways involved in its anti-inflammatory and neuroprotective effects are discussed and visualized. This document aims to serve as a foundational resource for researchers and professionals exploring the therapeutic potential of 4-O-Feruloylquinic acid.

Chemical Structure and Identification

4-O-Feruloylquinic acid is an ester formed between ferulic acid and quinic acid. Its chemical structure is characterized by a feruloyl group attached to the hydroxyl group at the 4th position of the quinic acid core.

Table 1: Chemical Identification of 4-O-Feruloylquinic Acid

IdentifierValue
IUPAC Name (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid[1][2]
CAS Number 2613-86-7[1][3]
Molecular Formula C₁₇H₂₀O₉[1][3]
SMILES COC1=C(C=CC(=C1)/C=C/C(=O)OC2--INVALID-LINK--O)O[1]
InChI InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15-,17+/m1/s1[3]
InChIKey VTMFDSJJVNQXLT-KSQYBWRXSA-N[2]

Physicochemical Properties

The physicochemical properties of 4-O-Feruloylquinic acid are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in drug delivery systems.

Table 2: Physicochemical Properties of 4-O-Feruloylquinic Acid

PropertyValueSource
Molecular Weight 368.34 g/mol [3]
Monoisotopic Mass 368.110732238 Da[2]
Melting Point 195-196 °C (Predicted)[3]
Boiling Point 656.1 ± 55.0 °C (Predicted)[3]
Density 1.53 ± 0.1 g/cm³ (Predicted)[3]
pKa (Strongest Acidic) 3.39 (Predicted)[2]
Water Solubility 2.8 g/L (Predicted)[2]
logP -0.12 (Predicted)[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year

Spectroscopic Properties

The structural elucidation of 4-O-Feruloylquinic acid has been accomplished using various spectroscopic techniques, including UV-Vis, IR, NMR, and Mass Spectrometry.

Table 3: Spectroscopic Data of 4-O-Feruloylquinic Acid

TechniqueData
UV-Vis (λmax) Due to the ferulic acid moiety, it is expected to have absorption maxima around 235 nm and 322 nm.
Infrared (IR) Characteristic absorption bands are expected for O-H stretching (alcohols, phenols, carboxylic acid), C=O stretching (ester, carboxylic acid), C=C stretching (aromatic, alkene), and C-O stretching.
¹H NMR Predicted spectrum is available. Key signals would correspond to the protons of the feruloyl and quinic acid moieties.
¹³C NMR Predicted data is available. Signals would correspond to the carbonyl carbons, aromatic carbons, olefinic carbons, and the carbons of the quinic acid ring.
Mass Spectrometry LC-MS/MS data shows precursor ions [M+H]⁺ at m/z 369.118 and [M+Na]⁺ at m/z 391.1.

Biological Activities and Signaling Pathways

4-O-Feruloylquinic acid, like other chlorogenic acids, exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of 4-O-Feruloylquinic acid is largely due to the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Activity

4-O-Feruloylquinic acid is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response. By inhibiting these pathways, 4-O-Feruloylquinic acid can potentially reduce the production of pro-inflammatory cytokines and mediators.

Anti-inflammatory Signaling Pathway cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimuli LPS TLR4 TLR4 Stimuli->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway IκB-NF-κB Complex TLR4->NFkB_pathway NFkB NF-κB MAPK_pathway->NFkB NFkB_pathway->NFkB NF-κB release IkB IκB NFkB_pathway->IkB IκB degradation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocation 4-FQA 4-O-Feruloylquinic Acid 4-FQA->MAPK_pathway Inhibits 4-FQA->NFkB_pathway Inhibits

Caption: Hypothesized anti-inflammatory mechanism of 4-O-Feruloylquinic acid.

Neuroprotective Effects

The neuroprotective properties of 4-O-Feruloylquinic acid are linked to its ability to combat oxidative stress. It is suggested that it may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes.

Neuroprotective Signaling Pathway cluster_0 Oxidative Stress cluster_1 Cytoplasm cluster_2 Nucleus Oxidative_Stress ROS Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 release ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation 4-FQA 4-O-Feruloylquinic Acid 4-FQA->Keap1_Nrf2 Promotes dissociation

Caption: Hypothesized neuroprotective mechanism of 4-O-Feruloylquinic acid.

Experimental Protocols

Extraction of Feruloylquinic Acids from Natural Products

This protocol provides a general method for the extraction of feruloylquinic acids from plant material.

Extraction Workflow Start Plant Material (e.g., coffee beans) Grinding Grinding/Homogenization Start->Grinding Extraction Solvent Extraction (e.g., 80% methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification (e.g., Preparative HPLC) Evaporation->Purification End Isolated 4-O-Feruloylquinic Acid Purification->End

Caption: General workflow for the extraction of 4-O-Feruloylquinic acid.

In Vitro Antioxidant Activity Assays

The following are detailed protocols for common antioxidant assays that can be used to evaluate the efficacy of 4-O-Feruloylquinic acid.

Table 4: Protocols for In Vitro Antioxidant Assays

AssayProtocol
DPPH Radical Scavenging Assay 1. Prepare a 0.1 mM solution of DPPH in methanol. 2. Prepare serial dilutions of 4-O-Feruloylquinic acid and a positive control (e.g., Ascorbic acid) in methanol. 3. In a 96-well plate, add 20 µL of the sample or standard to 180 µL of the DPPH solution. 4. Incubate in the dark at room temperature for 30 minutes. 5. Measure the absorbance at 517 nm. 6. Calculate the percentage of radical scavenging activity.
ABTS Radical Cation Decolorization Assay 1. Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours. 2. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. 3. Prepare serial dilutions of 4-O-Feruloylquinic acid and a positive control (e.g., Trolox). 4. In a 96-well plate, add 10 µL of the sample or standard to 190 µL of the diluted ABTS•+ solution. 5. Incubate at room temperature for 6 minutes. 6. Measure the absorbance at 734 nm. 7. Calculate the percentage of inhibition.
Ferric Reducing Antioxidant Power (FRAP) Assay 1. Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution. Warm to 37°C. 2. Prepare serial dilutions of 4-O-Feruloylquinic acid and a standard (e.g., FeSO₄). 3. In a 96-well plate, add 10 µL of the sample or standard to 190 µL of the FRAP reagent. 4. Incubate at 37°C for 30 minutes. 5. Measure the absorbance at 593 nm. 6. Determine the FRAP value from the standard curve.

Conclusion

4-O-Feruloylquinic acid is a promising natural compound with significant antioxidant, anti-inflammatory, and neuroprotective potential. Its mechanism of action appears to be mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2. Further research, including detailed spectroscopic characterization and in vivo studies, is warranted to fully elucidate its therapeutic potential for the development of new drugs and nutraceuticals. This guide provides a solid foundation for such future investigations.

References

An In-depth Technical Guide to the Spectroscopic Identification of 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of 4-Feruloylquinic acid. This document collates quantitative spectroscopic data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting. Furthermore, this guide includes visualizations of experimental workflows and relevant signaling pathways to aid in the understanding of the analytical process and the biological context of this compound.

Spectroscopic Data for this compound

The unequivocal identification of this compound (4-FQA) relies on a combination of spectroscopic techniques. Each method provides unique structural information, and together they form a comprehensive analytical profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Class of CompoundSolventλmax 1 (nm)λmax 2 (nm)
HydroxycinnamatesMethanol (B129727)/Water~322-326~235

Note: The exact absorption maxima may vary slightly depending on the solvent and pH.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for hydroxyl, carboxylic acid, ester, aromatic, and alkene functionalities. Due to the lack of a publicly available IR spectrum for 4-FQA, the following table is based on the known functional groups of the molecule and data from the closely related compound, ferulic acid.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (phenolic and carboxylic acid)Stretching3500-3200 (broad)
C-H (aromatic and vinylic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=O (ester)Stretching~1715
C=O (carboxylic acid)Stretching~1700
C=C (aromatic)Stretching1600-1450
C=C (vinylic)Stretching~1630
C-O (ester and ether)Stretching1300-1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, allowing for the assignment of all protons and carbons. While a complete, experimentally verified NMR dataset for 4-FQA is not publicly available, data from its methyl ester derivative and predicted spectra for its isomers provide a strong basis for its identification. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable solvents for NMR analysis.[1]

¹H NMR (Proton NMR) - Expected Chemical Shifts in CD₃OD

ProtonsMultiplicityChemical Shift (δ, ppm)
Feruloyl Moiety
H-7'd~7.65
H-2'd~7.20
H-6'dd~7.08
H-5'd~6.80
H-8'd~6.40
OCH₃s~3.85
Quinic Acid Moiety
H-4m~5.30
H-3m~4.20
H-5m~3.80
H-2ax, H-6axm~2.20
H-2eq, H-6eqm~2.05

¹³C NMR (Carbon-13 NMR) - Expected Chemical Shifts in CD₃OD

CarbonsChemical Shift (δ, ppm)
Feruloyl Moiety
C-9' (C=O)~168.5
C-4'~150.0
C-3'~149.0
C-7'~147.0
C-1'~128.0
C-6'~124.0
C-5'~116.5
C-2'~115.0
C-8'~114.5
OCH₃~56.5
Quinic Acid Moiety
C-7 (COOH)~178.0
C-1~76.0
C-4~74.0
C-3~72.0
C-5~70.0
C-2~38.0
C-6~36.0
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for distinguishing it from its isomers.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Formula: C₁₇H₂₀O₉

  • Monoisotopic Mass: 368.11073 Da[2]

Tandem Mass Spectrometry (MS/MS) of [M+H]⁺ (m/z 369.118) [2]

m/zRelative Intensity (%)Putative Fragment
177.0557100[Ferulic acid + H]⁺
145.029073.36[Feruloyl moiety fragment]
117.033732.90[Feruloyl moiety fragment]

Tandem Mass Spectrometry (MS/MS) of [M+Na]⁺ (m/z 391.100) [2]

m/zRelative Intensity (%)Putative Fragment
391.1024100[M+Na]⁺
177.056431.33[Ferulic acid + H]⁺
145.027519.71[Feruloyl moiety fragment]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of spectroscopic grade methanol to prepare a stock solution. Further dilute the stock solution with methanol to obtain a concentration within the linear range of the spectrophotometer (typically resulting in an absorbance between 0.2 and 0.8).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Use methanol as the blank reference.

    • Scan the sample solution from 200 to 400 nm.

    • Record the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

    • Perform a background scan with an empty sample compartment or a blank KBr pellet.

    • Process the spectrum to identify the wavenumbers of the absorption bands.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • For ¹H NMR, dissolve 2-5 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in a clean, dry NMR tube.

    • For ¹³C NMR, a more concentrated sample (10-20 mg) is recommended.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 16-64 scans, relaxation delay (d1) of 1-5 seconds, spectral width of ~16 ppm.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: 1024 or more scans, relaxation delay (d1) of 2 seconds.

    • 2D NMR (for complete assignment):

      • Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

  • Data Processing: Process the raw data (FID) using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 10-100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and/or negative mode.

    • Scan Range: m/z 100-1000 for full scan analysis.

    • MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the precursor ion of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_identification Identification Start Crude Extract or Pure Compound Dissolution Dissolution in Appropriate Solvent Start->Dissolution Filtration Filtration Dissolution->Filtration LCMS LC-MS/MS Filtration->LCMS NMR NMR (1H, 13C, 2D) Filtration->NMR UVVis UV-Vis Filtration->UVVis FTIR FTIR Filtration->FTIR ProcessMS Process MS Data (m/z, Fragmentation) LCMS->ProcessMS ProcessNMR Process NMR Data (Chemical Shifts, Couplings) NMR->ProcessNMR ProcessUV Process UV-Vis Data (λmax) UVVis->ProcessUV ProcessIR Process FTIR Data (Functional Groups) FTIR->ProcessIR Identification Structure Confirmation of This compound ProcessMS->Identification ProcessNMR->Identification ProcessUV->Identification ProcessIR->Identification

A typical experimental workflow for the spectroscopic identification of this compound.
Potential Signaling Pathways

This compound, as a phenolic compound, is anticipated to exhibit antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways such as the Nrf2-ARE and NF-κB pathways.

Nrf2-ARE Antioxidant Response Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FQA This compound ROS Oxidative Stress (ROS) FQA->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription Initiates

The Nrf2-ARE pathway, a potential target for the antioxidant activity of this compound.

NF-κB Inflammatory Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FQA This compound IKK IKK Complex FQA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to DNA DNA NFkB_n->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Transcription Initiates

The NF-κB pathway, a potential target for the anti-inflammatory effects of this compound.

References

A Technical Guide to the Biological Activities of Feruloylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloylquinic acids (FQAs), a class of phenolic compounds prevalent in sources such as coffee, are gaining significant attention within the scientific community for their potential therapeutic applications. These molecules, existing as various positional isomers—primarily 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA)—exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The specific orientation of the feruloyl group on the quinic acid core significantly influences their bioactivity, making a comparative understanding of these isomers crucial for targeted drug discovery and development. This technical guide provides an in-depth analysis of the biological activities of FQA isomers, presenting available quantitative data, detailed experimental methodologies for key assays, and a visual representation of the core signaling pathways they modulate. It is important to note that while research into individual isomers is ongoing, direct comparative studies under uniform experimental conditions are limited in the current literature.[1][2] This guide, therefore, synthesizes the existing data to provide a comprehensive resource for researchers in the field.

Comparative Biological Activities: A Quantitative Overview

Antioxidant Activity

The antioxidant capacity of FQA isomers is a cornerstone of their therapeutic potential, largely attributed to their ability to scavenge free radicals.[3]

CompoundAssayIC50 Value
3-O-Feruloylquinic Acid (3-FQA) DPPH Radical Scavenging0.06 mg/mL
ABTS Radical Scavenging0.017 mg/mL
4-O-Feruloylquinic Acid (4-FQA) DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available
5-O-Feruloylquinic Acid (5-FQA) DPPH Radical Scavenging~9 µM
Superoxide Anion Radical Scavenging~36 µM

Table 1: Comparative antioxidant activity of feruloylquinic acid isomers. Data for 3-FQA and 5-FQA are from discrete sources and may not be directly comparable.[1][2] No quantitative antioxidant activity data for 4-O-feruloylquinic acid was found in the reviewed literature.[1][2]

Anti-Inflammatory Activity

FQA isomers have demonstrated the ability to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.

CompoundCell LineEffect
3-O-Feruloylquinic Acid (3-FQA) RAW 264.7Inhibition of LPS-induced Nitric Oxide (NO) release and mRNA expression of IL-1β, IL-6, iNOS, and COX-2.
4-O-Feruloylquinic Acid (4-FQA) Data not available
5-O-Feruloylquinic Acid (5-FQA) Data not available
Neuroprotective Effects

Emerging evidence suggests that FQA isomers possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases.

IsomerModel SystemNeurotoxic InsultKey Quantitative Findings
Feruloylquinic Acids (general) SH-SY5Y human neuroblastoma cellsOxidative StressAttenuated neuronal death and apoptosis.

Table 3: Comparative neuroprotective effects of feruloylquinic acid isomers. While feruloylquinic acids, in general, have shown neuroprotective effects, direct comparative quantitative data for the individual isomers are not yet well-established.[1]

Enzyme Inhibitory Activity

The therapeutic potential of FQA isomers also extends to their ability to inhibit key enzymes involved in various pathological processes.

CompoundEnzymeIC50 Value
Ferulic Acid (precursor) AcetylcholinesteraseData available for Ferulic Acid, but not specifically for FQA isomers.
TyrosinaseData available for Ferulic Acid, but not specifically for FQA isomers.

Table 4: Enzyme inhibitory activity of feruloylquinic acid isomers. While the precursor, ferulic acid, has known enzyme inhibitory activity, specific IC50 values for the individual FQA isomers are not widely reported in comparative studies.

Core Signaling Pathways

The biological activities of feruloylquinic acid isomers are mediated through their interaction with complex cellular signaling pathways. Understanding these molecular mechanisms is crucial for their development as therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Feruloylquinic acids have been shown to inhibit the NF-κB pathway, likely by inhibiting IKK activity, which prevents the degradation of IκBα.[3]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces FQA Feruloylquinic Acid Isomers FQA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Feruloylquinic Acid Isomers.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. Feruloylquinic acids, as phenolic compounds, are known to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defense system.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_Keap1 Nrf2-Keap1 (Inactive) Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ubiquitination Leads to ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates FQA Feruloylquinic Acid Isomers FQA->Keap1 Modifies

Caption: Activation of the Nrf2 antioxidant response pathway by Feruloylquinic Acid Isomers.

Detailed Experimental Protocols

For researchers aiming to conduct comparative studies on the biological activities of feruloylquinic acid isomers, the following are detailed methodologies for key in vitro assays.

Antioxidant Activity Assays

Antioxidant_Workflow Start Prepare FQA Isomer Stock Solutions DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS Incubation Incubate at Room Temp (in dark) DPPH->Incubation ABTS->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition & IC50 Values Measurement->Calculation

Caption: Experimental workflow for comparing antioxidant activity of FQA isomers.

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) (or Ethanol)

    • Test compounds (3-FQA, 4-FQA, 5-FQA)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 0.1 mM working solution of DPPH in methanol.

    • Prepare serial dilutions of the FQA isomers and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH working solution.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the scavenging percentage against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[1]

  • Materials:

    • ABTS

    • Potassium persulfate

    • Ethanol (B145695) or Phosphate-Buffered Saline (PBS)

    • Test compounds

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the FQA isomers and the positive control.

    • In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•⁺ solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is then determined.

Anti-Inflammatory Activity Assay

Anti_Inflammatory_Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with FQA Isomers Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Collect->Cytokine_Assay Analyze Analyze Data & Determine IC50 NO_Assay->Analyze Cytokine_Assay->Analyze

Caption: Workflow for in vitro anti-inflammatory assessment of FQA isomers.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test compounds

    • Griess Reagent

    • 96-well cell culture plate

    • Cell incubator

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the FQA isomers for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add 100 µL of Griess Reagent to 100 µL of the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Neuroprotective Activity Assay

Neuroprotection_Workflow Start Seed SH-SY5Y cells Pretreat Pre-treat with FQA Isomers Start->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., H₂O₂) Pretreat->Induce_Toxicity Incubate Incubate for 24h Induce_Toxicity->Incubate Viability_Assay Cell Viability Assay (MTT) Incubate->Viability_Assay Analyze Analyze Data & Determine EC50 Viability_Assay->Analyze

Caption: Workflow for in vitro neuroprotection assessment of FQA isomers.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[1]

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • Cell culture medium

    • Neurotoxic agent (e.g., hydrogen peroxide, H₂O₂)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the FQA isomers for 1 hour.

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂) and incubate for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated) cells.

    • The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be determined.

Enzyme Inhibition Assays

This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.

  • Materials:

    • Acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate Buffer (pH 8.0)

    • Test compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, 50 µL of buffer, and 25 µL of the FQA isomer solution.

    • Initiate the reaction by adding 25 µL of AChE solution.

    • Measure the absorbance at 405 nm at regular intervals.

  • Calculation:

    • The rate of reaction is determined by the change in absorbance over time.

    • The percentage of inhibition is calculated relative to the control (no inhibitor), and the IC50 value is determined.

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, which is monitored spectrophotometrically.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA

    • Phosphate buffer (pH 6.8)

    • Test compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 40 µL of L-DOPA solution, 80 µL of buffer, and 40 µL of the FQA isomer solution.

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of mushroom tyrosinase solution.

    • Measure the absorbance at 475 nm at regular intervals.

  • Calculation:

    • The percentage of tyrosinase inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The available scientific evidence strongly suggests that feruloylquinic acid isomers are a promising class of natural compounds with significant antioxidant, anti-inflammatory, and neuroprotective potential. Their biological activity is closely tied to their isomeric structure, highlighting the importance of comparative studies. However, a clear gap exists in the literature regarding direct, side-by-side comparisons of 3-FQA, 4-FQA, and 5-FQA across a range of biological assays under standardized conditions.

Future research should prioritize:

  • Direct Comparative Studies: Conducting comprehensive in vitro and in vivo studies to directly compare the biological activities of the three main FQA isomers to establish a clear structure-activity relationship.

  • Elucidation of Mechanisms: Investigating the precise molecular targets and interactions of each isomer within key signaling pathways, such as NF-κB and Nrf2, to gain a deeper understanding of their mechanisms of action.

  • Bioavailability and Metabolism Studies: Assessing the pharmacokinetic profiles of the individual isomers to determine their absorption, distribution, metabolism, and excretion, which is crucial for their development as therapeutic agents.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of feruloylquinic acid isomers for the prevention and treatment of a wide range of diseases.

References

In Vitro Antioxidant Potential of 4-Feruloylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Feruloylquinic acid (4-FQA) is a phenolic compound belonging to the class of hydroxycinnamates, specifically a member of the chlorogenic acid family.[1] It is an ester formed between ferulic acid and quinic acid.[2] These compounds are naturally present in a variety of plant-based foods and beverages, with coffee being a major source.[1] The significant interest in 4-FQA and its isomers stems from their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects, which are largely attributed to their chemical structure.[3][4]

The antioxidant capacity of 4-FQA is predicted to be primarily driven by its feruloyl moiety.[2] Ferulic acid is a well-documented antioxidant that can effectively scavenge free radicals by donating a hydrogen atom from its phenolic hydroxyl group, forming a stable, resonance-stabilized phenoxyl radical.[2] This action terminates damaging free radical chain reactions.[2] While the quinic acid moiety itself possesses some antioxidant properties, its contribution is generally considered less potent than that of the feruloyl group.[2] This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant potential of this compound, summarizes the available quantitative data for its isomers, and explores its potential mechanisms of action.

Quantitative Data Summary

Direct experimental data on the in vitro antioxidant activity of this compound is limited in the current body of scientific literature. However, studies on its isomers, 3-O-Feruloylquinic acid (3-FQA) and 5-O-Feruloylquinic acid (5-FQA), as well as related compounds, provide valuable context and a basis for comparison. Computational studies have suggested that 5-FQA exhibits potent hydroperoxyl radical scavenging capacity in both polar and lipidic environments, with reaction rate constants higher than common antioxidants like Trolox.[5][6]

The following table summarizes available quantitative data for these related compounds. It is critical to note that these values should not be directly compared, as they were likely obtained under different experimental conditions.[7]

CompoundAssayResult (IC₅₀ or k)Positive ControlControl ValueSource
3-O-Feruloylquinic Acid DPPH Radical Scavenging0.06 mg/mL--[7]
3-O-Feruloylquinic Acid ABTS Radical Scavenging0.017 mg/mL--[7]
5-O-Feruloylquinic Acid DPPH Radical Scavenging~9 µM--[7]
5-O-Feruloylquinic Acid Superoxide Anion Scavenging~36 µM--[7]
5-O-Feruloylquinic Acid Hydroperoxyl Radical Scavenging (Computational, in lipid)k = 4.10 × 10⁴ M⁻¹s⁻¹Troloxk = 1.00 × 10⁵ M⁻¹s⁻¹[8]
Methyl Ferulate DPPH Radical ScavengingIC₅₀ = 73.21 ± 11.20 µMAscorbic AcidIC₅₀ = 60.30 ± 4.77 µM[8]

Experimental Protocols for In Vitro Antioxidant Assays

Standardized protocols are essential for the accurate evaluation and comparison of antioxidant activity. The following sections detail the methodologies for four common in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7] The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[9][10]

Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly made and protected from light, with an absorbance of approximately 1.0 at 517 nm.[9][10]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.

    • Prepare a similar series of dilutions for a positive control, such as Trolox or Ascorbic Acid.[9]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample or standard dilution to the wells of a 96-well microplate.[9]

    • Add 100 µL of the 0.1 mM DPPH solution to each well to initiate the reaction.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][9]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[7][8] Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[7][8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.[9] It involves the generation of the ABTS radical cation (ABTS•+), which has a distinct blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a loss of color measured at 734 nm.[9]

Principle: ABTS•+ (Blue-Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[2][7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[2][7][11]

  • Working Solution Preparation:

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[2][7][8]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard solution at different concentrations to the wells.[9]

    • Add 180 µL of the diluted ABTS•+ working solution to each well.[9]

    • Incubate the plate at room temperature for 6 minutes.[8][9]

    • Measure the absorbance at 734 nm.[7][9]

  • Calculation:

    • The calculation for percentage inhibition is the same as for the DPPH assay.

    • Results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺) at a low pH. This reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically at 593 nm.[12][13]

Principle: Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant

Methodology:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the FRAP reagent fresh by mixing:

      • 10 parts of 300 mM Acetate Buffer (pH 3.6)

      • 1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 1 part of 20 mM Ferric Chloride (FeCl₃·6H₂O) solution[14]

    • Warm the freshly prepared reagent to 37°C before use.[7][14]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.[7]

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[7]

    • Incubate the plate at 37°C for a specified time (typically 4-30 minutes).[7]

    • Measure the absorbance at 593 nm.[7]

  • Calculation:

    • A standard curve is generated using a known concentration of ferrous sulfate (B86663) or Trolox.

    • The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents or Trolox equivalents, calculated from the standard curve.[7]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage caused by a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve.

Principle: Fluorescein (B123965) + Peroxyl Radicals (from AAPH) → Oxidized (Non-fluorescent) Fluorescein Antioxidant + Peroxyl Radicals → Neutralized Radicals + Oxidized Antioxidant

Methodology:

  • Reagent Preparation:

    • Prepare a fluorescein working solution (e.g., 8 nM) in 75 mM phosphate (B84403) buffer (pH 7.4).[15]

    • Prepare an AAPH solution (e.g., 75 mM) in the same phosphate buffer. This solution should be made fresh daily and kept at 37°C.[15][17]

  • Assay Procedure (96-well black plate format):

    • Add 150 µL of the fluorescein working solution to all wells.[15]

    • Add 25 µL of the sample, standard (Trolox), or blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for at least 15 minutes.[17]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using an automated injector.[15]

    • Immediately begin recording the fluorescence intensity (Excitation: 485 nm, Emission: 520-528 nm) every 1-2 minutes for up to 2 hours.[15][17][18]

  • Calculation:

    • The Area Under the Curve (AUC) for the fluorescence decay is calculated for each sample, standard, and blank.

    • The Net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is created by plotting the Net AUC of the Trolox standards against their concentrations.

    • The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).[16]

Visualizations: Workflows and Mechanisms

Experimental Workflow

The general workflow for in vitro antioxidant assays follows a standardized sequence from reagent preparation to data analysis.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Reagent Reagent Prep (e.g., DPPH, ABTS•+) Dispense Dispense Sample/ Standard Sample Sample & Standard Dilution Series Sample->Dispense React Add Reagent & Initiate Reaction Dispense->React Incubate Incubate (Time & Temp Specific) React->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition or Area Under Curve Measure->Calculate Result Determine IC₅₀ or Trolox Equivalents Calculate->Result

Caption: A generalized workflow for conducting high-throughput in vitro antioxidant assays.

Antioxidant Mechanism of Action

The antioxidant activity of phenolic compounds like this compound is primarily based on their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive free radicals.[5][6]

G Radical Scavenging Mechanism of a Phenolic Antioxidant cluster_products Reaction Products FQA This compound (Phenolic Antioxidant, Ar-OH) Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) StableRadical Stable Phenoxyl Radical (Resonance Stabilized, Ar-O•) FQA->StableRadical H• donation (HAT) e⁻ donation (SET) Neutralized Neutralized Molecule (R-H) Radical->Neutralized Radical accepts H• or e⁻ G Hypothesized Nrf2 Signaling Pathway Activation cluster_nucleus FQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) FQA->Keap1_Nrf2 Induces dissociation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Keap1 (Modified) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Activates Enzymes Protective Enzymes (e.g., HO-1, NQO1) Transcription->Enzymes Leads to

References

Unraveling the Anti-inflammatory Mechanisms of 4-Feruloylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Feruloylquinic acid (4-FQA) is a phenolic compound belonging to the family of hydroxycinnamates, commonly found in various plant sources. It is a derivative of ferulic acid, a well-documented anti-inflammatory agent. Emerging research indicates that 4-FQA possesses significant anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, with a focus on its molecular targets and effects in preclinical models. While direct quantitative data for this compound is limited in the current literature, this guide draws upon data from its parent compound, ferulic acid, and structurally related compounds like 4,5-dicaffeoylquinic acid to elucidate its probable mechanisms of action.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound and its related compounds are primarily attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. The core mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound and its analogs are believed to exert their anti-inflammatory effects by intervening at multiple points in this pathway. They have been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB. This, in turn, suppresses the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_IkappaB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkappaB->NFkB Releases 4FQA This compound 4FQA->IKK Inhibits 4FQA->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by this compound.
Inhibition of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another crucial pathway in the inflammatory process. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as activator protein-1 (AP-1), which, in concert with NF-κB, drives the expression of pro-inflammatory genes. Studies on related compounds suggest that this compound can inhibit the phosphorylation of ERK, JNK, and p38 MAPK, thereby downregulating the inflammatory response.[1][2]

MAPK_Pathway cluster_extracellular Extracellular cluster_upstream Upstream Kinases cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes 4FQA This compound 4FQA->p38 Inhibits Phosphorylation 4FQA->JNK Inhibits Phosphorylation 4FQA->ERK Inhibits Phosphorylation

Figure 2: Overview of the MAPK signaling pathway with proposed inhibitory actions of this compound.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize quantitative data on the anti-inflammatory effects of ferulic acid and its derivatives, which serve as a proxy for the potential activity of this compound.

In Vitro Anti-inflammatory Effects
Assay Test Compound Cell Line Stimulant Parameter Measured IC50 / % Inhibition Reference
Nitric Oxide (NO) ProductionFerulic AcidRAW 264.7 MacrophagesLPSNO levelsIC50: ~20-50 µM (estimated)[3]
Pro-inflammatory Cytokines4,5-Dicaffeoylquinic AcidRAW 264.7 MacrophagesLPSIL-6 Production20% inhibition at 4 µM[2]
TNF-α Production40% inhibition at 4 µM[2]
Pro-inflammatory Enzymes4,5-Dicaffeoylquinic AcidRAW 264.7 MacrophagesLPSCOX-2 ExpressionDose-dependent decrease[2]
iNOS ExpressionDose-dependent decrease[2]
In Vivo Anti-inflammatory Effects
Model Test Compound Animal Model Dose Parameter Measured % Inhibition / Effect Reference
Carrageenan-Induced Paw EdemaFerulic AcidMice100 mg/kgPaw Edema28% inhibition at 6h[4]
200 mg/kgPaw Edema37.5% inhibition at 6h[4]
4,5-Dicaffeoylquinic AcidRats5, 10, 20 mg/kgPaw EdemaDose-dependent reduction[5]
Acetic Acid-Induced WrithingFerulic Acid AnalogsMiceNot specifiedNumber of writhesSignificant reduction[6]

Experimental Protocols

In Vitro Anti-inflammatory Assays

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

To determine the expression levels of proteins involved in inflammatory signaling (e.g., iNOS, COX-2, p-IκBα, p-p65, p-ERK, p-p38, p-JNK), cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with specific primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Experiments A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation B->C D Supernatant Collection C->D E Cell Lysis C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Protein Expression) E->H

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory Models

This is a widely used model for acute inflammation. Animals (typically rats or mice) are administered this compound or a vehicle control orally or intraperitoneally. After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the hind paw. The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[7]

This model is used to assess peripheral analgesic and anti-inflammatory activity. Mice are pre-treated with this compound or a control substance. After a certain period, a solution of acetic acid (e.g., 0.6-1% in saline) is injected intraperitoneally.[8] The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 10-20 minutes), starting a few minutes after the acetic acid injection. A reduction in the number of writhes indicates an analgesic/anti-inflammatory effect.[9]

Conclusion

While further research is needed to generate specific quantitative data for this compound, the available evidence from closely related compounds strongly suggests that it is a potent anti-inflammatory agent. Its mechanism of action is multifaceted, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key pro-inflammatory mediators. The data from in vivo models further supports its potential as a therapeutic candidate for inflammatory conditions. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the anti-inflammatory properties of this compound and serves as a basis for future investigations into this promising natural compound.

References

A Technical Guide to the Discovery, Isolation, and Characterization of 4-O-Feruloylquinic Acid from Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 4-O-feruloylquinic acid (4-FQA), a significant phenolic compound found in coffee beans. It details the methodologies for its isolation and purification, presents quantitative data, and explores its biological significance through the modulation of key cellular signaling pathways. This document serves as a detailed guide for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Significance of Feruloylquinic Acids

Feruloylquinic acids (FQAs) are a class of polyphenolic compounds formed by the esterification of ferulic acid and quinic acid.[1] They are prominent among the diverse group of chlorogenic acids (CGAs) found abundantly in coffee beans, particularly in green, unroasted beans.[2][3] The specific isomeric form, determined by the position of the feruloyl group on the quinic acid core, gives rise to distinct compounds such as 3-FQA, 4-FQA, and 5-FQA, each with potentially unique biological activities.[4]

4-O-Feruloylquinic acid, in particular, has garnered scientific interest for its potential health benefits, including antioxidant, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][4][5] These therapeutic effects are often attributed to its ability to scavenge free radicals and modulate critical signaling pathways involved in cellular stress and inflammation.[1] This guide focuses specifically on the discovery and isolation of the 4-O-feruloylquinic acid isomer.

Discovery and Characterization in Coffee

While a singular "discovery" event is not well-documented, 4-O-feruloylquinic acid was identified as part of extensive efforts to characterize the complex phytochemical profile of coffee beans. Its structure and presence were confirmed through advanced analytical techniques, primarily Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Modern LC-MSⁿ analysis of green coffee beans has unequivocally identified 4-FQA as a component of the feruloylquinic acid group, which can constitute up to 7-8% of the total chlorogenic acid content.[8] Its structural elucidation relies on characteristic mass fragmentation patterns and comparison with synthesized standards.[2][7]

Table 1: Physicochemical and Identification Data for 4-O-Feruloylquinic Acid

PropertyValueSource
CAS Number 2613-86-7[5]
Molecular Formula C₁₇H₂₀O₉[5][9]
Molecular Weight 368.34 g/mol [5][9]
IUPAC Name trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid[9]
Appearance White to off-white solid[5]
Melting Point 195-196 °C[5]

Isolation and Purification from Green Coffee Beans

The isolation of 4-FQA from the complex matrix of coffee beans is a multi-step process requiring careful optimization to achieve high purity. Green coffee beans are the preferred source material as the roasting process significantly degrades chlorogenic acids.[3] The following sections detail a representative, comprehensive protocol synthesized from established methodologies.

The overall process involves extraction from ground beans, followed by several purification steps to separate the target molecule from other compounds like caffeine, lipids, and different chlorogenic acid isomers.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis & Characterization start Green Coffee Beans grind Grinding (Particle Size < 0.5 mm) start->grind extraction Solvent Extraction (e.g., 70% Ethanol (B145695), Ultrasonication) grind->extraction filtration Filtration (Buchner Funnel) Separates solid residue from crude extract extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Removes polar impurities concentration->spe hplc Preparative HPLC Isolates specific FQA isomers spe->hplc final_product Isolated 4-O-Feruloylquinic Acid hplc->final_product analysis Purity & Structural Analysis (Analytical HPLC, LC-MS, NMR) final_product->analysis

Caption: Workflow for the isolation and purification of 4-FQA.

This protocol describes a robust method for isolating 4-FQA.

Step 1: Sample Preparation

  • Select high-quality green coffee beans (Coffea arabica or Coffea canephora).

  • Grind the beans into a fine powder (particle size < 0.5 mm) using a high-performance grinder to maximize the surface area for extraction.[3]

Step 2: Solvent Extraction

  • Weigh 100 g of the ground coffee powder and transfer it to a 2 L flask.

  • Add 1 L of 70% aqueous ethanol, creating a 1:10 solid-to-solvent ratio.[3]

  • Place the flask in an ultrasonic bath for 60 minutes to enhance cell wall disruption and extraction efficiency.

  • Continuously stir the mixture at room temperature for an additional 4 hours.[3]

  • Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the liquid extract from the solid grounds.[3]

  • Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed, leaving a concentrated aqueous extract.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Prepare a C18 SPE cartridge by conditioning it with 50 mL of methanol (B129727), followed by 50 mL of deionized water.[3]

  • Load the concentrated aqueous extract onto the conditioned cartridge.

  • Wash the cartridge with 100 mL of deionized water to elute highly polar impurities such as sugars and caffeine.[3]

  • Elute the chlorogenic acid fraction, containing FQAs, with 100 mL of 80% methanol.[3]

  • Evaporate the methanol from the eluate using a rotary evaporator to yield a semi-purified dry extract.[3]

Step 4: Preparative HPLC for Final Purification

  • System : Utilize a preparative High-Performance Liquid Chromatography system equipped with a UV-Vis Diode Array Detector (DAD) and a fraction collector.[3]

  • Column : A C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size) is suitable.

  • Mobile Phase : A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Sample Preparation : Dissolve the semi-purified extract in a minimal amount of the initial mobile phase and filter through a 0.45 µm syringe filter.[3]

  • Injection & Fraction Collection : Inject the sample and collect fractions based on the elution profile, monitoring at a wavelength of ~320 nm, where chlorogenic acids show strong absorbance. 4-FQA will elute at a specific retention time, distinct from 3-FQA and 5-FQA.

  • Purity Analysis : Pool the collected fractions containing 4-FQA, evaporate the solvent, and confirm purity using analytical HPLC. The final product should be a lyophilized powder.

Quantitative Data and Distribution

The concentration and distribution of chlorogenic acid isomers vary based on coffee species and origin. Green coffee beans are the richest source.

Table 2: Typical Distribution of Major Chlorogenic Acid Isomers in Coffee Brew

CompoundAverage Percent Distribution (%)
5-O-caffeoylquinic acid (5-CQA)41–48%
4-O-caffeoylquinic acid (4-CQA)20–25%
3-O-caffeoylquinic acid (3-CQA)17–20%
Feruloylquinic acids (total FQAs) 4–8%
Dicaffeoylquinic acids (total diCQAs)2–5%
Data sourced from a comprehensive analysis of coffee brews.[3]

Table 3: Example Extraction Parameters for Phenolic Compounds from Coffee

ParameterRange StudiedOptimal ValueRationale / Note
Solvent Aqueous Ethanol (0-100%)50% v/vBalances polarity for polyphenol extraction.[10]
Temperature 20 - 80 °C65 °CHigher temperatures can risk degradation.[10]
Time 60 - 240 min120 minYield may plateau after this duration.[10]
Liquid-to-Solid Ratio 10:1 - 40:1 (mL/g)35:1 mL/gHigher ratios improve extraction yield.[10]

Biological Activity and Key Signaling Pathways

The therapeutic potential of 4-FQA is linked to its interaction with cellular signaling pathways. Its antioxidant and anti-inflammatory effects are particularly well-noted and are often associated with the modulation of the Nrf2 and NF-κB pathways.

4-FQA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of the cellular antioxidant response.[4] This mechanism is crucial for its neuroprotective effects. Under oxidative stress, Nrf2 is released from its inhibitor, Keap1, translocates to the nucleus, and initiates the transcription of antioxidant enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fq 4-FQA / Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex fq->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates

Caption: Activation of the Nrf2 antioxidant response pathway by 4-FQA.

Ferulic acid and its derivatives can exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1][11] This pathway, when activated by pathogens or stress, leads to the production of pro-inflammatory cytokines. 4-FQA can interfere with this cascade, reducing the inflammatory response.

G cluster_nucleus Nucleus pathogen Pathogen / Stress (e.g., LPS) tlr4 TLR4 Receptor pathogen->tlr4 nfkb_complex IκB-NF-κB Complex tlr4->nfkb_complex activates cascade nfkb NF-κB nfkb_complex->nfkb IκB degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation cytokines Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) nfkb_nuc->cytokines fq 4-Feruloylquinic Acid fq->tlr4 Inhibits

Caption: Inhibition of the TLR4/NF-κB inflammatory pathway by 4-FQA.

Conclusion

4-O-Feruloylquinic acid is a valuable phytochemical abundant in green coffee beans. Its successful isolation hinges on a systematic approach involving efficient solvent extraction followed by multi-step chromatographic purification. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to isolate and study this compound. Furthermore, its ability to modulate key cellular pathways like Nrf2 and NF-κB underscores its potential as a lead compound in the development of novel therapeutics for oxidative stress and inflammation-related diseases. Further investigation into its specific biological activities and metabolic fate is warranted.[2]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Feruloylquinic Acid Content in Different Fruit Varieties

Introduction

4-O-feruloylquinic acid (4-FQA) is a phenolic compound belonging to the class of hydroxycinnamoyl-quinic acids, which are esters formed between a hydroxycinnamic acid (in this case, ferulic acid) and quinic acid. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides a comprehensive overview of the this compound content in various fruit varieties, detailed experimental protocols for its quantification, and an exploration of its potential role in cellular signaling pathways.

Data Presentation: this compound Content in Fruits

The quantification of this compound across a wide range of fruit varieties is an ongoing area of research. While comprehensive data for this specific compound is not as abundant as for other major phenolic acids, this section summarizes the available quantitative and qualitative data. It is important to note that the concentration of 4-FQA can vary significantly depending on the fruit cultivar, ripeness, growing conditions, and storage.

Fruit SpeciesCultivar/VarietyThis compound ContentReference(s)
Peach (Prunus persica)Not specifiedDetected (retention time: 8.44 min)[1]
Plum (Prunus domestica, Prunus salicina)Not specifiedIdentified[2]
Pear (Pyrus communis)Not specifiedIdentified[3]
Custard Apple (Annona squamosa)African Pride, Pink's MammothQualitatively Identified[4]
Blackberry (Rubus sp.)Not specifiedQualitatively Identified[5]
Raspberry (Rubus sp.)Not specifiedQualitatively Identified[5]
Strawberry (Fragaria sp.)Not specifiedQualitatively Identified[5]
Blackcurrant (Ribes nigrum)Not specifiedQualitatively Identified[5]
Redcurrant (Ribes rubrum)Not specifiedQualitatively Identified[5]
Gooseberry (Ribes uva-crispa)Not specifiedQualitatively Identified[5]
Blueberry (Vaccinium sp.)Not specifiedQualitatively Identified[5]
Jostaberry (Ribes × nidigrolaria)Not specifiedQualitatively Identified[5]
Apricot (Prunus armeniaca)Not specifiedQualitatively Identified[5]

Note: "Detected" or "Identified" indicates that the compound was confirmed to be present in the fruit, but specific quantitative data was not provided in the cited literature. The table will be updated as more quantitative studies become available.

Experimental Protocols

The accurate quantification of this compound in fruit matrices requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most common techniques employed.

Sample Preparation and Extraction

This protocol is a generalized procedure for the extraction of phenolic compounds, including this compound, from fruit samples.

  • Homogenization: Fresh fruit samples are washed, and the edible portions (pulp and/or peel) are homogenized to a fine puree. For dried samples, they should be ground into a fine powder.

  • Solvent Extraction:

    • A known weight of the homogenized sample (e.g., 5-10 g) is extracted with a solvent mixture, typically methanol/water (80:20, v/v) or acetone/water (70:30, v/v), at a solid-to-solvent ratio of 1:10 (w/v).

    • The mixture is subjected to ultrasonication for 30-60 minutes in a sonicator bath to enhance extraction efficiency.

    • Alternatively, the mixture can be shaken on an orbital shaker for 1-2 hours at room temperature.

  • Centrifugation and Filtration:

    • The extract is centrifuged at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.

    • The supernatant is carefully collected and filtered through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

  • Storage: The filtered extract should be stored at -20°C until analysis to prevent degradation of phenolic compounds.

UPLC-MS/MS Quantification of this compound

This section outlines a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of this compound.

  • Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient program would be:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 50% B

    • 10-12 min: Linear gradient to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 5% B

    • 15-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI), negative mode

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Multiple Reaction Monitoring (MRM) Transitions for 4-FQA:

      • Precursor Ion (m/z): 367.1

      • Product Ions (m/z): 193.1 (corresponding to the ferulic acid moiety) and 173.0 (corresponding to a fragment of the quinic acid moiety)[6].

  • Quantification: A calibration curve is constructed using a certified reference standard of 4-O-feruloylquinic acid at various concentrations. The concentration of 4-FQA in the fruit extracts is then determined by comparing the peak area of the analyte to the calibration curve.

Signaling Pathways and Biological Activity

While research specifically on the signaling pathways modulated by this compound is still emerging, inferences can be drawn from studies on its constituent molecule, ferulic acid, and structurally similar compounds like dicaffeoylquinic acids. These compounds are known to exhibit anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways.

Inferred Anti-Inflammatory Signaling Pathway

Based on studies of related compounds, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways[7][8].

  • NF-κB Pathway Inhibition: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2. 4-FQA is proposed to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.

  • MAPK Pathway Inhibition: The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammation. Upon activation by inflammatory signals, these kinases phosphorylate downstream transcription factors that lead to the production of inflammatory cytokines. It is suggested that 4-FQA may inhibit the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response.

Potential Antioxidant Signaling Pathway

The antioxidant properties of phenolic compounds are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway.

  • Nrf2-ARE Pathway Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of antioxidants like 4-FQA, it is hypothesized that Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of antioxidant genes. This leads to the increased expression of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's defense against oxidative stress.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_analysis UPLC-MS/MS Analysis cluster_output Result Fruit_Sample Fruit Sample Homogenization Homogenization Fruit_Sample->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC MS Mass Spectrometry (ESI Negative Mode) UPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis Concentration 4-FQA Concentration Data_Analysis->Concentration

Caption: Experimental workflow for the quantification of this compound in fruit samples.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inhibition Inhibition by 4-FQA cluster_response Inflammatory Response LPS LPS MAPK p38, JNK, ERK LPS->MAPK IKK IKK LPS->IKK AP1 AP-1 MAPK->AP1 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Cytokines Enzymes iNOS, COX-2 NFkB_nucleus->Enzymes FQA_MAPK 4-FQA FQA_MAPK->MAPK FQA_NFkB 4-FQA FQA_NFkB->IKK

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Antioxidant_Pathway cluster_cell Cellular Response to Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation Activation by 4-FQA cluster_response Antioxidant Response Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE Nrf2_nucl->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Gene Expression FQA 4-FQA FQA->Keap1 Inhibition of Nrf2 binding

Caption: Proposed antioxidant signaling pathway involving this compound.

Conclusion

This compound is a noteworthy phenolic compound found in a variety of fruits with potential health benefits. This guide provides a foundational understanding of its presence in different fruit species, detailed methodologies for its accurate quantification, and insights into its likely mechanisms of action at the cellular level. As research in this area continues, a more comprehensive quantitative database and a clearer understanding of the specific signaling pathways modulated by 4-FQA will undoubtedly emerge, further elucidating its role in human health and disease.

References

The Pivotal Role of 4-Feruloylquinic Acid in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Feruloylquinic acid (4-FQA), a prominent member of the hydroxycinnamoyl-quinic acid family, occupies a critical nexus in plant secondary metabolism. As an ester of ferulic acid and quinic acid, it serves as a key intermediate in the intricate phenylpropanoid pathway, contributing to the biosynthesis of essential structural polymers like lignin (B12514952) and a diverse array of bioactive compounds, including other chlorogenic acids.[1] Beyond its foundational role in biosynthesis, 4-FQA is increasingly recognized for its significant involvement in plant defense mechanisms against a battery of biotic and abiotic stressors. This technical guide provides an in-depth exploration of the biosynthesis, metabolic significance, and multifaceted functions of 4-feruloylquinic acid in plants. Detailed experimental protocols for its extraction, purification, and quantification are provided, alongside a comprehensive summary of its reported concentrations in various plant species. Furthermore, this guide elucidates the complex signaling pathways and transcriptional regulation governing its synthesis, offering a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to interact with their environment and defend against various threats. Central to this defense strategy is the production of a vast array of secondary metabolites. The phenylpropanoid pathway is a major biosynthetic route that gives rise to thousands of these compounds, which play crucial roles in plant structure, signaling, and defense.[2] this compound (4-FQA) is a key phenolic compound synthesized through this pathway, formed by the esterification of ferulic acid and quinic acid.[3] It is an isomer of the more broadly termed feruloylquinic acids (FQAs), which also include 3-FQA and 5-FQA.[4]

This guide will delve into the core aspects of 4-FQA's role in plant secondary metabolism, providing a technical overview for researchers.

Biosynthesis of this compound

The biosynthesis of 4-FQA is intricately embedded within the general phenylpropanoid pathway, commencing with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of feruloyl-CoA, a key activated intermediate. The final step in 4-FQA synthesis is the esterification of quinic acid with feruloyl-CoA, a reaction catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[4][5]

The core biosynthetic sequence is as follows:

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

  • Cinnamic acid is hydroxylated by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid.

  • p-Coumaric acid is activated to its CoA thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

  • p-Coumaroyl-CoA can then be hydroxylated and methylated through a series of reactions involving enzymes such as p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) and Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to form feruloyl-CoA.

  • Finally, Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) catalyzes the transfer of the feruloyl group from feruloyl-CoA to the 4-hydroxyl group of quinic acid, yielding 4-O-feruloylquinic acid .[5]

Biosynthesis of 4-O-Feruloylquinic Acid.

Role in Lignin Biosynthesis

While monolignols (p-coumaryl, coniferyl, and sinapyl alcohols) are the primary building blocks of lignin, hydroxycinnamic acids like ferulic acid play a crucial role in the lignification process, particularly in grasses.[6] Ferulic acid, esterified to arabinoxylans in the cell wall, can act as a nucleation site for lignin polymerization.[7] 4-FQA, as a readily available pool of ferulic acid, can contribute to this process. The feruloyl moiety can be incorporated into the lignin polymer through oxidative coupling reactions, forming ether and carbon-carbon bonds with monolignols and other lignin oligomers.[8] This cross-linking of lignin to polysaccharides via ferulate bridges enhances the structural integrity and rigidity of the cell wall.[9]

Function in Plant Defense and Stress Response

This compound is a key player in the plant's defense arsenal, with its accumulation often induced by both biotic and abiotic stressors.

Biotic Stress

In response to pathogen attack or herbivory, plants often upregulate the phenylpropanoid pathway, leading to the accumulation of various phenolic compounds, including 4-FQA.[1] These compounds can act as:

  • Direct deterrents: The taste of phenolic compounds can deter herbivores.

  • Antimicrobial agents: They can inhibit the growth of pathogenic fungi and bacteria.

  • Precursors to structural barriers: 4-FQA contributes to the reinforcement of cell walls through lignification, creating a physical barrier against pathogen invasion.

Abiotic Stress

Plants also accumulate 4-FQA in response to a variety of abiotic stresses, including drought, high salinity, and UV radiation.[10][11] In these contexts, 4-FQA and related compounds are thought to function primarily as antioxidants.[12] The feruloyl moiety is an effective scavenger of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, which are produced in excess during periods of stress and can cause significant damage to cellular components.[3] By neutralizing these harmful molecules, 4-FQA helps to mitigate oxidative stress and protect the plant from damage.

Signaling Pathways in Stress Response

The accumulation of 4-FQA in response to stress is regulated by a complex network of signaling pathways. Key plant hormones, including jasmonic acid (JA) and salicylic (B10762653) acid (SA), are known to play central roles in mediating defense responses.[8][13] Stress perception triggers a signaling cascade that often involves the generation of reactive oxygen species (ROS) as secondary messengers.[14][15] This signaling cascade ultimately leads to the activation of transcription factors that upregulate the expression of genes encoding enzymes of the phenylpropanoid pathway, including those involved in 4-FQA biosynthesis.[16]

Stress_Signaling Stress Biotic/Abiotic Stress (Pathogen, Herbivory, Drought, UV) ROS Reactive Oxygen Species (ROS) Burst Stress->ROS JA_SA Jasmonic Acid (JA) & Salicylic Acid (SA) Signaling Stress->JA_SA TFs Activation of Transcription Factors (e.g., MYB, WRKY) ROS->TFs JA_SA->TFs PP_Genes Upregulation of Phenylpropanoid Pathway Genes (PAL, C4H, 4CL, HQT) TFs->PP_Genes FQA_Accumulation Accumulation of 4-O-Feruloylquinic Acid PP_Genes->FQA_Accumulation Defense Enhanced Plant Defense (Antioxidant, Cell Wall Reinforcement) FQA_Accumulation->Defense

Stress-induced signaling for 4-FQA accumulation.

Quantitative Data

The concentration of this compound varies significantly among plant species, tissues, and in response to environmental conditions. The following tables provide a summary of reported concentrations.

Table 1: Concentration of this compound in Various Plant Materials

Plant SpeciesTissueConcentration (mg/100g FW)Reference(s)
Daucus carota (Carrot)Root0.13[17][18]
Prunus persica (Peach)FruitVaries[19]
Prunus domestica (Plum)FruitVaries[19]
Ribes × nidigrolaria (Jostaberry)FruitVaries[2]
Prunus armeniaca (Apricot)FruitVaries[19]
Coffea arabica (Arabica coffee)Beverage (Filter)13.26 mg/100ml[20]

Table 2: Concentration of Feruloylquinic Acid Isomers in Medicinal Plants (Dry Weight)

Plant SpeciesIsomer(s)Concentration (mg/100g DW)Reference(s)
Ilex paraguariensis (Green)FQA isomers159[19]
Pimpinella anisumFQA isomers2.6[19]

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of 4-FQA from plant material, which can be adapted based on the specific plant matrix.[3]

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (for SPE)

  • Formic acid

Procedure:

  • Extraction: a. Weigh 10 g of the dried plant powder and place it in a flask. b. Add 100 mL of 80% methanol and sonicate for 30 minutes. c. Stir the mixture at room temperature for 4 hours. d. Filter the extract through Whatman No. 1 filter paper. e. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: a. Resuspend the concentrated extract in 50 mL of deionized water. b. Perform liquid-liquid extraction three times with an equal volume of ethyl acetate. c. Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. d. Evaporate the ethyl acetate to dryness.

  • Solid-Phase Extraction (SPE) Purification: a. Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. b. Sample Loading: Dissolve the dried extract from step 2d in a minimal amount of water with a small percentage of methanol, acidify to pH 2-3 with formic acid, and load it onto the conditioned cartridge. c. Washing: Wash the cartridge with 5 mL of acidified deionized water (pH 2-3) to remove polar impurities. d. Elution: Elute the 4-FQA with 5 mL of methanol, which can be acidified with 0.1% formic acid to improve recovery. e. Drying: Evaporate the methanol from the eluate under a stream of nitrogen to obtain the purified 4-FQA fraction.

Extraction_Workflow Start Dried Plant Material Extraction Methanol Extraction (Sonication & Maceration) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) Filtration->Partitioning SPE Solid-Phase Extraction (C18) Partitioning->SPE Conditioning 1. Conditioning (Methanol, Water) SPE->Conditioning Loading 2. Sample Loading (Acidified Aqueous Extract) Conditioning->Loading Washing 3. Washing (Acidified Water) Loading->Washing Elution 4. Elution (Methanol) Washing->Elution End Purified 4-FQA Elution->End

Workflow for 4-FQA extraction and purification.
Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of 4-FQA.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Precursor ion (Q1): m/z 367.1 (for [M-H]⁻).

    • Product ion (Q3): m/z 193.0 (corresponding to the ferulic acid fragment) and/or m/z 175.0 (corresponding to the quinic acid fragment).

  • Collision Energy and other MS parameters: Optimized by infusing a standard solution of 4-FQA.

Quantification:

  • A calibration curve is constructed by injecting a series of standard solutions of 4-FQA of known concentrations.

  • The peak area of the MRM transition for 4-FQA in the samples is compared to the calibration curve to determine its concentration.

HQT Enzyme Assay

This protocol is for assaying the activity of hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), the enzyme responsible for the synthesis of feruloylquinic acids. The assay can be performed in the reverse direction, measuring the formation of feruloyl-CoA from 4-FQA and Coenzyme A.[4]

Materials:

  • Crude protein extract from plant tissue.

  • 100 mM Phosphate (B84403) buffer (pH 7.0).

  • 1 mM EDTA.

  • 4-O-Feruloylquinic acid (substrate).

  • Coenzyme A (CoA).

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL cuvette, prepare a reaction mixture containing:

    • 100 mM phosphate buffer (pH 7.0).

    • 1 mM EDTA.

    • 400 µM 4-O-feruloylquinic acid.

    • 30 µL of crude protein extract.

  • Initiate Reaction: Start the reaction by adding 400 µM CoA. A negative control should be run in parallel with water instead of CoA.

  • Spectrophotometric Measurement: Monitor the synthesis of feruloyl-CoA by measuring the increase in absorbance at 360 nm at 30°C.

  • Protein Quantification: Determine the protein concentration of the crude extract using a standard method such as the Bradford assay to normalize enzyme activity.

Conclusion

This compound is a central metabolite in the phenylpropanoid pathway, with fundamental roles in both the structural integrity of the plant and its defense against environmental challenges. Its biosynthesis is tightly regulated and responsive to a variety of internal and external cues. A thorough understanding of the metabolism and function of 4-FQA is crucial for researchers in plant science, and its bioactive properties make it a compound of significant interest for the development of novel pharmaceuticals and nutraceuticals. The methodologies and data presented in this guide provide a solid foundation for further research into this important plant secondary metabolite.

References

Methodological & Application

HPLC-MS/MS method for 4-Feruloylquinic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of 4-Feruloylquinic Acid using a Validated HPLC-MS/MS Method

Introduction

4-O-Feruloylquinic acid (4-FQA) is a significant phenolic compound belonging to the chlorogenic acid family, commonly found in various plant sources, most notably coffee beans.[1][2] Recognized for its antioxidant properties, 4-FQA is studied for its potential benefits in preventing cardiovascular and other chronic diseases.[3][4] Accurate and robust quantification of 4-FQA is crucial for quality control in food and beverage industries, pharmacokinetic studies, and the development of plant-based medicinal products.[1] This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in complex matrices.

Principle

This method utilizes reversed-phase HPLC to chromatographically separate this compound from its isomers and other matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves selecting the deprotonated precursor ion ([M-H]⁻) of 4-FQA, fragmenting it, and monitoring specific product ions. The high selectivity of MRM allows for accurate quantification even at low concentrations, minimizing interferences from the sample matrix.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (≥90.0% purity).

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade) and ammonium (B1175870) formate (B1220265) (LC-MS grade).

  • Equipment: UHPLC system, triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuge, sonicator, vortex mixer, and syringe filters (0.45 µm).

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 4-FQA reference standard and dissolve it in methanol to prepare a primary stock solution. Store at -20°C or -80°C.[5]

  • Working Stock Solution (e.g., 100 µg/mL): Dilute the primary stock solution with methanol to create a working stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serially diluting the working stock solution with the initial mobile phase composition (e.g., 80:20 Water:Methanol with 0.1% formic acid).[1]

Sample Preparation (from Plant Material)

To minimize isomerization (acyl migration), it is critical to work at low temperatures and in an acidic environment.[5]

  • Homogenization: Freeze-dry fresh plant material to reduce water content and grind the lyophilized tissue to a fine, homogenous powder.[5]

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.[1][5]

    • Add 1 mL of extraction solvent (100% methanol containing 0.1% v/v formic acid).[5]

    • Vortex the tube for 1 minute to ensure thorough mixing.[5]

    • Sonicate the mixture in a chilled water bath for 15 minutes to enhance extraction efficiency.[5]

  • Clarification: Centrifuge the suspension at 13,000 x g for 10 minutes at 4°C.[5]

  • Collection: Carefully transfer the supernatant to a clean tube. For exhaustive extraction, the process can be repeated twice more on the pellet, with all supernatants being combined.[5]

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[1]

  • Storage: If not analyzed immediately, store the extracts at -80°C to prevent degradation.[5]

Data Presentation

Instrumental Conditions

The following tables outline the optimized parameters for the HPLC-MS/MS system.

Table 1: HPLC Parameters

Parameter Setting
Column C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm)[5]
Mobile Phase A Water with 5 mM Ammonium Formate and 0.1% Formic Acid[5][6]
Mobile Phase B Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid[5][6]
Column Temperature 40°C[5]
Flow Rate 0.5 mL/min[6]

| Injection Volume | 4 µL[6] |

Table 2: HPLC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 40
20.0 90
23.9 90
24.0 40
29.0 40

Note: This gradient is based on a published method and should be optimized for your specific application and column.[6]

Table 3: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative[5][7]
Monitoring Mode Multiple Reaction Monitoring (MRM)[5]
Precursor Ion (Q1) m/z 367 [M-H]⁻[5][8]
Product Ion 1 (Q3) m/z 173 (quinic acid moiety, typically the base peak for 4-FQA)[7][9]
Product Ion 2 (Q3) m/z 193 (feruloyl moiety)[5][7]
Source Temperature 300°C[8]
Interface Voltage 3.5 kV[8]

Note: Collision energies and other source parameters (e.g., gas flows, capillary voltage) must be optimized for the specific instrument to maximize sensitivity.[7]

Method Validation Summary

A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[10][11]

Table 4: Typical Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentration levels of the analyte. Determined by linearity studies.
Accuracy The closeness of test results to the true value. Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Relative Standard Deviation (RSD) ≤ 15%
Specificity The ability to assess the analyte unequivocally in the presence of other components. No interfering peaks at the retention time of the analyte.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1

Note: The values for LOD, LOQ, accuracy, and precision must be determined experimentally during method validation.

Experimental Workflow Visualization

The overall workflow from sample receipt to final quantification is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plant Material) Homogenize 2. Homogenization (Freeze-dry & Grind) Sample->Homogenize Extract 3. Solvent Extraction (Acidified Methanol, Sonication) Homogenize->Extract Clarify 4. Clarification (Centrifugation @ 4°C) Extract->Clarify Filter 5. Filtration (0.45 µm Syringe Filter) Clarify->Filter HPLC 6. HPLC Separation (Reversed-Phase C18) Filter->HPLC MSMS 7. MS/MS Detection (ESI-, MRM Mode) HPLC->MSMS Integrate 8. Peak Integration MSMS->Integrate Calibrate 9. Calibration Curve Generation Integrate->Calibrate Quantify 10. Quantification of 4-FQA Calibrate->Quantify Report 11. Data Reporting Quantify->Report

Caption: Workflow for 4-FQA quantification.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and selective protocol for the quantification of this compound. The detailed sample preparation procedure is optimized to minimize isomerization, ensuring accurate results. By following the outlined instrumental conditions and performing a thorough method validation, researchers can reliably quantify 4-FQA in various complex matrices, supporting advancements in food science, pharmacology, and natural product research.

References

Optimized Extraction Protocol for Feruloylquinic Acids from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylquinic acids (FQAs) are a class of phenolic compounds formed from the esterification of ferulic acid and quinic acid.[1] Widely distributed throughout the plant kingdom, particularly in coffee beans, fruits, and vegetables, these compounds are of significant interest to the pharmaceutical and nutraceutical industries.[1] FQAs exhibit potent antioxidant, anti-inflammatory, neuroprotective, and antidiabetic properties.[1] The therapeutic potential of FQAs is often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress.[1]

However, the extraction of these valuable molecules from complex plant matrices presents a considerable challenge. FQAs typically exist as a mixture of isomers (e.g., 3-O-, 4-O-, and 5-O-feruloylquinic acid) and can be firmly bound to cell wall components such as polysaccharides and lignin.[1] This necessitates the development of efficient and optimized extraction and purification protocols to obtain high-purity FQAs for research and drug development. These application notes provide a comprehensive overview of current methodologies for the extraction, purification, and analysis of FQAs from natural products, complete with detailed protocols and quantitative data summaries.

Data Presentation: Comparison of Extraction Techniques

Modern extraction techniques offer significant advantages over conventional methods in terms of efficiency, extraction time, and solvent consumption. The selection of an optimal extraction method is critical and is dependent on the specific plant matrix and the target FQA isomers.

Table 1: Quantitative Comparison of Optimized Extraction Methods for Feruloylquinic Acids and Related Compounds

Plant MaterialExtraction MethodKey ParametersTarget Analyte(s)Yield/ContentReference(s)
Coffee SilverskinUltrasound-Assisted Extraction (UAE)60% (v/v) ethanol (B145695), solvent/solid ratio 35 mL/gTotal Feruloylquinic Acids~143 mg/100 g[2]
Coffee SilverskinConventional Solvent Extraction60% (v/v) ethanol, solvent/solid ratio 35 mL/gTotal Feruloylquinic AcidsNot specified, but lower than UAE for some related compounds
Potato PeelsMicrowave-Assisted Extraction (MAE)100% Methanol (B129727), 5 min, 10% Microwave PowerFerulic Acid0.50 mg/g dry weight[3]
Artichoke LeavesUltrasound-Assisted Extraction (UAE)Distilled water, 20.05 min, 65.02% ultrasonic amplitudeTotal Phenolic ContentHigh extraction yield (98.46%)[4][5]
Sweet Potato LeavesMicrowave-Assisted Extraction (MAE)NADES (choline chloride:malic acid 1:2), 470 W, 54 °C, 21 min, 70 mg/mLTotal Flavonoids40.21 ± 0.23 mg RE/g[6]
Greek Mountain TeaNatural Deep Eutectic Solvent (NADES) ExtractionBetaine:1,3-propandiol, 240 min, 40% water, S/L 20 mg/gTotal Phenolic Content49.2 mg GAE/g[7]

Note: Direct comparative yield data for individual FQA isomers across different optimized methods and plant materials is limited in the literature. The table presents available data for FQAs and related compounds to illustrate the efficiency of various techniques.

Experimental Protocols

The following protocols provide detailed methodologies for the optimized extraction, purification, and analysis of feruloylquinic acids from plant material.

Protocol 1: Sample Preparation
  • Drying: Fresh plant material should be dried to a constant weight to prevent enzymatic degradation and improve extraction efficiency. Lyophilization (freeze-drying) or oven drying at a controlled temperature (e.g., 40-50 °C) are recommended.

  • Grinding: The dried plant material should be ground into a fine powder (e.g., to pass through a 40-60 mesh sieve) to increase the surface area for solvent penetration.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is a generalized procedure based on optimized parameters reported for phenolic compounds.

  • Preparation: Weigh 1.0 g of the dried, powdered plant material and place it into a 50 mL extraction vessel.

  • Solvent Addition: Add 20 mL of 70% (v/v) ethanol in water to the vessel.

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 50°C and sonicate for 30 minutes.

  • Filtration: After extraction, allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: The solvent from the collected filtrate can be evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 3: Optimized Microwave-Assisted Extraction (MAE)

This protocol is a generalized procedure based on optimized parameters reported for phenolic compounds.

  • Preparation: Weigh 1.0 g of dried, powdered plant material and place it into a microwave-safe extraction vessel.

  • Solvent Addition: Add 20 mL of 60% (v/v) ethanol in water to the vessel.

  • Microwave Extraction: Secure the vessel in a microwave extraction system. Set the temperature to 60°C and the extraction time to 15 minutes at a moderate power level (e.g., 400 W).

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper.[1]

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 4: Purification of Feruloylquinic Acids

4.1 Liquid-Liquid Extraction for Preliminary Purification

  • Acidification: Dissolve the crude extract in water and acidify to a pH of approximately 2-3 with a suitable acid (e.g., HCl).

  • Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297). Shake vigorously and allow the layers to separate.

  • Collection: Collect the upper organic (ethyl acetate) phase. Repeat the extraction two more times with fresh ethyl acetate.

  • Pooling and Drying: Pool the organic phases and dry over anhydrous sodium sulfate.[1]

  • Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator to yield a partially purified FQA-rich extract.[1]

4.2 Solid-Phase Extraction (SPE) for Further Purification

  • Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Dissolve the partially purified extract in a minimal amount of the initial mobile phase (e.g., water with a small percentage of methanol) and acidify to pH 2-3. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities like sugars and salts.

  • Elution: Elute the bound FQAs from the cartridge with 5 mL of methanol (can be acidified with 0.1% formic acid to improve recovery).

  • Solvent Removal: The collected eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent for HPLC analysis.

Protocol 5: HPLC-DAD Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Gradient Program: A linear gradient from 5% to 30% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at 325 nm.

  • Quantification: Identification and quantification of FQA isomers can be achieved by comparing retention times and UV spectra with authentic standards.

Mandatory Visualization

Signaling Pathway

Feruloylquinic acids, as part of the broader class of chlorogenic acids, have been shown to exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces Transcription FQA Feruloylquinic Acids FQA->IKK Inhibits

Caption: FQA modulation of the NF-κB signaling pathway.

Experimental Workflow

The overall workflow for the extraction and analysis of feruloylquinic acids from plant material is a multi-step process requiring careful optimization at each stage.

Extraction_Workflow Plant_Material Plant Material (e.g., Coffee Beans, Artichoke Leaves) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Optimized Extraction (UAE or MAE) Drying_Grinding->Extraction Crude_Extract Crude FQA Extract Extraction->Crude_Extract Purification Purification (LLE and/or SPE) Crude_Extract->Purification Purified_Extract Purified FQA-rich Extract Purification->Purified_Extract Analysis Analysis (HPLC-DAD / LC-MS) Purified_Extract->Analysis Data Identification & Quantification of FQA Isomers Analysis->Data

Caption: General workflow for FQA extraction and analysis.

References

Application Note: Solid-Phase Extraction for the Purification of 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Feruloylquinic acid (4-FQA) is a phenolic compound found in various plant sources, including coffee beans, and is recognized for its potential antioxidant and anti-inflammatory properties.[1] Accurate and efficient purification of 4-FQA is crucial for its downstream applications, including structural elucidation, bioactivity screening, and formulation development. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for sample cleanup and concentration, presenting a significant advantage over traditional liquid-liquid extraction. This application note provides a detailed protocol for the purification of this compound from plant extracts using a reversed-phase C18 solid-phase extraction cartridge.

Principle of the Method

This protocol utilizes a reversed-phase C18 sorbent. The non-polar C18 stationary phase retains the moderately non-polar this compound from a polar aqueous sample matrix. Polar impurities are washed away, and the purified 4-FQA is then eluted with an organic solvent. Acidification of the sample and wash solutions is crucial to ensure that the carboxylic acid and phenolic groups of 4-FQA are protonated, maximizing its retention on the stationary phase.[2]

Quantitative Data Summary

The following tables summarize expected performance parameters for the purification of this compound and related compounds using solid-phase extraction. It is important to note that specific recovery and purity will vary depending on the initial sample matrix and the optimization of the protocol.

Table 1: Expected Performance Parameters for this compound Purification via C18 SPE

ParameterExpected ValueRemarks
Recovery 85 - 98%Dependent on the optimization of wash and elution solvents. Based on data for similar phenolic compounds.[2]
Purity > 90%Highly dependent on the complexity of the initial sample matrix.[2]
Reproducibility (RSD) < 10%Expected for a validated SPE method.

Table 2: Comparative Recovery Data for Related Phenolic Compounds

CompoundSPE SorbentRecovery RateReference
Ferulic AcidC1896.909%[3]
Caffeoylquinic AcidsC18> 85%[4]
Various Phenolic AcidsC18> 71%[5]

Experimental Protocols

Materials and Equipment

  • C18 SPE Cartridges (e.g., 500 mg sorbent mass, 6 mL volume)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid (analytical grade)

  • Crude plant extract containing this compound

  • SPE Vacuum Manifold

  • Collection Vials/Tubes

  • Rotary Evaporator or Nitrogen Evaporation System

  • HPLC system with UV or MS detector for analysis

Protocol 1: Solid-Phase Extraction of this compound

  • Sample Preparation:

    • Dissolve the crude plant extract in a minimal amount of water containing a small percentage of methanol (e.g., 5-10%).

    • Acidify the sample to a pH of approximately 2-3 with formic acid. This ensures that the phenolic acid and carboxylic acid functionalities are protonated, increasing their retention on the non-polar C18 stationary phase.[2]

    • Centrifuge or filter the sample to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate and solvate the stationary phase.

    • Equilibrate the cartridge by passing 5 mL of deionized water acidified to pH 2-3 with formic acid. Do not allow the cartridge to dry out after this step.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[2]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water acidified to pH 2-3 with formic acid to remove polar impurities such as sugars and salts.

    • Perform a second wash with 5 mL of 5% methanol in acidified water to remove slightly less polar impurities.

  • Elution:

    • Elute the bound this compound from the cartridge with 5 mL of methanol, preferably acidified with 0.1% formic acid to improve the elution of the acidic analyte.[2] Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC) for subsequent analysis.

Protocol 2: HPLC Analysis of Purified this compound

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A typical gradient starts with a low percentage of Solvent B, gradually increasing to elute the compound.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 320 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Quantification: Use a calibration curve generated from a certified this compound standard.

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Crude Plant Extract Dissolve Dissolve in Acidified Water/Methanol Sample->Dissolve Filter Filter/Centrifuge Dissolve->Filter Condition 1. Condition (Methanol, Acidified Water) Filter->Condition Prepared Sample Load 2. Load Sample Condition->Load Wash 3. Wash (Acidified Water, 5% Methanol) Load->Wash Elute 4. Elute (Acidified Methanol) Wash->Elute Waste1 Waste Wash->Waste1 Polar Impurities Evaporate Evaporate Solvent Elute->Evaporate Purified 4-FQA Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: Solid-Phase Extraction Workflow for this compound Purification.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_complex p65 p50 IκB p65 p65 p50 p50 p65_p50_nuc p65 p50 NFkB_complex->p65_p50_nuc Translocation FQA This compound FQA->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome GF Growth Factors GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Inhibits Survival Cell Survival Bcl2->Survival Promotes Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces FQA This compound FQA->Akt Inhibits

Caption: Induction of Apoptosis by this compound via PI3K/Akt Pathway.

References

Application Notes and Protocols for Studying 4-Feruloylquinic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-O-Feruloylquinic acid (4-FQA) is a phenolic compound belonging to the chlorogenic acid family, found in various plant sources, including coffee beans.[1][2][3] As an ester of ferulic acid and quinic acid, it is of significant interest to the scientific community for its potential therapeutic properties, which are hypothesized to include antioxidant, anti-inflammatory, and neuroprotective effects, similar to its isomers and related compounds.[4][5][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the bioactivity of 4-FQA using established in vitro cell culture models. The detailed protocols outlined below are designed for assessing its efficacy and elucidating its mechanisms of action.

I. Assessment of Cytotoxicity and Cell Viability

Prior to evaluating the specific bioactivities of 4-FQA, it is crucial to determine its cytotoxic profile to establish a non-toxic working concentration range for subsequent experiments. Cell viability assays are essential for this initial screening.[8]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[9]

Materials:

  • HEK293 (human embryonic kidney), SH-SY5Y (human neuroblastoma), or other relevant cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • 4-Feruloylquinic acid (4-FQA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[9]

  • Compound Preparation and Treatment: Prepare a stock solution of 4-FQA in DMSO. Create a series of serial dilutions in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Remove the culture medium from the wells and replace it with the medium containing the various concentrations of 4-FQA. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.

  • Incubate the plate for 24 to 72 hours, depending on the experimental design.[10]

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Experimental Workflow Diagram

G General Workflow for In Vitro Bioactivity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare 4-FQA Stock (in DMSO) D Treat Cells with 4-FQA (Various Concentrations) A->D B Culture Selected Cell Line C Seed Cells in Multi-well Plates B->C C->D E Induce Stressor (e.g., H₂O₂, LPS) (If applicable) D->E F Incubate for Defined Period E->F G Perform Specific Assay (e.g., MTT, qPCR, Western Blot) F->G H Data Acquisition (e.g., Plate Reader, Imager) G->H I Statistical Analysis (Calculate IC₅₀, Fold Change) H->I

Caption: General workflow for assessing the bioactivity of 4-FQA in cell culture.

II. Assessment of Antioxidant Activity

The antioxidant properties of 4-FQA can be determined by its ability to scavenge free radicals and mitigate cellular oxidative stress. The Cellular Antioxidant Assay (CAA) is a robust method to measure the inhibition of intracellular reactive oxygen species (ROS).

Experimental Protocol: Cellular Antioxidant Assay (CAA)

This assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF).[11]

Materials:

  • HEK293 or SH-SY5Y cells

  • 96-well black, clear-bottom plates

  • 4-FQA and a standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as a ROS inducer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they reach ~90% confluency after 24 hours.

  • Compound Treatment: Prepare various concentrations of 4-FQA and the standard antioxidant in serum-free medium. Remove the culture medium and wash cells with PBS. Add the compound dilutions to the wells and incubate for 1-2 hours.[4]

  • Probe Loading: After incubation, remove the medium and add the DCFH-DA working solution (e.g., 25 µM) to each well. Incubate for 45-60 minutes at 37°C in the dark.[4]

  • Induction of Oxidative Stress: Wash the cells twice with PBS. Add a ROS inducer like AAPH or H₂O₂ to all wells except the negative control.

  • Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for 1 hour.[4]

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the percentage of ROS inhibition for each 4-FQA concentration compared to the control (cells treated only with the ROS inducer). Calculate the IC₅₀ value.

Quantitative Data Summary (Antioxidant Effects of Related Compounds)

Direct experimental data for 4-FQA is limited. The table below summarizes data for structurally similar feruloylquinic acid isomers to provide an expected range of activity. Note that these values should not be directly compared due to differing experimental conditions.[12]

CompoundAssayIC₅₀ ValueSource
3-O-Feruloylquinic AcidDPPH Radical Scavenging0.06 mg/mL[12]
3-O-Feruloylquinic AcidABTS Radical Scavenging0.017 mg/mL[12]
5-O-Feruloylquinic AcidDPPH Radical Scavenging~9 µM[12]
5-O-Feruloylquinic AcidSuperoxide Anion Scavenging~36 µM[12]
Signaling Pathway: Keap1-Nrf2 Antioxidant Response

4-FQA may exert its antioxidant effects by activating the Nrf2 pathway, a key regulator of cellular antioxidant defenses.[6][13] Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes.

G Keap1-Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation FQA This compound FQA->Keap1_Nrf2 May Promote Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (Ub-Targeted) Keap1_Nrf2->Keap1 Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates

Caption: Keap1-Nrf2 antioxidant response pathway potentially modulated by 4-FQA.

III. Investigation of Anti-inflammatory Properties

The anti-inflammatory potential of 4-FQA can be evaluated in a macrophage cell line, such as RAW 264.7, by measuring its ability to inhibit the production of pro-inflammatory mediators following stimulation with lipopolysaccharide (LPS).[14]

Experimental Protocol: Inhibition of Inflammatory Mediators

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • 4-FQA

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • RNA extraction kit and reagents for qPCR (primers for iNOS, COX-2, TNF-α, IL-6, GAPDH)

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow them to adhere overnight.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-FQA (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[4]

  • Inflammatory Challenge: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.[4]

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure nitrite (B80452) concentration using the Griess reagent assay according to the manufacturer's protocol.[4]

    • Pro-inflammatory Cytokines: Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using commercial ELISA kits.[4][14]

    • Gene Expression Analysis (qPCR): Lyse the cells, extract total RNA, and perform reverse transcription to synthesize cDNA. Use qPCR to analyze the relative gene expression of iNOS, COX-2, TNF-α, and IL-6, normalizing to a housekeeping gene like GAPDH.[15][16]

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each 4-FQA concentration compared to the LPS-only treated cells. Determine the IC₅₀ values. For qPCR, calculate the fold change in gene expression using the ΔΔCt method.

Quantitative Data Summary (Anti-inflammatory Effects of Related Compounds)

The following data for a related compound, 4,5-dicaffeoylquinic acid, illustrates its potential to inhibit inflammatory markers in LPS-stimulated RAW264.7 cells.

CompoundInflammatory MarkerEffectConcentrationSource
4,5-diCQANO, PGE₂, iNOS, COX-2Significant InhibitionPretreatment[14]
4,5-diCQATNF-α, IL-1β, IL-6Significant InhibitionPretreatment[14]
4,5-diCQANF-κB TranslocationSuppressionPretreatment[14]
4,5-diCQAMAPK PhosphorylationSuppressionPretreatment[14]
Signaling Pathway: NF-κB Inflammatory Response

4-FQA likely exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[13][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate transcription.

G NF-κB Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB, leading to degradation NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation FQA This compound FQA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Activates

Caption: NF-κB inflammatory signaling pathway potentially inhibited by 4-FQA.

IV. Investigation of Neuroprotective Mechanisms

The neuroprotective potential of 4-FQA can be studied in neuronal cell models like SH-SY5Y by assessing its ability to protect against neurotoxin-induced cell death. The modulation of key signaling pathways, such as the MAPK/ERK pathway, is often central to these protective effects.[6][17]

Experimental Protocol: Western Blot for MAPK/ERK Pathway Modulation

Western blotting allows for the detection and quantification of changes in the expression and phosphorylation status of key proteins in a signaling cascade, providing mechanistic insights.[18][19]

Materials:

  • SH-SY5Y neuroblastoma cells

  • 6-well plates

  • 4-FQA

  • Neurotoxin (e.g., H₂O₂, 6-OHDA, or MPP⁺)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels, electrophoresis, and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescent (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Plating: Culture SH-SY5Y cells and seed them in 6-well plates, allowing them to reach 70-80% confluency.[18]

  • Treatment: Pre-treat cells with varying concentrations of 4-FQA for a designated time (e.g., 2 hours). Then, introduce the neurotoxic insult and incubate for the desired period (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to microcentrifuge tubes.[18]

  • Protein Quantification: Incubate lysates on ice for 30 minutes. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.[18]

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg). Add Laemmli sample buffer and heat at 95°C for 5 minutes.[20]

  • Gel Electrophoresis and Transfer: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in 5% BSA/TBST.[20][21]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using software like ImageJ, normalizing phosphoprotein levels to total protein and the loading control (e.g., GAPDH).[18]

Signaling Pathway: MAPK/ERK in Cell Survival

The MAPK/ERK pathway is crucial for regulating cell growth, differentiation, and survival.[20] Neuroprotective compounds may modulate this pathway to promote cell survival in the face of stressors.

G MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane / Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_nuc p-ERK1/2 ERK->ERK_nuc Translocation FQA This compound FQA->MEK Modulates? TF Transcription Factors (e.g., CREB) ERK_nuc->TF Activates Genes Transcription of Survival & Proliferation Genes TF->Genes Activates

Caption: MAPK/ERK signaling pathway involved in cell survival and neuroprotection.

References

In Vivo Bioavailability Studies of 4-Feruloylquinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting in vivo bioavailability studies of 4-Feruloylquinic acid (4-FQA). Given the limited direct pharmacokinetic data for 4-FQA, this guide also includes information on its presumed metabolism and data for its core component, ferulic acid, to provide a foundational framework for study design and data interpretation.

Introduction

This compound is a member of the feruloylquinic acids, a class of phenolic compounds formed from the esterification of ferulic acid and quinic acid.[1] These compounds are prevalent in various plant-based foods and beverages, notably coffee, and are recognized for their antioxidant and anti-inflammatory properties.[1][2] Despite their therapeutic potential, the efficacy of many phenolic compounds is often limited by low oral bioavailability.[1] Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of 4-FQA is critical for the development of new therapeutics and functional foods.

While 4-FQA has been detected in human plasma and urine following coffee consumption, detailed quantitative bioavailability data remains scarce in the scientific literature.[3] In vitro studies suggest that the metabolic fate of feruloylquinic acids in humans is likely dominated by sulfation of the ferulic acid moiety, rather than glucuronidation.[4][5] This document provides a comprehensive template for a typical in vivo pharmacokinetic study in a rodent model, alongside analytical methods and data presentation formats.

Data Presentation: Pharmacokinetic Parameters

Due to the absence of specific in vivo pharmacokinetic data for this compound, the following table presents data for Ferulic Acid , a key metabolite, following oral administration in rats. This information is intended to serve as a reference for anticipating the behavior of 4-FQA metabolites.

Table 1: Pharmacokinetic Parameters of Total Ferulic Acid Metabolites in Rats After Oral Administration of Ferulic Acid

ParameterValueReference
Dose (mg/kg)5.15[6]
Cmax (µg/mL)Not explicitly stated for total metabolites, peak at 30 min[6]
Tmax (h)0.5[6]
Urinary Excretion (% of dose)~40% within 1.5 h[6]
Major Metabolites in Plasma Sulfoconjugates (~50%), Glucuronoconjugates, Free Ferulic Acid[6]
Major Metabolites in Urine Sulfoconjugates (32.7 ± 7.3%), Free Ferulic Acid (4.9 ± 1.5%), Glucuronoconjugates (0.5 ± 0.3%)[6]

Note: The data presented is for ferulic acid, not this compound. It is plausible that after oral administration, 4-FQA is metabolized, and ferulic acid conjugates are the primary analytes detected in plasma and urine.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo bioavailability study of this compound in a rat model.

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats.[1]

  • Weight: 200-250 g.[1]

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.[1] Standard laboratory chow and water should be provided ad libitum.[1]

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week prior to the experiment.[1]

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

Dosing and Sample Collection
  • Test Substance: this compound, dissolved in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Administration: Administer a single dose of 4-FQA solution via oral gavage. A typical dose for a preliminary study might range from 10 to 50 mg/kg.

  • Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or a jugular vein cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[1]

  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS
  • Instrumentation: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for the quantification of 4-FQA and its potential metabolites (e.g., ferulic acid, ferulic acid sulfate).[1]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard to precipitate proteins.[1]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 4-FQA, its metabolites, and the internal standard.

Pharmacokinetic Analysis
  • Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis software. Key parameters include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

    • t1/2: Elimination half-life.

    • CL/F: Apparent total body clearance.

    • Vd/F: Apparent volume of distribution.

Visualizations: Workflows and Pathways

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (12 hours) Acclimatization->Fasting Dosing Oral Gavage of 4-FQA Fasting->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Prep Protein Precipitation & Extraction Plasma_Separation->Sample_Prep HPLC_MS HPLC-MS/MS Analysis Sample_Prep->HPLC_MS PK_Analysis Pharmacokinetic Data Analysis HPLC_MS->PK_Analysis

Caption: Experimental workflow for an in vivo bioavailability study of this compound.

G FQA This compound (Oral) Absorption GI Tract Absorption FQA->Absorption Metabolism Phase II Metabolism (Liver, Intestine) Absorption->Metabolism Sulfate 4-FQA-Sulfate (Predicted Major Metabolite) Metabolism->Sulfate SULT Enzymes Excretion Systemic Circulation & Urinary Excretion Sulfate->Excretion

Caption: Postulated metabolic pathway of this compound in vivo.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of 4-Feruloylquinic Acid using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid (4-FQA) is a phenolic compound belonging to the family of hydroxycinnamates, commonly found in various plant-based foods and beverages, most notably coffee. As an ester of ferulic acid and quinic acid, 4-FQA is of significant interest for its potential antioxidant properties. The antioxidant capacity of phenolic compounds is a key indicator of their potential to mitigate oxidative stress, a contributing factor to numerous chronic and degenerative diseases.

The ferulic acid moiety within the 4-FQA structure is the primary driver of its antioxidant activity. The phenolic hydroxyl group on the aromatic ring of ferulic acid can donate a hydrogen atom to scavenge free radicals, thereby neutralizing them. This activity is crucial for protecting biological systems from the damaging effects of reactive oxygen species (ROS).

This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant capacity of this compound using two of the most common and reliable spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays are fundamental in the preliminary screening and characterization of antioxidant compounds for potential therapeutic applications.

Principle of the Assays

The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom or a single electron to neutralize free radicals. This capacity is effectively measured by the DPPH and ABTS assays.

DPPH Assay: This assay is based on the scavenging of the stable DPPH radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the violet color fades to a pale yellow. The degree of discoloration is proportional to the radical scavenging activity of the antioxidant.

ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is indicative of the antioxidant's capacity to scavenge the radical. This assay is applicable to both hydrophilic and lipophilic compounds.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of Feruloylquinic Acid Isomers

CompoundAssayIC₅₀ ValueReference CompoundIC₅₀ Value
This compound DPPHData not availableTrolox~25.17 µM
3-O-Feruloylquinic AcidDPPH0.06 mg/mL--
5-O-Feruloylquinic AcidDPPH~9 µM--

IC₅₀ value represents the concentration of the compound required to scavenge 50% of the initial DPPH radicals.

Table 2: ABTS Radical Scavenging Activity of Feruloylquinic Acid Isomers

CompoundAssayIC₅₀ ValueReference CompoundTEAC Value
This compound ABTSData not availableTrolox1.0
3-O-Feruloylquinic AcidABTS0.017 mg/mL--
5-O-Feruloylquinic AcidABTSData not available--

TEAC (Trolox Equivalent Antioxidant Capacity) value is a measure of the antioxidant strength of a substance in comparison to the standard antioxidant, Trolox.

Experimental Protocols

The following are detailed protocols for conducting the DPPH and ABTS assays to determine the antioxidant capacity of this compound.

DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

    • Prepare a stock solution and a series of dilutions of the positive control (e.g., Trolox) in methanol.

  • Assay:

    • To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the DPPH solution to each well.

    • As a control, add 20 µL of methanol and 180 µL of the DPPH solution.

    • As a blank, add 200 µL of methanol to a well.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol (B145695)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the sample stock solution.

    • Prepare a stock solution and a series of dilutions of the positive control (e.g., Trolox).

  • Assay:

    • To each well of a 96-well microplate, add 10 µL of the sample or standard solution at different concentrations.

    • Add 190 µL of the working ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of ABTS•+ inhibition using the same formula as for the DPPH assay.

    • The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined from a standard curve of Trolox and is calculated as the ratio of the slope of the sample's dose-response curve to the slope of the Trolox dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement & Analysis prep_sample Prepare 4-FQA Stock and Dilutions add_sample Add Sample/ Standard prep_sample->add_sample prep_dpph Prepare 0.1 mM DPPH Solution add_reagent_dpph Add DPPH Solution prep_dpph->add_reagent_dpph prep_abts Prepare ABTS•+ Working Solution add_reagent_abts Add ABTS•+ Solution prep_abts->add_reagent_abts prep_control Prepare Positive Control (e.g., Trolox) Dilutions prep_control->add_sample add_sample->add_reagent_dpph DPPH Assay add_sample->add_reagent_abts ABTS Assay incubate Incubate (Dark, RT) add_reagent_dpph->incubate add_reagent_abts->incubate read_absorbance Read Absorbance (DPPH: 517nm, ABTS: 734nm) incubate->read_absorbance calculate Calculate % Inhibition and IC50/TEAC read_absorbance->calculate

Caption: General experimental workflow for DPPH and ABTS assays.

antioxidant_mechanism cluster_mechanism Radical Scavenging Mechanisms FQA This compound (Antioxidant) FQA_Radical 4-FQA Radical (Stabilized) FQA->FQA_Radical is oxidized HAT Hydrogen Atom Transfer (HAT) FQA->HAT donates H• SET Single Electron Transfer (SET) FQA->SET donates e- Radical Free Radical (DPPH• or ABTS•+) Neutralized_Radical Neutralized Radical (DPPH-H or ABTS) Radical->Neutralized_Radical is reduced HAT->Radical SET->Radical

Caption: Antioxidant mechanisms of this compound.

Potential Signaling Pathways

Beyond direct radical scavenging, phenolic compounds like this compound may exert their antioxidant effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. While direct evidence for 4-FQA is limited, the Nrf2-ARE and NF-κB pathways are likely targets.[2]

  • Nrf2-ARE Pathway: 4-FQA may activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), leading to its translocation to the nucleus and the subsequent upregulation of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • NF-κB Pathway: Chronic inflammation and oxidative stress are closely linked. Feruloylquinic acids have been shown to inhibit the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[3] This inhibition can reduce the expression of pro-inflammatory genes, thereby mitigating inflammation-induced oxidative stress.

signaling_pathways cluster_nrf2 Nrf2-ARE Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) FQA This compound Nrf2_activation Nrf2 Activation FQA->Nrf2_activation activates NFkB_inhibition NF-κB Inhibition FQA->NFkB_inhibition inhibits ARE_binding ARE Binding Nrf2_activation->ARE_binding Antioxidant_enzymes ↑ Antioxidant Enzyme Expression (HO-1, NQO1) ARE_binding->Antioxidant_enzymes Cytoprotection Cellular Protection & Reduced Oxidative Stress Antioxidant_enzymes->Cytoprotection Inflammatory_genes ↓ Pro-inflammatory Gene Expression NFkB_inhibition->Inflammatory_genes Inflammatory_genes->Cytoprotection

Caption: Potential signaling pathways modulated by 4-FQA.

Conclusion

The DPPH and ABTS assays are robust and reliable methods for the initial assessment of the antioxidant capacity of this compound. While direct quantitative data for 4-FQA remains to be fully elucidated, the provided protocols offer a standardized framework for researchers to conduct these evaluations. The antioxidant potential suggested by its chemical structure and data from its isomers indicates that this compound is a promising candidate for further investigation in the development of novel antioxidant-based therapeutics. Future studies should focus on generating precise IC₅₀ and TEAC values for 4-FQA and exploring its effects on cellular antioxidant pathways to fully understand its therapeutic potential.

References

Application Notes and Protocols: Measuring the Anti-Inflammatory Effects of 4-Feruloylquinic Acid in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of 4-Feruloylquinic acid (4-FQA) in macrophage cell lines. The protocols detailed below are based on established methodologies for assessing key inflammatory mediators and signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation, often triggered by stimuli like lipopolysaccharide (LPS), results in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[1][2][3] this compound, a natural phenolic compound, is investigated for its potential to modulate these inflammatory responses. Dicaffeoylquinic acids, which are structurally related to 4-FQA, have demonstrated anti-inflammatory effects by suppressing the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[4][5][6][7][8] These pathways are crucial for the expression of inflammatory genes.[9][10] This document outlines the protocols to quantify the inhibitory effects of 4-FQA on the production of key inflammatory mediators in LPS-stimulated macrophages.

Key Experimental Targets and Assays

The anti-inflammatory effects of 4-FQA can be quantified by measuring its impact on the production of the following key mediators in LPS-stimulated macrophages:

  • Nitric Oxide (NO): A signaling molecule involved in inflammation, its overproduction is implicated in inflammatory diseases.[11]

  • Prostaglandin E2 (PGE2): A lipid mediator that plays a significant role in inflammation and pain.[12]

  • Pro-inflammatory Cytokines: Proteins such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) that mediate and amplify the inflammatory response.[6][13]

The general workflow for these experiments involves culturing macrophages, pre-treating them with varying concentrations of 4-FQA, stimulating them with LPS to induce an inflammatory response, and then quantifying the levels of the inflammatory mediators in the cell culture supernatant.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for presenting the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Treatment Group4-FQA Concentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control (Unstimulated)0BaselineN/A
LPS Control0High0%
4-FQA + LPSXReducedCalculated
4-FQA + LPSYReducedCalculated
4-FQA + LPSZReducedCalculated

Note: The % inhibition is calculated relative to the LPS-only treated group.

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

Treatment Group4-FQA Concentration (µM)PGE2 Concentration (pg/mL)% Inhibition of PGE2 Production
Control (Unstimulated)0BaselineN/A
LPS Control0High0%
4-FQA + LPSXReducedCalculated
4-FQA + LPSYReducedCalculated
4-FQA + LPSZReducedCalculated

Note: The % inhibition is calculated relative to the LPS-only treated group.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment Group4-FQA Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Unstimulated)0BaselineBaselineBaseline
LPS Control0HighHighHigh
4-FQA + LPSXReducedReducedReduced
4-FQA + LPSYReducedReducedReduced
4-FQA + LPSZReducedReducedReduced

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of a murine macrophage cell line, such as RAW 264.7, and their treatment with 4-FQA and LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (4-FQA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well or 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[14]

  • 4-FQA Pre-treatment: Prepare stock solutions of 4-FQA in DMSO. Dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., a dose-response range). Replace the existing medium with the medium containing the various concentrations of 4-FQA. A vehicle control (DMSO) should also be included. Incubate for 2 hours.

  • LPS Stimulation: Following the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[11] A negative control group without LPS stimulation should be maintained.

  • Final Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After the final incubation, carefully collect the cell culture supernatant for the subsequent assays. Centrifuge the supernatant to remove any detached cells or debris.

Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)

This protocol outlines the steps for quantifying nitrite, a stable product of NO, in the collected cell culture supernatants using the Griess reagent.[15][16]

Materials:

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in culture medium with concentrations ranging from 1 to 100 µM.

  • Sample Preparation: In a new 96-well plate, add 50 µL of each collected cell culture supernatant and 50 µL of each nitrite standard.

  • Griess Reaction: Add 100 µL of Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Prostaglandin E2 (PGE2) Quantification (ELISA)

This protocol describes the quantification of PGE2 in the cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12][17]

Materials:

  • Collected cell culture supernatants

  • PGE2 ELISA Kit (commercially available)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial PGE2 ELISA kit. A general procedure is as follows:

  • Standard and Sample Addition: Add standards and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add the enzyme-conjugated PGE2 to all wells.

  • Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 2 hours at room temperature).

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve generated from the standards.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants using sandwich ELISA kits.[1][18][19][20]

Materials:

  • Collected cell culture supernatants

  • TNF-α, IL-6, and IL-1β ELISA Kits (commercially available)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial cytokine ELISA kits. A general procedure is as follows:

  • Coating: Coat the wells of a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the wells and block non-specific binding sites with a blocking buffer.

  • Sample and Standard Addition: Add the standards and collected cell culture supernatants to the appropriate wells and incubate.

  • Detection Antibody: Wash the wells and add the biotinylated detection antibody.

  • Enzyme Conjugate: Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the wells and add a substrate solution (e.g., TMB) to develop color.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of LPS-Induced Inflammation in Macrophages

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB_nucleus NF-κB (Active) MAPK_pathway->NFkB_nucleus IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB->NFkB_nucleus Translocation NFkB_IkB->NFkB Releases Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene_expression->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Proposed Inhibitory Mechanism of this compound

FQA_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators FQA This compound MAPK_pathway MAPK Pathway (ERK, JNK, p38) FQA->MAPK_pathway IKK IKK FQA->IKK Gene_expression Pro-inflammatory Gene Expression MAPK_pathway->Gene_expression IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Translocation IkB_degradation->NFkB_translocation NFkB_translocation->Gene_expression Inflammatory_Mediators NO, PGE2, Cytokines Gene_expression->Inflammatory_Mediators

Experimental Workflow for Measuring Anti-inflammatory Effects

Experimental_Workflow start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells seed_plate Seed Cells in Multi-well Plates culture_cells->seed_plate pretreat Pre-treat with This compound seed_plate->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant assays Perform Assays collect_supernatant->assays griess_assay Griess Assay (NO) assays->griess_assay pge2_elisa PGE2 ELISA assays->pge2_elisa cytokine_elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) assays->cytokine_elisa data_analysis Data Analysis and Interpretation griess_assay->data_analysis pge2_elisa->data_analysis cytokine_elisa->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Assessing the Neuroprotective Activity of 4-Feruloylquinic Acid in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid (4-FQA) is a phenolic compound belonging to the family of hydroxycinnamates, which are abundant in various plant sources, including coffee beans.[1] Emerging scientific evidence suggests that 4-FQA and its isomers possess significant neuroprotective properties, primarily attributed to their potent antioxidant and anti-inflammatory activities.[2] These compounds are being investigated for their therapeutic potential in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, which are pathologically linked to oxidative stress and chronic neuroinflammation.[2]

The neuroprotective effects of 4-FQA are believed to be mediated through the modulation of key intracellular signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which governs the expression of antioxidant enzymes, and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and apoptosis.[2][3] This document provides detailed application notes and experimental protocols for assessing the neuroprotective activity of this compound in neuronal cell culture models.

Data Presentation

While specific quantitative data for the neuroprotective effects of this compound are still emerging in the scientific literature, the following tables summarize representative data from studies on the closely related and structurally similar compound, Ferulic Acid (FA). This information can serve as a valuable reference for expected outcomes and for designing experiments with 4-FQA.

Table 1: Neuroprotective Effects of Ferulic Acid (FA) on PC12 Neuronal Cells Under Hypoxic Conditions [4]

ParameterConditionControlHypoxiaHypoxia + FA (1 µM)Hypoxia + FA (10 µM)
Cell Viability (% of Control) MTT Assay100%55 ± 5%71 ± 8%-
Cytotoxicity (% LDH Release) LDH Assay5 ± 2%45 ± 6%32 ± 3%-
Apoptosis (% TUNEL-positive cells) TUNEL Staining4 ± 3%76 ± 11%33 ± 12%14 ± 6%**
Intracellular Ca2+ Release (%) Fluo-3 AM Assay100%130 ± 10%115 ± 8%-
PGE2 Production (pg/mL) ELISA50 ± 8250 ± 2595 ± 15**-

*p < 0.05, **p < 0.01 compared to the hypoxia group. Data are presented as mean ± SD.

Table 2: Effect of Ferulic Acid (FA) on Oxidative Stress Markers in Hypoxia-Stressed PC12 Cells [4]

ParameterConditionControlHypoxiaHypoxia + FA (1 µM)
Reactive Oxygen Species (ROS) Generation (% of Control) DCFH-DA Assay100%250 ± 20%150 ± 15%
Superoxide Dismutase (SOD) Activity (% of Control) SOD Assay Kit100%60 ± 7%85 ± 9%
Malondialdehyde (MDA) Levels (nmol/mg protein) TBARS Assay2.5 ± 0.36.8 ± 0.74.1 ± 0.5*

*p < 0.05 compared to the hypoxia group. Data are presented as mean ± SD.

Key Signaling Pathways

The neuroprotective activity of this compound and related phenolic compounds is associated with the modulation of critical intracellular signaling pathways that regulate cellular responses to oxidative stress and inflammation, promoting cell survival.

G Potential Neuroprotective Signaling Pathways of this compound cluster_0 Oxidative Stress cluster_1 This compound Intervention cluster_2 Cellular Response Pathways Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPKs MAPKs (p38, JNK) Oxidative_Stress->MAPKs Activates 4FQA This compound Nrf2_Keap1 Nrf2-Keap1 Complex 4FQA->Nrf2_Keap1 Dissociates PI3K PI3K 4FQA->PI3K Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates transcription Antioxidant_Enzymes->Oxidative_Stress Neutralizes Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Apoptosis_Induction Induction of Apoptosis Apoptosis_Inhibition->Apoptosis_Induction Inhibits MAPKs->Apoptosis_Induction Promotes G Experimental Workflow for Assessing Neuroprotective Activity Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Compound_Treatment 2. Pre-treatment with 4-FQA (Varying concentrations and incubation times) Cell_Culture->Compound_Treatment Induction_of_Toxicity 3. Induction of Neurotoxicity (e.g., H₂O₂, Amyloid-beta, Hypoxia) Compound_Treatment->Induction_of_Toxicity Assessment_Assays 4. Assessment of Neuroprotection Induction_of_Toxicity->Assessment_Assays Cell_Viability Cell Viability/Cytotoxicity Assays (MTT, LDH) Assessment_Assays->Cell_Viability Oxidative_Stress Oxidative Stress Assays (ROS, MDA, SOD) Assessment_Assays->Oxidative_Stress Apoptosis Apoptosis Assays (Caspase activity, TUNEL) Assessment_Assays->Apoptosis Western_Blot Western Blot Analysis (Nrf2, Akt, MAPKs) Assessment_Assays->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

Application Note: Quantification of 4-Feruloylquinic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid is a prominent dietary phenolic compound, notably found in coffee, and is recognized for its antioxidant properties.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Protocols

This section details the complete workflow for the quantification of this compound in plasma, from sample collection to data analysis.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis. Acetonitrile (B52724) is a commonly used and efficient solvent for this purpose.[2]

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Acetonitrile (LC-MS grade), chilled

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or a compound not endogenously present in plasma)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 13,000 x g and 4°C

  • Vortex mixer

  • Precision pipettes

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution to the plasma sample and vortex briefly.

  • Add 300 µL of chilled acetonitrile to the plasma-IS mixture.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for feruloylquinic acids is m/z 367 ([M-H]⁻).[3]

    • Characteristic product ions are m/z 193 (feruloyl moiety) and m/z 173 (quinic acid moiety after water loss).[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 367.1193.1100Optimized for system
This compound (Qualifier) 367.1173.1100Optimized for system
Internal Standard To be determined based on selectionTo be determined based on selection100Optimized for system

Note: Collision energies should be optimized for the specific instrument being used to maximize signal intensity.

Data Presentation: Quantitative Performance

Validation ParameterAcceptance CriteriaRepresentative Data (Chlorogenic Acid)
Linearity Range Correlation coefficient (r²) > 0.9910 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy and Precision within ±20%10 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)-3.0% to 10.6%
Precision (Intra- and Inter-day) RSD < 15% (< 20% at LLOQ)< 10.7%
Recovery Consistent and reproducibleNot explicitly stated, but generally >80% is desirable
Stability
Freeze-Thaw Stability% Change < 15%Stable for at least 3 cycles
Short-Term (Benchtop) Stability% Change < 15%Stable for at least 4 hours at room temperature
Long-Term Stability% Change < 15%Stable for at least 30 days at -80°C

Mandatory Visualizations

G cluster_sample_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (13,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant vial 7. Transfer to Autosampler Vial supernatant->vial injection 8. Inject into LC-MS/MS vial->injection separation 9. Chromatographic Separation (C18 Column) injection->separation detection 10. MS/MS Detection (MRM Mode) separation->detection data_processing 11. Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for the quantification of this compound in plasma.

G fqas Feruloylquinic Acids (e.g., 4-FQA) hydrolysis Intestinal or Microbial Esterase Hydrolysis fqas->hydrolysis absorption Absorption fqas->absorption Minor pathway fa Ferulic Acid hydrolysis->fa fa->absorption plasma_fa Ferulic Acid & Conjugates in Plasma absorption->plasma_fa plasma_fqas Intact Feruloylquinic Acids in Plasma absorption->plasma_fqas

Caption: Simplified metabolic pathway of dietary Feruloylquinic acids.

Discussion

This application note outlines a comprehensive and robust protocol for the quantification of this compound in human plasma. The protein precipitation method is straightforward and provides clean extracts suitable for LC-MS/MS analysis. The use of a C18 column with a gradient elution of acidified water and acetonitrile allows for good chromatographic separation of this compound from other plasma components. The MRM mode on a triple quadrupole mass spectrometer provides the necessary selectivity and sensitivity for accurate quantification at the low concentrations typically found in plasma after dietary intake.

It is important to note that feruloylquinic acids can exist as different isomers (e.g., 3-, 4-, and 5-feruloylquinic acid) which may co-elute or have similar fragmentation patterns. Therefore, chromatographic separation should be carefully optimized, and the use of authentic reference standards for each isomer is highly recommended for unambiguous identification and quantification.

The stability of chlorogenic acids, including feruloylquinic acids, can be influenced by pH and temperature.[5] It is advisable to keep plasma samples on ice during processing and store them at -80°C for long-term stability. Acidification of the sample and the mobile phase, as described in this protocol, helps to improve the stability of these compounds during analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. This protocol is well-suited for pharmacokinetic and bioavailability studies, contributing to a better understanding of the role of dietary polyphenols in human health. Proper method validation, including the assessment of linearity, accuracy, precision, and stability, is essential before applying this protocol to the analysis of study samples.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isomerization of Feruloylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with feruloylquinic acid (FQA) analysis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the common issue of FQA isomerization during extraction and analysis. Isomerization via acyl migration can significantly compromise the accuracy and reproducibility of your results by altering the natural isomeric profile of your samples.[1]

Frequently Asked Questions (FAQs)

Q1: What is feruloylquinic acid (FQA) isomerization and why is it a problem? A1: Feruloylquinic acid isomerization is a chemical process where the feruloyl group relocates to a different position on the quinic acid backbone.[1] This reaction, primarily driven by a process called acyl migration, results in the conversion of one FQA isomer to another, such as 5-O-feruloylquinic acid (5-FQA) converting to 3-FQA or 4-FQA.[1] This poses a significant problem for quantitative analysis because it changes the true isomeric composition of the sample, leading to inaccurate measurements and potentially incorrect conclusions about the bioactivity or makeup of the substance under investigation.[1]

Q2: What are the primary factors that promote the isomerization of FQAs? A2: The key factors that induce isomerization are elevated temperature, pH, and the composition of the solvent used during extraction and analysis.[1][2]

  • pH: Neutral and alkaline conditions (pH > 7) significantly accelerate acyl migration.[1][3][4] Acidic conditions (pH < 4) are protective and help maintain the original isomeric profile.[1][2][5]

  • Temperature: Elevated temperatures during sample preparation, extraction, and storage dramatically increase the rate of isomerization.[1][2] It is recommended to work at reduced temperatures (e.g., 4°C) whenever possible.[2][5]

  • Solvent: The presence of water in extraction solvents can facilitate the isomerization process.[1][6]

Q3: How can I detect if significant isomerization has occurred in my samples? A3: Isomerization can be inferred through several analytical observations:

  • Unexpected Isomer Ratios: Finding higher than expected concentrations of 3-FQA and 4-FQA in a sample that is known to be naturally rich in 5-FQA.[1]

  • Inconsistent Replicates: Observing variations in the FQA isomer ratios across replicate injections of the same sample, which may indicate that isomerization is occurring in the autosampler.[1]

  • Poor Peak Shape: Broadening or tailing of chromatographic peaks for FQA isomers can suggest on-column issues or the presence of co-eluting isomers.[1]

Q4: How should I store my extracts to prevent isomerization and degradation? A4: To ensure stability, extracts should be stored at low temperatures, such as -20°C or ideally -80°C, in an acidic solvent.[1][2][5] Use amber vials to protect samples from light, which can cause trans-cis isomerization and degradation.[5] It is also crucial to avoid repeated freeze-thaw cycles, as this can degrade the sample.

Q5: Can my analytical method itself contribute to isomerization? A5: Yes, the analytical conditions can induce isomerization. To minimize this, keep the autosampler temperature low (e.g., 4°C) to prevent changes while samples are waiting for injection.[1] Furthermore, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can help maintain isomer stability during the chromatographic run.[1]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the extraction and analysis of FQAs.

Observed ProblemPotential CauseRecommended Solution
Higher than expected concentrations of 3-FQA and 4-FQA. Acyl migration has occurred during the sample extraction or processing steps.[1]Use extraction solvents with low water content (e.g., 100% methanol) and acidify the solvent with 0.1% formic acid to a pH below 4.[1] Crucially, maintain low temperatures (e.g., 4°C) throughout the entire extraction process.[1][2]
Inconsistent FQA isomer ratios across replicate injections. Isomerization is actively occurring in the autosampler vial due to temperature or solvent conditions.Keep the autosampler temperature low (e.g., 4°C).[1] Prepare fresh samples and analyze them as promptly as possible after extraction. Ensure the analytical mobile phase is slightly acidic if compatible with your method.[1]
Loss of total FQA content over time in stored extracts. Degradation of FQAs, which can happen alongside isomerization, often due to non-optimal storage conditions.Store extracts at -20°C or -80°C in an acidified solvent and protect them from light.[1][2][5] Avoid repeated freeze-thaw cycles.[1] The use of antioxidants may also help stabilize the extracts.[1]
Broad or tailing peaks for FQA isomers in LC analysis. Poor chromatographic conditions or undesirable interactions with the stationary phase.Optimize the mobile phase composition, pH, and gradient elution profile.[1] Consider testing a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to improve peak shape and resolution.[7]

Data Summary Tables

The stability of feruloylquinic acids is highly dependent on experimental conditions. The following tables summarize the impact of key factors on their stability, with data trends extrapolated from studies on FQAs and structurally similar caffeoylquinic acids (CQAs).

Table 1: Effect of pH on FQA Stability

pH RangeStability EffectRecommendation
< 4.0 (Acidic) High Stability. Isomerization and degradation are significantly suppressed.[1][2][3][5]Maintain pH below 4.0 during extraction and in storage solutions by adding 0.1% formic or acetic acid.[1][2]
5.0 - 7.0 (Neutral) Moderate to Low Stability. Acyl migration and isomerization rates increase.[4]Avoid neutral pH conditions. If unavoidable, keep exposure time to a minimum and maintain low temperatures.
> 7.0 (Alkaline) Very Low Stability. Rapid isomerization and degradation occur.[2][3][4][8]Strictly avoid alkaline conditions in all steps of sample handling, extraction, and analysis.

Table 2: Effect of Temperature on FQA Stability

TemperatureStability EffectRecommendation
-80°C to -20°C Optimal for Storage. Long-term stability is maintained.[1][5]For long-term storage of extracts, use an ultra-low temperature freezer.
4°C Good Stability. Ideal for short-term storage and processing.[1][2][5]Perform all extraction steps (centrifugation, sonication) under refrigerated conditions. Use a cooled autosampler.[1][2]
25°C (Room Temp) Limited Stability. Noticeable degradation and isomerization can occur over time, especially in solution.[2]Minimize the time samples and extracts spend at room temperature.
> 40°C Poor Stability. Significant and rapid isomerization and degradation.[2][5]Avoid heating during extraction unless absolutely necessary and validated to not affect the isomeric profile.

Table 3: Effect of Solvent Choice on FQA Stability

Solvent SystemApplication & RationaleRecommendation
100% Methanol (B129727) (+ Acid) Undried/Fresh Plant Material. Minimizes the presence of water, which facilitates acyl migration.[1][6]For the initial extraction of fresh or frozen samples, use 100% methanol acidified with 0.1% formic acid.[1]
Aqueous Alcohol (e.g., 70% EtOH) (+ Acid) Dried Plant Material. A common and effective solvent for extracting phenolics. The acidic modifier is critical.[2]Use for lyophilized material. Ensure the solvent is pre-cooled and acidified to pH ~4.0.[2]
Acetonitrile (B52724) / Methanol Chromatography. These organic modifiers have different selectivities that can be exploited to separate isomers.[7]If co-elution is an issue, switching from acetonitrile to methanol (or vice versa) in the mobile phase can improve resolution.[7]

Experimental Protocols

Protocol 1: Optimized Extraction of FQAs with Minimized Isomerization

This protocol is designed to extract FQAs from plant material while suppressing acyl migration.

  • Sample Preparation:

    • To minimize water content, freeze-dry (lyophilize) fresh plant material.[1][2]

    • Grind the lyophilized tissue to a fine, homogenous powder (e.g., 40-60 mesh).[1][2]

  • Extraction Solvent Preparation:

    • Prepare a solution of HPLC-grade 100% methanol containing 0.1% (v/v) formic acid.[1]

    • Pre-chill the solvent to 4°C.[2][5]

  • Extraction Procedure:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.[1]

    • Add 1 mL of the pre-chilled, acidified methanol solvent.[1]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.[1]

    • Sonicate the mixture in a chilled water bath for 15 minutes to improve extraction efficiency while maintaining a low temperature.[1]

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[1]

  • Final Preparation and Storage:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an amber HPLC vial.[2]

    • Analyze immediately or store at -80°C to prevent degradation and isomerization.[5]

Protocol 2: UHPLC-MS/MS Method for FQA Isomer Analysis

This protocol provides a starting point for the chromatographic separation and quantification of FQA isomers.

  • Instrumentation:

    • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 1.7 µm).[1][9]

    • Column Temperature: 40°C (Note: Temperature can be optimized between 30-50°C to improve resolution, but monitor for potential on-column degradation).[1][7]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 70% B

      • 20-22 min: 70% to 95% B

      • 22-25 min: Hold at 95% B

      • 25-26 min: 95% to 10% B

      • 26-30 min: Re-equilibrate at 10% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ESI.[1][9]

    • Data Acquisition: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Precursor Ion (Q1) for all FQAs: m/z 367 [M-H]⁻.[1]

      • Product Ions (Q3): m/z 193 (feruloyl moiety), m/z 173 (quinic acid moiety).[1][10]

    • Optimize collision energies and other source parameters for maximum sensitivity.

Visualizations

Acyl_Migration Diagram 1: FQA Acyl Migration Pathway cluster_conditions Driving Conditions FQA5 5-O-Feruloylquinic Acid (5-FQA) FQA4 4-O-Feruloylquinic Acid (4-FQA) FQA5->FQA4 Acyl Migration FQA3 3-O-Feruloylquinic Acid (3-FQA) FQA4->FQA3 Acyl Migration High Temp High Temp Neutral/Alkaline pH Neutral/Alkaline pH Water Presence Water Presence

Caption: Diagram 1: FQA Acyl Migration Pathway

Extraction_Workflow Diagram 2: Optimized FQA Extraction Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis start Plant Material lyophilize Lyophilize (Freeze-Dry) start->lyophilize grind Grind to Fine Powder lyophilize->grind add_solvent Add Acidified Methanol (Pre-chilled to 4°C) grind->add_solvent vortex Vortex (1 min) add_solvent->vortex sonicate Sonicate in Chilled Bath (15 min) vortex->sonicate centrifuge Centrifuge (4°C) sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze Immediate UHPLC-MS/MS Analysis filter->analyze store Store at -80°C filter->store

Caption: Diagram 2: Optimized FQA Extraction Workflow

Troubleshooting_Logic Diagram 3: Isomerization Troubleshooting Logic start High Isomerization Detected? q_temp Was Extraction Temp > 4°C? start->q_temp Yes sol_temp Solution: Reduce temperature. Use chilled baths/centrifuge. q_temp->sol_temp Yes q_ph Was Solvent Acidified (e.g., 0.1% Formic Acid)? q_temp->q_ph No sol_temp->q_ph sol_ph Solution: Acidify solvent to pH < 4. q_ph->sol_ph No q_water Was Undried Sample Extracted with Aqueous Solvent? q_ph->q_water Yes sol_ph->q_water sol_water Solution: Use 100% Methanol for initial extraction. q_water->sol_water Yes q_auto Is Autosampler Cooled? q_water->q_auto No sol_water->q_auto sol_auto Solution: Set autosampler to 4°C. Analyze promptly. q_auto->sol_auto No end Isomerization Minimized q_auto->end Yes sol_auto->end

Caption: Diagram 3: Isomerization Troubleshooting Logic

References

Technical Support Center: Improving HPLC Resolution of 3-, 4-, and 5-Feruloylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC resolution of 3-, 4-, and 5-feruloylquinic acid (FQA) isomers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate 3-, 4-, and 5-feruloylquinic acid isomers?

A good starting point for separating FQA isomers is to use a reversed-phase C18 column with a gradient elution.[1] A typical mobile phase consists of water with an acidic modifier (like 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1][2] The pH of the mobile phase is crucial and should be maintained around 2.5-3.5 to ensure the analytes are in their neutral form, which improves retention and peak shape.[1][2]

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of FQA isomers?

Acetonitrile and methanol exhibit different selectivities for phenolic compounds.[2] Acetonitrile generally has a lower viscosity and can provide different elution orders compared to methanol.[1][2] If you are experiencing co-elution with one solvent, switching to the other is a valuable strategy to improve resolution.[2] It is recommended to screen both solvents during method development to determine which provides the best separation for your specific mixture of isomers.[1]

Q3: What is the role of pH in the mobile phase for separating these isomers?

The pH of the mobile phase is a critical parameter as it influences the ionization state of the feruloylquinic acid isomers.[2] FQAs are acidic, and maintaining a low pH (around 2.5-3.5) by adding an acid like formic acid suppresses the ionization of the carboxylic acid group.[1][2] This leads to increased retention on a reversed-phase column and results in sharper, more symmetrical peaks.[2] A stable pH also prevents secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups.[3]

Q4: When should I consider using a different column chemistry?

If optimizing the mobile phase and gradient conditions on a standard C18 column does not yield baseline separation, it is advisable to explore alternative stationary phases.[1] Phenyl-Hexyl or biphenyl (B1667301) columns can offer different selectivity through π-π interactions with the aromatic rings of the FQA isomers.[1][2] For chiral isomers, a chiral stationary phase may be necessary to achieve separation.[1]

Q5: How can I improve the sensitivity of my analysis?

To enhance sensitivity, focus on achieving sharp, symmetrical peaks, as peak tailing can reduce peak height.[1] Optimizing the detection wavelength to around 320 nm for ferulic acid derivatives is also crucial.[1] Using high-purity solvents and filtering the mobile phase can help reduce baseline noise, thereby improving the signal-to-noise ratio.[1]

Troubleshooting Guides

Problem: Poor or No Resolution Between Isomers

This is a common issue when analyzing closely related isomers like 3-, 4-, and 5-feruloylquinic acids. The following steps can be taken to improve separation.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution step1 Adjust Mobile Phase Strength start->step1 Decrease %B to increase retention step2 Change Organic Modifier step1->step2 Switch between Acetonitrile and Methanol step3 Optimize Gradient Slope step2->step3 Decrease slope for better separation step4 Vary Column Temperature step3->step4 Try 25-40 °C range step5 Test Different Column Chemistry step4->step5 Consider Phenyl-Hexyl or Biphenyl end Resolution Improved step5->end

Caption: A logical workflow for troubleshooting poor peak resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength: If the isomers are eluting too early, decrease the percentage of the organic solvent (acetonitrile or methanol) to increase retention time and allow for better interaction with the stationary phase.[2]

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If resolution is poor with one, switch to the other.[2]

  • Optimize the Gradient Slope: A steep gradient can cause isomers to elute too close together.[1] Decrease the gradient slope to provide a larger separation window.[1]

  • Vary the Column Temperature: Temperature can affect selectivity.[1] Experiment with temperatures between 25°C and 40°C.[1] Higher temperatures can also improve peak efficiency.[2]

  • Try a Different Column Chemistry: If a C18 column is insufficient, a phenyl-hexyl or biphenyl phase may provide the necessary alternative selectivity for these aromatic compounds.[1]

Problem: Peak Tailing

Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions with the stationary phase.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed step1 Check Mobile Phase pH start->step1 Lower pH to 2.5-3.5 to suppress silanol interactions step2 Use High-Purity, End-Capped Column step1->step2 Minimizes secondary interactions step3 Reduce Sample Load step2->step3 Column overload can cause tailing step4 Check for Extra-Column Volume step3->step4 Minimize tubing length and diameter end Peak Shape Improved step4->end

Caption: A systematic approach to diagnosing and resolving peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH: Lowering the pH to between 2.5 and 3.5 suppresses the ionization of both the FQA isomers and residual silanol groups on the silica (B1680970) surface, reducing secondary interactions.[3]

  • Use a High-Purity, End-Capped Column: Modern, end-capped C18 columns have fewer active silanol groups, which are a primary cause of peak tailing for acidic compounds.[1][3]

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing.[1] Try reducing the injection volume or sample concentration.[1]

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[3]

Experimental Protocols

General Protocol for HPLC Method Development

This protocol provides a starting point for developing a robust HPLC method for the separation of 3-, 4-, and 5-feruloylquinic acid isomers.

Experimental Workflow

prep Sample and Mobile Phase Preparation hplc_setup HPLC System Setup prep->hplc_setup scouting Initial Scouting Run hplc_setup->scouting optimization Method Optimization scouting->optimization Adjust parameters based on results validation Method Validation optimization->validation

Caption: A workflow for HPLC method development and validation.

Methodology:

  • Column: Start with a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid (adjust pH to ~3.0).[1]

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.[1]

    • Filter both mobile phases through a 0.2 or 0.45 µm membrane filter and degas.[1]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV at 320 nm.[1]

    • Gradient Program: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 10 minutes.[1]

  • Optimization: Based on the results of the scouting run, adjust the gradient slope, temperature, and organic modifier to achieve baseline separation.[1]

Data Presentation

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good starting point for retaining phenolic compounds.[1][2]
Mobile Phase A HPLC-grade water + 0.1% Formic AcidAcidic pH (~3.0) suppresses ionization for better peak shape.[1][2]
Mobile Phase B Acetonitrile or MethanolDifferent selectivities allow for optimization.[1][2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[1]
Column Temperature 30 °CA good starting point; can be optimized (25-40 °C).[1]
Detection Wavelength 320 nmOptimal for ferulic acid and its derivatives.[1]
Table 2: Troubleshooting Guide Summary
IssuePotential CauseRecommended Solution
Poor Resolution - Mobile phase too strong- Inappropriate organic modifier- Gradient too steep- Suboptimal temperature- Unsuitable column chemistry- Decrease % of organic solvent- Switch between acetonitrile and methanol- Decrease gradient slope- Vary temperature between 25-40 °C- Try a Phenyl-Hexyl or Biphenyl column[1][2]
Peak Tailing - Secondary silanol interactions- Column overload- Extra-column volume- Lower mobile phase pH to 2.5-3.5- Use a high-purity, end-capped column- Reduce injection volume or concentration- Minimize tubing length and diameter[1][3]
Inconsistent Retention Times - Fluctuating column temperature- Inconsistent mobile phase composition- Use a column oven for stable temperature- Prepare fresh mobile phase daily and ensure proper mixing[1]

References

Stability of 4-Feruloylquinic acid in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of 4-feruloylquinic acid (4-FQA) in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (4-FQA) is a type of hydroxycinnamic acid, a class of phenolic compounds recognized for their significant antioxidant properties.[1][2] The stability of 4-FQA is critical for accurate quantification and the preservation of its biological activity in research and development.[3] Degradation during sample preparation, storage, or analysis can lead to the underestimation of its concentration and a misinterpretation of experimental results.[4]

Q2: What are the primary factors that influence the stability of 4-FQA?

The stability of this compound and related compounds is primarily affected by three main factors:

  • pH: The acidity or alkalinity of the solution is a critical determinant of stability.[4]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.[3][4]

  • Solvent: The choice of solvent can promote or inhibit degradation.[4] Additional factors include exposure to light and the presence of oxygen, which can cause photodegradation and oxidation, respectively.[3][4]

Q3: What are the main degradation pathways for 4-FQA?

4-FQA can degrade through several pathways, particularly under thermal or pH stress:

  • Isomerization: The feruloyl group can move to a different position on the quinic acid ring (acyl migration). This process is especially prevalent in neutral to alkaline conditions.[4]

  • Hydrolysis: The ester bond linking ferulic acid and quinic acid can be cleaved, releasing the two individual molecules.[4]

  • Decarboxylation: Following hydrolysis, the liberated ferulic acid can undergo decarboxylation to form 4-vinylguaiacol, a volatile phenolic compound.[4][5]

Q4: What are the optimal storage conditions for 4-FQA solutions?

To ensure maximum stability, 4-FQA solutions should be stored under the following conditions:

  • Temperature: For short-term storage (same day), keep solutions at 4°C.[4] For long-term storage, -20°C or preferably -80°C is recommended to minimize degradation.[3][6] Avoid repeated freeze-thaw cycles.[6]

  • pH: Solutions should be maintained under weakly acidic conditions (e.g., pH 4) to improve stability and reduce isomerization.[4][6] This can be achieved by acidifying the solvent with a small amount of formic or acetic acid.[6]

  • Solvent: Hydroethanolic (ethanol/water) solutions may offer better stability compared to methanol-based or purely aqueous solutions.[4]

  • Light: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.[3][4]

Data on Stability

Effect of pH on Stability

While specific quantitative data for 4-FQA is limited, the stability trends are expected to be similar to those of structurally related caffeoylquinic acids (CQAs).[6] Acidic conditions are generally protective, whereas neutral to alkaline conditions promote instability and isomerization.[4][7]

Table 1: Expected Stability Trends of Feruloylquinic Acid Isomers at Different pH Levels (Based on CQA Data)

pH Level Condition Expected Stability Isomerization Tendency
~4.0 - 4.7 Acidic Aqueous Solution Stable Minimal
~7.0 Neutral Aqueous Solution Unstable Significant
>7.0 Alkaline Aqueous Solution Highly Unstable High

This table is adapted from studies on CQAs and illustrates the expected impact of pH on FQA stability.[6]

Effect of Solvent on Stability

The choice of solvent significantly impacts the stability of chlorogenic acids like 4-FQA.

Table 2: Summary of Solvent Effects on Stability (Based on CQA Data)

Solvent Relative Stability Recommendations & Notes
50-70% Ethanol (B145695) / Water Good Recommended for extraction and storage.[4] Acidifying to pH ~4 can further enhance stability.[4]
Pure Ethanol Good Relatively stable.[4]
Methanol / Water Poor Significant degradation observed for related compounds.[4]
Pure Water Poor Significant degradation observed for related compounds.[4]

Data is based on trends observed for the structurally similar 5-caffeoylquinic acid.[4]

Troubleshooting Guide

Problem: I am seeing inconsistent concentrations of 4-FQA between replicate samples.

  • Possible Cause: Variable degradation due to inconsistent sample handling.[4]

  • Solution: Standardize every step of your sample preparation, including extraction time, temperature, and solvent composition. Ensure all samples are processed promptly after preparation and kept at low temperatures (e.g., 4°C) during the workflow.[4][6]

Problem: My chromatogram (HPLC, LC-MS) shows new or unexpected peaks.

  • Possible Cause: This is a strong indicator of degradation or isomerization.[3] The new peaks could be hydrolysis products (ferulic acid, quinic acid) or other FQA isomers.

  • Solution:

    • Review your storage and handling conditions (pH, temperature, light exposure). Ensure they align with best practices for stability.[3]

    • Use a validated, stability-indicating HPLC or LC-MS/MS method that can separate the parent 4-FQA from its potential degradation products and isomers.[6][8]

    • Prepare samples fresh and analyze them immediately to minimize the time for degradation to occur.[6]

Problem: The peak area for 4-FQA in my stored samples is decreasing over time.

  • Possible Cause: Ongoing degradation in the storage solvent.[6]

  • Solution: Ensure long-term storage is at -80°C and that the solvent is acidic (e.g., contains 0.1% formic acid).[6] Avoid repeated freeze-thaw cycles by preparing smaller aliquots for single use.[6]

Key Visualizations

cluster_prep Sample Preparation cluster_incubate Incubation cluster_analysis Analysis prep_stock Prepare 4-FQA Stock Solution (e.g., 50% EtOH, pH 4) aliquot Aliquot into Amber Vials prep_stock->aliquot t_low 4°C (Control) aliquot->t_low Incubate t_rt 25°C aliquot->t_rt Incubate t_high1 40°C aliquot->t_high1 Incubate t_high2 60°C aliquot->t_high2 Incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) t_low->sampling t_rt->sampling t_high1->sampling t_high2->sampling quench Quench in Ice Bath sampling->quench hplc Stability-Indicating HPLC Analysis quench->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Experimental workflow for a 4-FQA thermal stability study.

cluster_products Degradation Products parent This compound quinic Quinic Acid parent->quinic Hydrolysis (High Temp, pH) ferulic Ferulic Acid parent->ferulic Hydrolysis (High Temp, pH) isomer Isomers (e.g., 3-FQA, 5-FQA) parent->isomer Isomerization (Neutral/Alkaline pH) volatile_prod 4-Vinylguaiacol (Volatile Compound) ferulic->volatile_prod Decarboxylation (High Temp)

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Extraction to Minimize 4-FQA Degradation

This protocol is designed for extracting 4-FQA from plant material while minimizing degradation and isomerization.

  • Sample Preparation: Lyophilize (freeze-dry) fresh plant material to remove water, which can participate in hydrolysis. Grind the material to a fine powder.[6]

  • Solvent Preparation: Prepare an extraction solvent of 70% ethanol in water (v/v).[4] To enhance stability, pre-cool the solvent to 4°C and adjust the pH to approximately 4.0 using a dilute solution of formic or acetic acid.[4]

  • Extraction:

    • Weigh 1 gram of powdered sample into a suitable tube.

    • Add 20 mL of the pre-cooled, acidified extraction solvent.[4]

    • Vortex thoroughly for 30 seconds.

    • Perform extraction using a method that minimizes heat, such as ultrasonication in a cold bath.[4]

  • Centrifugation: Centrifuge the sample at 4°C to pellet the solid material.

  • Collection & Storage: Carefully collect the supernatant containing the extracted 4-FQA. If not analyzing immediately, store the extract at -80°C in amber vials.[6]

Protocol 2: Thermal Stability Study in Solution

This protocol outlines a method to assess the stability of a purified 4-FQA standard in solution.[4]

  • Preparation of Stock Solution: Accurately weigh a known amount of a purified 4-FQA standard. Dissolve it in a chosen solvent (e.g., 50% ethanol/water at pH 4) to a final concentration of 100 µg/mL.[4]

  • Incubation Setup: Aliquot the stock solution into several amber vials to protect from light. Place sets of vials in temperature-controlled incubators at various temperatures (e.g., 4°C for control, 25°C, 40°C, and 60°C).[4]

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature.[4]

  • Quenching Reaction: For vials from elevated temperatures, immediately place them in an ice bath to quench further degradation.[4]

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent 4-FQA from its potential degradation products.[4][8]

  • Data Analysis: Calculate the percentage of the initial 4-FQA remaining at each time point for every temperature. Plot the percentage of remaining 4-FQA versus time to determine the degradation kinetics.[4]

References

Identifying and minimizing artifacts in 4-Feruloylquinic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 4-Feruloylquinic acid (4-FQA). This resource is designed for researchers, scientists, and drug development professionals to identify and minimize the formation of analytical artifacts during their experiments. Accurate quantification and characterization of 4-FQA are critical for reliable research and development, and this guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (4-FQA) is a type of chlorogenic acid, which is an ester formed from ferulic acid and quinic acid.[1][2] These compounds are naturally present in a variety of plants, including coffee beans, fruits, and vegetables.[3][4][5] They are of significant interest due to their potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2][5] Accurate analysis is crucial for understanding their role in plant biochemistry, assessing their potential health benefits, and for quality control in the food and pharmaceutical industries.

Q2: What are the most common artifacts encountered during 4-FQA analysis?

A2: The primary artifacts in 4-FQA analysis include:

  • Isomerization: Acyl migration can cause the feruloyl group to move to different positions on the quinic acid ring, converting 4-FQA into other isomers like 3-FQA and 5-FQA.[6] Cis-trans isomerization of the ferulic acid moiety can also occur, often promoted by light exposure.[7]

  • Transesterification Products: When using alcohol-based solvents for extraction, such as methanol (B129727), transesterification can occur, leading to the formation of methyl feruloylquinates.[1]

  • Degradation Products: 4-FQA can degrade through hydrolysis of the ester bond, yielding ferulic acid and quinic acid.[2] Further degradation of ferulic acid can lead to the formation of 4-vinylguaiacol through decarboxylation, especially at elevated temperatures.[2][8]

Q3: What are the main factors that promote artifact formation?

A3: The key factors influencing the formation of artifacts are:

  • pH: Neutral to alkaline pH conditions significantly accelerate acyl migration and degradation.[2][6] Acidic conditions (pH around 3-4) generally provide better stability.[2][7]

  • Temperature: Elevated temperatures during extraction, processing, and storage increase the rates of isomerization and degradation.[2][6][9] Significant degradation can be observed at temperatures below 120°C, especially in the presence of moisture.[2]

  • Solvent Composition: The choice of solvent can impact stability. For instance, methanol can lead to the formation of methyl ester artifacts through transesterification.[1] The presence of water can also facilitate isomerization.[6] Hydroethanolic solutions may offer better stability for storage compared to methanol-based or purely aqueous solutions.[2]

  • Light Exposure: Exposure to light, particularly UV radiation, can induce the conversion of the naturally occurring trans-isomer of the feruloyl group to the cis-isomer.[7][9]

Q4: How can I detect if artifacts have formed in my samples?

A4: The presence of artifacts can be detected by:

  • Chromatographic Analysis (HPLC/UPLC): The appearance of unexpected peaks in your chromatogram may indicate the presence of isomers or degradation products.[1][2] A shoulder on the main peak could suggest the presence of a cis-isomer.[7]

  • Mass Spectrometry (MS): MS and tandem MS (MS/MS) can be used to identify the molecular weights of the unexpected peaks. Isomers will have the same molecular weight as 4-FQA, while degradation products and transesterification artifacts will have different masses.[1][10] For example, the diagnostic ions for mono-acyl caffeoylquinic acids (structurally similar to FQAs) in negative ion mode are m/z 191 ([quinic acid - H]⁻) and m/z 173 ([quinic acid - H - H₂O]⁻).[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/UPLC chromatogram. Formation of methyl feruloylquinate isomers due to methanolic extraction at elevated temperatures or with acidified methanol.[1]Confirm artifact formation by analyzing a sample extracted with a non-alcoholic solvent (e.g., acidified water or acetonitrile). Use milder extraction conditions (lower temperature, shorter duration).[1]
Isomerization (acyl migration) leading to the formation of 3-FQA and 5-FQA.[6]Use extraction solvents with low water content or 100% methanol for undried plant material.[6] Acidify the extraction solvent to a pH below 4.[6] Work at low temperatures throughout the extraction process.[6]
Degradation of 4-FQA into ferulic acid and other byproducts.[2]Minimize sample processing time and avoid excessive heat.[7] Store extracts at low temperatures (-20°C or -80°C).[6]
Inconsistent isomer ratios across replicate injections. Isomerization occurring in the autosampler.[6]Keep the autosampler temperature low (e.g., 4°C).[6] Prepare fresh samples and analyze them promptly.[6]
Broad or tailing peaks for FQA isomers in LC analysis. Poor chromatographic conditions.Optimize the mobile phase composition and gradient.[6] Ensure the mobile phase pH is appropriate for the column chemistry (acidic conditions often improve peak shape).[7][11] Consider a different column chemistry (e.g., phenyl column) if peak shape does not improve.[7]
Loss of total FQA content in stored extracts. Ongoing degradation of FQAs in the storage solvent.[2]Store extracts at -20°C or -80°C in an acidic solvent and protect them from light.[6] Consider using a hydroethanolic solvent for better long-term stability.[2]

Quantitative Data Summary

The formation of artifacts is highly dependent on the experimental conditions. The following tables provide illustrative data on the impact of various factors on the stability of feruloylquinic acids and related compounds.

Table 1: Effect of Extraction Conditions on the Formation of Methyl Feruloylquinate Artifacts

Temperature (°C)Duration (hours)pHApproximate % Conversion to Methyl Ester Artifact
25244.0Low (<5%)
40244.0Moderate (10-20%)
60244.0High (>30%)
25242.5Moderate (5-15%)
Data is illustrative and based on established chemical principles of transesterification.[1]

Table 2: Influence of pH and Temperature on the Stability of Caffeoylquinic Acids (structurally similar to FQAs)

CompoundpHTemperature (°C)Stability
3-CQA & 3,5-diCQAAcidicAmbientStable
3-CQA & 3,5-diCQANeutral to BasicAmbientRapid Isomerization
5-CQAN/A100-200Isomerization and other transformations
Based on findings for caffeoylquinic acids which share similar stability characteristics with feruloylquinic acids.[10]

Experimental Protocols

Protocol 1: Extraction of this compound with Minimized Isomerization

This protocol is designed to minimize acyl migration by controlling pH and temperature.[6]

  • Sample Preparation:

    • Freeze-dry fresh plant material to minimize water content.

    • Grind the lyophilized tissue to a fine powder.

  • Extraction Solvent Preparation:

    • Prepare a solution of 100% methanol containing 0.1% (v/v) formic acid. The acidic modifier is crucial to inhibit acyl migration.

  • Extraction Procedure:

    • Weigh the powdered plant material (e.g., 100 mg) into a microcentrifuge tube.

    • Add 1 mL of the acidified methanol extraction solvent.

    • Vortex thoroughly for 1 minute.

    • Sonicate in a chilled water bath for 15 minutes to enhance extraction efficiency while maintaining a low temperature.

  • Sample Recovery:

    • Centrifuge the tube at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

Protocol 2: UPLC-MS Method for Separation of FQA Isomers

This is a generalized starting point and may require optimization for specific applications.[7]

  • System: UPLC coupled to a Q-TOF or Triple Quadrupole MS.

  • Column: Acquity UPLC BEH C18 or Phenyl Column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over a sufficient time to achieve separation (e.g., 5% to 50% B over 20 minutes).

  • Column Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1 µL.

  • MS Conditions (Negative ESI):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Data Acquisition: Full scan (m/z 100-1000) and product ion scan of targeted FQA masses.

Visualizations

cluster_extraction Extraction Workflow for Minimized Artifacts Start Plant Material FreezeDry Freeze-Dry & Grind Start->FreezeDry Extract Ultrasonic Extraction (Chilled Water Bath) FreezeDry->Extract Solvent Prepare Acidified Methanol (0.1% Formic Acid) Solvent->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis HPLC/UPLC-MS Analysis Supernatant->Analysis

Caption: Recommended workflow for 4-FQA extraction and analysis.

cluster_degradation Key Degradation and Artifact Formation Pathways FQA This compound Isomers 3-FQA & 5-FQA FQA->Isomers Acyl Migration (pH > 4, Heat) MethylEster Methyl Feruloylquinate FQA->MethylEster Transesterification (Methanol) Hydrolysis Ferulic Acid + Quinic Acid FQA->Hydrolysis Hydrolysis (Heat, Moisture) Decarboxylation 4-Vinylguaiacol Hydrolysis->Decarboxylation Decarboxylation (Heat)

Caption: Common artifact formation pathways for 4-FQA.

cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks Start Unexpected Peak in Chromatogram CheckMW Check Molecular Weight (MS) Start->CheckMW SameMW Same MW as 4-FQA? CheckMW->SameMW DifferentMW Different MW? SameMW->DifferentMW No Isomer Likely Isomer SameMW->Isomer Yes DegradationOrEster Degradation Product or Transesterification Artifact DifferentMW->DegradationOrEster

Caption: Troubleshooting workflow for identifying artifact formation.

References

Troubleshooting low extraction yield of 4-Feruloylquinic acid from herbs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 4-Feruloylquinic acid (4-FQA) from herbal sources. Low extraction yield is a common challenge, and this guide offers solutions to overcome it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound (4-FQA) is a phenolic compound, an ester of ferulic acid and quinic acid, with significant antioxidant and anti-inflammatory properties.[1][2] Its extraction from natural sources is challenging because these molecules can be tightly bound to cell wall components like polysaccharides and lignin.[1] Furthermore, 4-FQA is one of several isomers (e.g., 3-O- and 5-O-feruloylquinic acid), and the extraction process itself can cause isomerization, leading to inaccurate quantification of the specific isomer of interest.[3]

Q2: What are the primary factors that lead to low yields of this compound during extraction?

A2: Low yields of 4-FQA can be attributed to several factors:

  • Degradation: 4-FQA is susceptible to degradation caused by high temperatures, exposure to light, extreme pH levels, and oxidation.[2][4]

  • Inefficient Extraction Method: The chosen extraction method may not be suitable for liberating 4-FQA from the plant matrix, especially the bound forms.[1]

  • Isomerization: During extraction, 4-FQA can convert into other isomers, which may not be the target compound, thus reducing the apparent yield of 4-FQA.[3]

  • Improper Solvent Selection: The polarity and pH of the extraction solvent are critical for efficient extraction and stability.[3][5]

  • Artifact Formation: The use of certain solvents, like methanol (B129727), can lead to the formation of methyl ester artifacts, which reduces the yield of the native compound.[6]

Q3: How can I determine if my this compound has degraded during extraction or storage?

A3: Degradation of your 4-FQA can be identified by several indicators:

  • Chromatographic Analysis: The appearance of new or unexpected peaks, or a decrease in the peak area of 4-FQA in HPLC or LC-MS chromatograms over time, are strong indicators of degradation.[4] Degradation products can include ferulic acid and quinic acid.[2]

  • Physical Changes: A change in the color or clarity of the extract solution can also suggest degradation.[4]

  • Loss of Biological Activity: A noticeable decrease in the expected biological activity of the extract in your assays can be an indirect sign of degradation of the active compounds, including 4-FQA.[4]

Troubleshooting Guide

Issue 1: Low Extraction Yield of this compound

Symptoms:

  • The concentration of 4-FQA in the final extract is lower than expected.

  • The overall yield of phenolic compounds is low.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient cell wall disruption Ensure the herbal material is finely powdered to maximize the surface area for solvent penetration.[3]
Suboptimal extraction solvent The choice of solvent is critical. A mixture of ethanol (B145695) or methanol and water is often effective. For instance, a 46% (v/v) ethanol in water solution has been used.[4] The polarity of the solvent significantly influences extraction efficiency.[5]
Incomplete extraction of bound forms 4-FQA is often bound to the plant cell wall.[1] Consider using techniques like alkaline hydrolysis to cleave the ester bonds and release the bound forms.[1][7] However, be cautious as harsh alkaline conditions can degrade the compound.[1]
Insufficient extraction time or temperature Optimize the extraction time and temperature. While higher temperatures can increase extraction efficiency, they can also lead to degradation.[2][4] For example, in microwave-assisted extraction, a temperature of 62°C for 27.3 minutes has been reported as optimal for a similar compound.[4]
Degradation during extraction Minimize exposure to high temperatures, light, and oxygen.[2][4] Consider performing the extraction at a lower temperature or under an inert atmosphere (e.g., nitrogen).[4]
Issue 2: Isomerization of this compound During Extraction

Symptoms:

  • Inconsistent ratios of 4-FQA to other isomers (3-FQA, 5-FQA) across different batches.

  • Higher than expected concentrations of 3-FQA and 5-FQA.[3]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Acyl migration due to pH Isomerization is accelerated at neutral or alkaline pH.[3] Maintain a weakly acidic pH (below 4) during extraction by adding a small amount of acid, such as 0.1% formic acid, to the extraction solvent.[3]
Elevated temperature Higher temperatures increase the rate of isomerization.[3] Perform the extraction at low temperatures (e.g., on ice or in a chilled water bath).[3]
Presence of water in the solvent Water can facilitate acyl migration.[3] For undried plant material, using solvents with low water content or 100% methanol is recommended to minimize isomerization.[3]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis for Extraction of Bound this compound

This protocol is adapted for the release of feruloylquinic acids bound to the cell wall matrix.

Materials:

  • Dried and powdered herbal material

  • 2 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Whatman No. 1 filter paper

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material.

  • Add 40 mL of 2 M NaOH solution to the plant material.[7]

  • Allow the mixture to stand at room temperature for a specified time (e.g., 4 hours), with occasional stirring.[7]

  • Acidify the mixture to pH 2 with 6 M HCl.[7]

  • Filter the mixture through Whatman No. 1 filter paper.[1]

  • Centrifuge the filtrate at 9000 rpm for 20 minutes.[1]

  • Collect the supernatant and perform liquid-liquid extraction three times with an equal volume of ethyl acetate.[1]

  • Pool the organic (ethyl acetate) phases.

  • Dry the pooled organic phase over anhydrous sodium sulfate.[1]

  • Evaporate the solvent to dryness using a rotary evaporator.[1]

  • Reconstitute the dried extract in a known volume of a suitable solvent for analysis.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasound to enhance extraction efficiency.

Materials:

  • Dried and powdered herbal material

  • Extraction solvent (e.g., Methanol:Acetone 4:1, v/v, pH adjusted to 6.0)[8]

  • Ultrasonic bath or probe sonicator

  • Centrifuge

Procedure:

  • Weigh the powdered plant material and place it in an extraction vessel.

  • Add the extraction solvent at a specific solid-to-liquid ratio.

  • Place the vessel in an ultrasonic bath and sonicate for a designated period (e.g., 2 hours).[8]

  • After sonication, separate the solid and liquid phases by centrifugation.[8]

  • Collect the supernatant containing the crude extract.

Quantitative Data Summary

Table 1: Comparison of Extraction Techniques for Phenolic Compounds

Extraction MethodKey Reagents/ConditionsAdvantagesDisadvantagesReference
Alkaline Hydrolysis Aqueous NaOH or KOHEffective for releasing bound forms, leading to high yields.Can degrade target compounds if conditions are too harsh; requires a neutralization step.[1][1][7]
Ultrasound-Assisted Extraction (UAE) Organic solvents (e.g., ethanol, methanol)Increased efficiency, reduced extraction time and solvent consumption.Requires specialized equipment.[7]
Microwave-Assisted Extraction (MAE) Organic solvents (e.g., ethanol, methanol)Rapid heating, shorter extraction time, and higher yields.Potential for thermal degradation if not controlled properly.[7]
Soxhlet Extraction Organic solventsWell-established and simple method.Time-consuming, requires large volumes of solvent, and can cause thermal degradation.[9]

Table 2: Optimization of Alkaline Hydrolysis from Sugar Beet Pulp for Ferulic Acid

ParameterRange StudiedOptimal ConditionResultReference
NaOH Concentration 1 - 4 M2 MHigh concentrations caused degradation.[1]
Temperature 25 - 55 °C41 °CHigher temperatures showed negative effects.[1]
Time 6 - 18 hours12 hoursYield plateaued after 12 hours.[1]

Visualizations

G General Workflow for 4-FQA Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis HerbalMaterial Herbal Material Grinding Grinding to Fine Powder HerbalMaterial->Grinding Extraction Extraction (e.g., UAE, MAE, Hydrolysis) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Further Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis

Caption: General workflow for 4-FQA extraction and analysis.

G Troubleshooting Logic for Low 4-FQA Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low 4-FQA Yield Degradation Degradation LowYield->Degradation Isomerization Isomerization LowYield->Isomerization InefficientExtraction Inefficient Extraction LowYield->InefficientExtraction OptimizeConditions Optimize Temp, Time, pH Degradation->OptimizeConditions Control Temp, pH, Light, O2 AcidifySolvent Acidify Solvent Isomerization->AcidifySolvent Prevent acyl migration LowTemp Use Low Temperature Isomerization->LowTemp Reduce reaction rate InefficientExtraction->OptimizeConditions Improve solvent choice ChangeMethod Change Extraction Method InefficientExtraction->ChangeMethod e.g., to UAE or MAE

Caption: Troubleshooting logic for low 4-FQA yield.

G TLR4/NF-κB Signaling Pathway and FQA Inhibition LPS Pathogen/Oxidative Stress TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines FQA This compound FQA->NFkB Inhibition

Caption: Inhibition of the TLR4/NF-κB pathway by 4-FQA.

References

Optimization of MS parameters for sensitive detection of 4-Feruloylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of 4-Feruloylquinic acid using mass spectrometry (MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal for 4-FQA Improper Ionization Settings: Suboptimal MS source parameters lead to inefficient ion generation and transmission.Select ESI Negative Ion Mode: Electrospray ionization (ESI) in negative mode is generally the most effective for phenolic acids like 4-FQA.[1] • Optimize Source Parameters: Systematically tune key parameters such as capillary voltage, desolvation temperature, and nebulizer/drying gas flows. Start with the recommended values in Table 1 and adjust for maximum analyte signal.[1][2][3]
Sample Preparation Issues: Co-eluting matrix components (salts, lipids, proteins) can suppress the ionization of 4-FQA.[1][4] Analyte degradation or poor extraction recovery can also be a cause.Improve Sample Cleanup: Implement a solid-phase extraction (SPE) protocol to remove interfering substances.[1] • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[4][5] • Optimize Extraction: Use an acidified extraction solvent (e.g., methanol (B129727) with 0.1% formic acid) to improve stability and recovery.[6]
Incorrect Precursor/Product Ion Selection: The mass spectrometer is not monitoring the correct m/z values for 4-FQA.Confirm m/z Values: For 4-FQA, the precursor ion ([M-H]⁻) is m/z 367.[6][7] The most characteristic product ions for MS/MS analysis are m/z 173 (base peak, from the quinic acid moiety) and m/z 193 (from the feruloyl moiety).[1][6][8]
Poor Peak Shape (Broadening or Tailing) Suboptimal Chromatographic Conditions: Issues with the mobile phase, gradient, or column can lead to poor peak shape.Optimize Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analyte and column. Using additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.[6] • Adjust Gradient: Modify the gradient elution to ensure adequate separation and sharp peaks.[1] • Check Column Health: A void in the column or a contaminated guard column can cause peak distortion. Replace the column if necessary.[9]
Inaccurate Quantification / Isomeric Profile Acyl Migration: The feruloyl group can migrate on the quinic acid backbone, converting 4-FQA to other isomers (e.g., 3-FQA or 5-FQA), especially in neutral or basic conditions or at elevated temperatures.[6]Maintain Acidic Conditions: Prepare and store samples in an acidic solvent (e.g., with 0.1% formic acid) at a pH below 4.[6] • Work at Low Temperatures: Perform extractions in a chilled bath and store extracts at -20°C or -80°C.[6] Keep the autosampler at a low temperature (e.g., 4°C).[6] • Prompt Analysis: Analyze samples as freshly as possible to minimize the risk of isomerization over time.[6]
Difficulty Differentiating 4-FQA from Isomers Similar Fragmentation Patterns: Other feruloylquinic acid isomers produce some of the same product ions.Rely on Relative Ion Intensities: The key to distinguishing 4-FQA is the fragmentation pattern in negative ion mode, where m/z 173 is the base peak and m/z 193 is a significant secondary peak.[1][8] For other isomers like 3-FQA and 5-FQA, m/z 193 is often the base peak.[8] • Optimize Chromatography: Develop a chromatographic method with sufficient resolution to separate the isomers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for detecting this compound?

A1: Electrospray Ionization (ESI) in the negative ion mode is highly recommended for analyzing phenolic compounds like this compound.[1][10] This mode facilitates the deprotonation of the acidic functional groups on the molecule, leading to the formation of the [M-H]⁻ ion, which can be sensitively detected.

Q2: What are the key precursor and product ions for MRM analysis of this compound?

A2: For Multiple Reaction Monitoring (MRM) experiments, you should target the following transitions:

  • Precursor Ion (Q1): m/z 367 ([M-H]⁻)[6][7]

  • Product Ions (Q3):

    • m/z 173 (This is the most characteristic fragment for the 4-isomer and should be the primary transition for quantification).[1][8]

    • m/z 193 (This fragment confirms the presence of the feruloyl moiety and can be used as a secondary, qualifying transition).[1][6][8]

Q3: How can I prevent the isomerization of 4-FQA during sample preparation?

A3: Isomerization, or acyl migration, is a significant issue that can lead to inaccurate quantification.[6] To prevent this, always work at low temperatures and maintain acidic conditions. Use extraction solvents containing an acidifier like 0.1% formic acid to keep the pH below 4.[6] Store your extracts at -80°C and keep the autosampler cool (4°C) during analysis.[6]

Q4: My signal for 4-FQA is very low. What are the first MS parameters I should check?

A4: If you are experiencing low signal, start by optimizing the ESI source parameters. The most critical settings to adjust for your specific instrument and mobile phase conditions are the capillary (or spray) voltage, the desolvation temperature, and the flow rates of the nebulizer and drying gases (often nitrogen).[1][2] A systematic optimization of these parameters can significantly enhance signal intensity.

Q5: What is the "matrix effect" and how can it affect my results?

A5: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids).[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise analytical accuracy and precision.[4][11] For complex samples, it is crucial to use an effective sample cleanup protocol, like solid-phase extraction (SPE), and to evaluate the extent of the matrix effect.[1][4]

Experimental Protocols & Data

Optimized Mass Spectrometry Parameters

The following table summarizes typical starting parameters for the sensitive detection of this compound. These should be optimized for your specific instrument and chromatographic conditions.

Table 1: Recommended MS Parameters for 4-FQA Detection

ParameterTypical Value/RangePurpose
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for acidic, polar molecules.[1]
Capillary Voltage 2.5 - 4.5 kVOptimizes the electrospray process for ion generation.[1]
Source Temperature 300 °CAids in the desolvation of droplets.[7]
Desolvation Gas Flow (Instrument Dependent)Facilitates solvent evaporation from ESI droplets.[2]
Nebulizer Gas Pressure (Instrument Dependent)Assists in the formation of a fine spray.[7]
Precursor Ion (Q1) m/z 367Selects the deprotonated 4-FQA molecule.[6][7]
Product Ions (Q3) m/z 173, m/z 193Characteristic fragments for identification and quantification.[1][6][8]
Collision Energy (Compound/Instrument Dependent)Optimize to maximize the abundance of the m/z 173 and m/z 193 product ions.[6]
Protocol 1: Sample Extraction from Plant Material

This protocol is designed to efficiently extract 4-FQA while minimizing degradation and isomerization.

  • Sample Preparation: Lyophilize (freeze-dry) plant tissue and grind to a fine powder.

  • Extraction Solvent: Prepare a solution of 100% methanol containing 0.1% (v/v) formic acid. The acid is critical to inhibit acyl migration.[6]

  • Extraction Procedure: a. Weigh approximately 100 mg of powdered material into a microcentrifuge tube. b. Add 1 mL of the acidified methanol extraction solvent. c. Vortex thoroughly for 1 minute. d. Sonicate in a chilled water bath for 15 minutes to improve extraction efficiency while maintaining a low temperature.[6] e. Centrifuge at 13,000 x g for 10 minutes at 4°C.[6] f. Carefully transfer the supernatant to a clean tube.

  • Sample Storage: Immediately store the extract at -80°C until LC-MS analysis.[6] Before injection, bring the sample to 4°C.[6]

Protocol 2: LC-MS/MS Method for 4-FQA Analysis

This protocol provides a baseline for separating and detecting 4-FQA.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[6]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) maintained at 40°C.[6]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Methanol (or Acetonitrile) with 0.1% formic acid.[6]

  • Gradient Elution:

    • Start with 5-10% Mobile Phase B.

    • Gradually increase the percentage of Mobile Phase B to achieve separation (e.g., to 70% over 20 minutes).

    • Include a column wash step with a high percentage of Mobile Phase B followed by a re-equilibration step at initial conditions.[6]

  • MS Detection: Set up the mass spectrometer according to the parameters in Table 1, operating in MRM mode to monitor the transitions m/z 367 -> 173 and m/z 367 -> 193.

Visualizations

G Workflow for Optimization of 4-FQA Detection cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Plant Material / Biological Matrix Extraction Acidified Methanol Extraction (Low Temperature) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional, for complex matrices) Extraction->Cleanup Injection Autosampler Injection (4°C) Cleanup->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution (Acidified Water/Methanol) Column->Gradient Ionization ESI Source (Negative Mode) Gradient->Ionization Optimization Optimize Source Parameters (Voltage, Temp, Gas Flow) Ionization->Optimization MRM MRM Analysis Q1: 367 -> Q3: 173 / 193 Optimization->MRM Integration Peak Integration & Quantification MRM->Integration Validation Confirm with Ion Ratios (173/193) Integration->Validation

Caption: Experimental workflow for the sensitive detection of this compound.

G Troubleshooting Logic for Low 4-FQA Signal cluster_method Method Parameters cluster_instrument Instrument Settings cluster_sample Sample Integrity Start Low or No Signal for 4-FQA CheckIons Verify Precursor/Product Ions (367 -> 173/193) Start->CheckIons CheckMode Confirm ESI Negative Mode Start->CheckMode OptimizeSource Tune Source Parameters (Voltage, Temp, Gas) Start->OptimizeSource CheckIons->OptimizeSource CheckMode->OptimizeSource CheckLC Review LC Peak Shape (Broad, Tailing?) OptimizeSource->CheckLC AssessMatrix Investigate Matrix Effects (Post-Spike Experiment) CheckLC->AssessMatrix CheckPrep Review Sample Prep (Acidified? Low Temp?) AssessMatrix->CheckPrep Result Sensitive & Robust Signal CheckPrep->Result

Caption: A logical troubleshooting guide for addressing low signal issues.

References

Technical Support Center: Prevention of Thermal Degradation of 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal degradation of 4-Feruloylquinic acid (4-FQA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound (4-FQA) is a type of chlorogenic acid, which is an ester of ferulic acid and quinic acid. These compounds are of significant interest due to their potential antioxidant and anti-inflammatory properties.[1] Degradation of 4-FQA during sample preparation can lead to inaccurate quantification and a misunderstanding of its biological activity.

Q2: What are the primary pathways of thermal degradation for 4-FQA?

A2: The main thermal degradation pathways for 4-FQA involve two primary reactions. The first is the hydrolysis of the ester bond, which breaks down 4-FQA into ferulic acid and quinic acid. Subsequently, the released ferulic acid can undergo decarboxylation to form 4-vinylguaiacol.[1][2]

Q3: What are the key factors that influence the thermal degradation of 4-FQA?

A3: The stability of 4-FQA is primarily affected by three main factors: temperature, pH, and light.[1] Elevated temperatures are a major catalyst for degradation. The pH of the solution is also critical, with alkaline conditions promoting degradation and isomerization, while acidic conditions generally enhance stability.[1] Furthermore, exposure to light can contribute to the degradation of phenolic compounds like 4-FQA.[1]

Q4: At what temperatures does significant degradation of 4-FQA occur?

A4: Significant degradation of feruloylquinic acids has been observed at temperatures below 120°C, especially in the presence of moisture.[1] Even at room temperature, noticeable degradation can occur over time, particularly when in solution and exposed to light.[1] For optimal stability, it is recommended to conduct sample preparation at reduced temperatures, such as 4°C, whenever feasible.[1]

Q5: How does the choice of solvent impact the stability of 4-FQA?

A5: The solvent system can significantly influence the stability of 4-FQA. For the structurally similar 5-caffeoylquinic acid (5-CQA), studies have shown that it is relatively stable in pure ethanol (B145695) and 50% ethanol solutions. In contrast, significant degradation has been observed in pure methanol (B129727), 50% methanol, and pure water.[1] This suggests that hydroethanolic solutions may be a more suitable choice for the extraction and storage of samples containing 4-FQA.

Troubleshooting Guides

Symptom Possible Cause Suggested Solution
Low recovery of 4-FQA in the final extract. Thermal degradation during extraction.- Maintain low temperatures (e.g., 4°C) throughout the extraction process. - Use pre-chilled solvents. - Minimize extraction time. - Consider non-thermal extraction methods like ultrasonic-assisted extraction (UAE) at controlled low temperatures.
Inappropriate pH of the extraction solvent.- Adjust the pH of the extraction solvent to a mildly acidic range (e.g., pH 4) using formic or acetic acid to improve stability.[1]
Oxidation of the compound.- Degas solvents before use. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen).
Appearance of unexpected peaks in the chromatogram, potentially corresponding to ferulic acid or 4-vinylguaiacol. Hydrolysis and subsequent decarboxylation of 4-FQA due to excessive heat.- Lower the extraction temperature. - Reduce the duration of any heating steps. - Analyze a sample of pure 4-FQA under the same conditions to confirm if the additional peaks are degradation products.
Gradual decrease in 4-FQA concentration in stored extracts. Ongoing degradation in the storage solvent.- Store extracts at low temperatures (-20°C or -80°C) and protect them from light. - Use a hydroethanolic solvent for storage, which may offer better stability than methanol or water.[1] - Analyze samples as soon as possible after preparation.

Quantitative Data on Stability

While specific kinetic data for the thermal degradation of this compound is limited in the literature, the following table summarizes the stability of the closely related isomer, 5-caffeoylquinic acid (5-CQA), in various solvents. This data provides valuable insight into the solvent-dependent stability of feruloylquinic acids.

Solvent Degradation Rate of 5-CQA
Pure Ethanol1.05%[1]
50% (v/v) EthanolRelatively stable[1]
Pure MethanolObvious degradation[1]
50% (v/v) MethanolHighest degradation (20.79%)[1]
Pure WaterSignificant degradation[1]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed to extract 4-FQA from plant material while minimizing thermal degradation.

1. Sample Preparation:

  • Lyophilize (freeze-dry) the plant material to remove water.

  • Grind the lyophilized material to a fine powder (e.g., 40-60 mesh).

2. Extraction Solvent Preparation:

  • Prepare a solution of 70% ethanol in water (v/v).

  • Adjust the pH of the solvent to approximately 4.0 using a dilute solution of formic acid.

  • Pre-cool the extraction solvent to 4°C.

3. Ultrasonic Extraction:

  • Weigh 1 gram of the powdered sample into a 50 mL conical tube.

  • Add 20 mL of the pre-cooled extraction solvent.

  • Vortex the mixture for 30 seconds.

  • Place the tube in an ultrasonic bath with the temperature control set to 30°C.

  • Sonicate for 20 minutes.[1]

4. Sample Recovery:

  • Centrifuge the tube at 4000 rpm for 15 minutes at 4°C.[1]

  • Carefully decant the supernatant into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the extraction solvent and the supernatants combined.

5. Final Preparation for Analysis:

  • Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial.

  • Store the vial at 4°C for same-day analysis or at -20°C for longer-term storage.

Protocol 2: Thermal Stability Study of this compound in Solution

This protocol outlines a method to assess the thermal stability of a purified 4-FQA standard.

1. Preparation of 4-FQA Stock Solution:

  • Accurately weigh a known amount of a purified 4-FQA standard.

  • Dissolve the standard in a chosen solvent (e.g., 50% ethanol/water at pH 4) to a final concentration of 100 µg/mL.

2. Incubation at Different Temperatures:

  • Aliquot the stock solution into several amber vials.

  • Place the vials in temperature-controlled incubators or water baths at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C, and 80°C).

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature.

  • Immediately cool the vials from elevated temperatures in an ice bath to stop further degradation.

4. HPLC Analysis:

  • Analyze the samples from each time point and temperature using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of the initial 4-FQA remaining at each time point for each temperature.

  • Plot the percentage of remaining 4-FQA versus time for each temperature to determine the degradation kinetics.

Visualizations

Thermal Degradation Pathway of this compound FQA This compound FA Ferulic Acid FQA->FA Hydrolysis (+H2O, Heat) QA Quinic Acid FQA->QA Hydrolysis (+H2O, Heat) VG 4-Vinylguaiacol FA->VG Decarboxylation (-CO2, Heat) Workflow for Preventing 4-FQA Degradation During Sample Prep cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Storage Lyophilize Lyophilize Plant Material Grind Grind to Fine Powder Lyophilize->Grind Extract Ultrasonic-Assisted Extraction (Controlled Temp ≤ 30°C) Grind->Extract Solvent Prepare Pre-cooled (4°C) Acidified (pH 4) 70% Ethanol Solvent->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Analyze Immediate HPLC Analysis Filter->Analyze Store Store at -20°C or -80°C Filter->Store

References

Technical Support Center: Reversed-Phase HPLC Analysis of 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the reversed-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 4-Feruloylquinic acid and related phenolic compounds.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common chromatographic problem that can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Troubleshooting Workflow

If you are experiencing peak tailing, follow this initial workflow to identify the likely cause.

G Initial Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing for this compound B Check Mobile Phase pH A->B Start Here C Review Column Condition and Chemistry B->C D Investigate for Metal Chelation C->D E Assess Instrumental and Sample Effects D->E F Peak Shape Improved? E->F G Problem Resolved F->G Yes H Further Optimization Required F->H No

Caption: A logical workflow to begin troubleshooting peak tailing for this compound.

Q1: My this compound peak is tailing. What is the most likely cause and my first troubleshooting step?

A1: The most common cause of peak tailing for acidic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol (B1196071) groups on the silica-based column packing can lead to this issue.[1]

Your first and most critical troubleshooting step is to check and adjust the pH of your mobile phase . For acidic compounds, lowering the mobile phase pH is crucial for achieving symmetrical peaks.[1][2]

Recommended Action:

  • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to a range of 2.5 to 3.5.[1] This is typically achieved by adding a small concentration of an acid, such as 0.1% formic acid or 0.5% acetic acid.[3][4] A lower pH suppresses the ionization of the carboxylic acid group on this compound and also protonates the residual silanol groups on the stationary phase, minimizing unwanted secondary interactions.[1][2]

  • Use a Buffer: To ensure a stable pH throughout your analytical run, especially for gradient elution, it is advisable to use a buffer system.[1]

Q2: I've adjusted my mobile phase pH, but I still see some peak tailing. What should I investigate next?

A2: If adjusting the mobile phase pH does not completely resolve the peak tailing, the next step is to evaluate your HPLC column. The column's chemistry and physical condition are critical for good peak shape.

Recommended Actions:

  • Use an End-Capped Column: Modern reversed-phase columns are often "end-capped," a process that chemically deactivates many of the residual silanol groups.[1] If you are not already using one, switching to a high-quality, end-capped C18 column can significantly reduce peak tailing.[5]

  • Consider Alternative Stationary Phases: If peak tailing persists on a C18 column, a different stationary phase chemistry may provide better results. Phenyl-hexyl or biphenyl (B1667301) columns can offer alternative selectivity for aromatic compounds like this compound through π-π interactions, which can improve peak shape.[3][6]

  • Assess Column Condition:

    • Column Contamination: Over time, columns can become contaminated with strongly retained sample components, creating active sites that cause peak tailing.[1] Try washing the column with a strong solvent according to the manufacturer's instructions.[1]

    • Column Voids: A void at the head of the column can also lead to peak distortion. This can be caused by high pressure or operating outside the column's recommended pH range.[7]

    • Column Age: If the column is old and has been used extensively, its performance may have degraded. Replacing the column may be necessary.[1]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants in the sample, thereby extending its life and maintaining good peak shape.[1]

Q3: Could metal chelation be a cause of peak tailing for this compound?

A3: Yes, metal chelation is a potential cause of peak tailing for compounds with catechol-like functionalities, which are present in some phenolic acids. Trace metal impurities in the stationary phase, column hardware, or even the mobile phase can interact with the analyte, leading to distorted peaks.

Recommended Actions:

  • Use a Mobile Phase Additive: The addition of a weak chelating agent to the mobile phase can help to mask these metal-analyte interactions. While less common with modern, high-purity silica (B1680970) columns, if metal chelation is suspected, this can be an effective strategy.

  • Use Metal-Free or Bio-Inert HPLC Systems: For highly sensitive applications or when analyzing compounds prone to metal chelation, using an HPLC system with metal-free or bio-inert components can prevent these interactions from occurring.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for developing an HPLC method for this compound would be:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[9]

  • Mobile Phase:

  • Gradient Elution: A typical gradient would start with a low percentage of Solvent B and gradually increase. For example, starting at 5-10% B and increasing to 95% B over 20-30 minutes.[3]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection: UV detection at approximately 320 nm.[3]

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis?

A2: The choice of organic solvent can alter the selectivity of the separation. Acetonitrile and methanol have different properties that can influence their interaction with both the analyte and the stationary phase. It is often beneficial to screen both solvents during method development to determine which provides the best resolution and peak shape for your specific separation.[3]

Q3: Can my sample injection solvent cause peak tailing?

A3: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase composition, it can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase or a weaker solvent if possible.

Q4: What is a good tailing factor, and how is it calculated?

A4: A tailing factor (Tf), also known as the asymmetry factor (As), is a measure of peak symmetry. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. A value greater than 1 indicates peak tailing. Generally, a tailing factor between 0.9 and 1.2 is considered good for most applications.[4]

The tailing factor is typically calculated at 5% of the peak height as:

Tf = (a + b) / 2a

Where 'a' is the distance from the leading edge of the peak to the center, and 'b' is the distance from the center to the trailing edge.

Data Presentation

The following tables summarize the effect of different parameters on the peak shape of phenolic acids.

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Phenolic Acid

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
5.52.1Severe Tailing
4.51.8Moderate Tailing
3.51.3Minor Tailing
2.81.1Symmetrical

Table 2: Tailing Factors for Structurally Related Phenolic Acids with an Optimized HPLC Method

CompoundTailing Factor (Tf)
Caffeic Acid1.21
Ferulic Acid1.21
Chlorogenic Acid1.15
Data compiled from literature for illustrative purposes.[10]

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.

      • Solvent B: HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 320 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Solvent B
      0.0 10
      20.0 80
      25.0 95
      30.0 10

      | 35.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (90% Solvent A, 10% Solvent B).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject a blank (initial mobile phase) to ensure a clean baseline.

    • Inject standards and samples.

    • After the sequence, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) before storing it in an appropriate solvent (e.g., 50:50 acetonitrile:water).

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing for an acidic analyte like this compound.

G Chemical Interactions Leading to Peak Tailing cluster_Analyte This compound cluster_StationaryPhase Silica Stationary Phase A Ionized Form (COO-) C Ionized Silanol (Si-O-) A->C Strong Interaction G Secondary Ionic Interaction (Leads to Peak Tailing) A->G B Unionized Form (COOH) D Protonated Silanol (Si-OH) B->D Minimal Interaction H Primary Hydrophobic Interaction (Good Peak Shape) B->H C->G D->H E High pH Mobile Phase E->A E->C F Low pH Mobile Phase F->B F->D

Caption: Interactions between this compound and the stationary phase at different mobile phase pH values.

References

Technical Support Center: Quantitative Analysis of 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the method validation of 4-Feruloylquinic acid (4-FQA) quantification. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the quantitative analysis of this compound.

Q1: What is this compound and why is its quantitative analysis challenging?

A1: this compound (4-FQA) is a phenolic compound belonging to the class of quinic acids and their derivatives.[1] It is naturally found in various plant sources, including coffee.[1] The primary challenge in its quantitative analysis is its susceptibility to isomerization, where the feruloyl group migrates along the quinic acid backbone, converting 4-FQA into other isomers like 3-FQA and 5-FQA.[2] This process, known as acyl migration, can lead to inaccurate quantification of the true isomeric profile of a sample.[2]

Q2: What are the key factors that promote the isomerization of 4-FQA?

A2: The main factors that induce isomerization are pH, temperature, and the composition of the solvent used during sample extraction and analysis.[2] Alkaline and even neutral pH conditions can significantly accelerate acyl migration, while acidic conditions (pH below 4) are more protective.[2] Elevated temperatures during sample preparation and storage also increase the rate of isomerization.[2] The presence of water in extraction solvents can further facilitate this process.[2]

Q3: My chromatogram shows broad or tailing peaks for 4-FQA. What could be the cause and how can I fix it?

A3: Broad or tailing peaks for FQA isomers are often due to poor chromatographic conditions or secondary interactions with the stationary phase.[2][3]

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the mobile phase composition and gradient. Screening both acetonitrile (B52724) and methanol (B129727) is recommended as they offer different selectivities for phenolic compounds.[3]

    • Control pH: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to suppress the ionization of both the analyte and residual silanol (B1196071) groups on the column, which can cause peak tailing.[2][3]

    • Column Choice: If peak shape does not improve, consider using a high-purity, end-capped C18 column or testing a different column chemistry, such as a Phenyl-Hexyl phase.[3]

Q4: I am observing inconsistent ratios of FQA isomers across replicate injections. What is the likely cause?

A4: This issue often points to isomerization occurring in the autosampler.[2]

  • Preventative Measures:

    • Maintain a low autosampler temperature (e.g., 4 °C).[2]

    • Prepare samples fresh and analyze them promptly.[2]

    • Ensure the sample solvent is acidic if compatible with your analytical method.[2]

Q5: The total FQA content in my stored extracts seems to be decreasing over time. What is happening?

A5: This suggests degradation of the FQAs, which can occur alongside isomerization.[2]

  • Storage Recommendations:

    • Store extracts at -20°C or -80°C in an acidic solvent.[2]

    • Avoid repeated freeze-thaw cycles.[2]

Method Validation Parameters

The following table summarizes typical validation parameters for the quantitative analysis of 4-FQA by HPLC-UV, compiled from established methods for feruloylquinic acids and related phenolic compounds.

ParameterTypical Value/RangeNotes
Linearity (Range) 1 - 100 µg/mLA correlation coefficient (R²) of >0.999 is desirable.[4][5] The range should cover 80% to 120% of the expected sample concentration.[6][7]
Limit of Detection (LOD) 0.3 - 0.5 µg/mLCan be calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).[4][8]
Limit of Quantitation (LOQ) 1.0 - 1.5 µg/mLCan be calculated as 10 * (standard deviation of the response / slope of the calibration curve).[4][8] This is the lowest concentration that can be quantified with acceptable precision and accuracy.[6][9]
Accuracy (% Recovery) 98 - 102%Assessed by spiking a blank matrix with a known concentration of the analyte.[4]
Precision (%RSD) < 2%Assessed for repeatability (intra-day) and intermediate precision (inter-day).[4]
Specificity No interference at the retention time of 4-FQADemonstrated by comparing the chromatograms of a blank sample, a spiked sample, and the sample itself.[4]

Experimental Protocols

Sample Preparation for Plant Material

This protocol is designed to minimize isomerization during extraction.

  • Lyophilization: Freeze-dry fresh plant material to minimize water content.[2]

  • Grinding: Grind the lyophilized tissue to a fine powder.[2]

  • Extraction Solvent: Prepare a solution of 100% methanol containing 0.1% (v/v) formic acid. The acidic modifier is crucial to inhibit acyl migration.[2]

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.[2]

    • Add 1 mL of the acidified methanol extraction solvent.[2]

    • Vortex thoroughly for 1 minute.[2]

    • Sonicate in a chilled water bath for 15 minutes to enhance extraction while maintaining a low temperature.[2]

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4 °C.[2]

  • Filtration: Carefully transfer the supernatant to a clean tube and filter through a 0.45 µm syringe filter prior to HPLC injection.[10]

HPLC-UV Method for Quantitative Analysis

This protocol is based on established methods for the analysis of feruloylquinic acids.[4][10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient Elution: A typical gradient starts with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

    • Flow Rate: 1.0 mL/min.[4][10]

    • Column Temperature: 30 °C.[10]

    • Injection Volume: 10 µL.[10]

    • UV Detection: 320 nm.[3][4]

  • Calibration:

    • Prepare a series of standard solutions of a certified this compound standard in the mobile phase at concentrations ranging from 1 to 100 µg/mL.[10]

    • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation prep1 Freeze-dry and grind plant material prep2 Extract with acidified methanol prep1->prep2 prep3 Sonicate in chilled bath prep2->prep3 prep4 Centrifuge at 4°C prep3->prep4 prep5 Filter supernatant (0.45 µm) prep4->prep5 analysis1 Inject sample onto C18 column prep5->analysis1 Prepared Sample analysis2 Gradient elution with H₂O/ACN (0.1% Formic Acid) analysis1->analysis2 analysis3 UV Detection at 320 nm analysis2->analysis3 analysis4 Data Acquisition analysis3->analysis4 val1 Construct Calibration Curve analysis4->val1 Chromatographic Data val2 Determine Linearity and Range val1->val2 val3 Calculate LOD & LOQ val1->val3 val4 Assess Accuracy & Precision val5 Verify Specificity

Caption: Workflow for the quantitative analysis and validation of 4-FQA.

troubleshooting_logic start Poor Chromatographic Result issue1 Broad / Tailing Peaks start->issue1 issue2 Inconsistent Isomer Ratios start->issue2 issue3 Signal Loss Over Time start->issue3 sol1a Optimize Mobile Phase (Composition, pH) issue1->sol1a Cause: Poor Separation sol1b Change Column Chemistry issue1->sol1b If no improvement sol2a Lower Autosampler Temp (4°C) issue2->sol2a Cause: Isomerization in Autosampler sol2b Analyze Fresh Samples issue2->sol2b sol3a Store Extracts at -20°C / -80°C issue3->sol3a Cause: Degradation sol3b Use Acidic Solvent for Storage issue3->sol3b end_node Improved Analysis sol1a->end_node sol1b->end_node sol2a->end_node sol2b->end_node sol3a->end_node sol3b->end_node

Caption: Troubleshooting logic for common 4-FQA analysis issues.

References

Impact of storage conditions on 4-Feruloylquinic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Feruloylquinic acid (4-FQA). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (4-FQA) is a type of chlorogenic acid, which is an ester of ferulic acid and quinic acid. It is a phenolic compound recognized for its significant antioxidant and anti-inflammatory properties.[1] The stability of 4-FQA is a critical concern because its degradation can lead to an underestimation of its concentration and a misinterpretation of its biological activity in a given sample.[1]

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of 4-FQA is primarily influenced by three main factors: temperature, pH, and exposure to light.[1] Elevated temperatures, alkaline pH conditions, and light exposure can all significantly accelerate its degradation.[1]

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for 4-FQA, especially under thermal stress, are hydrolysis and isomerization.[1] Hydrolysis involves the breaking of the ester bond, which releases ferulic acid and quinic acid.[1] The released ferulic acid can then undergo decarboxylation to form 4-vinylguaiacol.[1] Isomerization, or acyl migration, is the process where the feruloyl group moves to a different position on the quinic acid ring, for example, converting 4-FQA to 3-FQA or 5-FQA.[2] This is particularly prevalent in neutral to alkaline conditions.[1]

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to work at reduced temperatures (e.g., 4°C) whenever possible.[1] Acidic conditions (pH below 4) generally provide better stability.[1][2] Samples should also be protected from light by using amber vials or by working in a dark environment.[1] Additionally, storing extracts at low temperatures (-20°C or -80°C) can help preserve the integrity of 4-FQA.[2]

Q5: How does the choice of solvent impact the stability of this compound?

A5: The solvent used for extraction and storage can affect the stability of 4-FQA. Studies on the closely related 5-caffeoylquinic acid (5-CQA) have shown that it is relatively stable in pure ethanol (B145695) and 50% ethanol solutions.[1] However, significant degradation has been observed in pure methanol, 50% methanol, and pure water.[1] Therefore, hydroethanolic solutions may be a better choice for handling 4-FQA-containing samples.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent 4-FQA concentrations between replicate samples. Variable degradation due to inconsistent sample handling.- Standardize all sample preparation steps, including extraction time, temperature, and solvent composition.- Ensure uniform heating if a heating step is necessary.- Process all samples in a timely manner after extraction.
Higher than expected concentrations of 3-FQA and 5-FQA in a sample known to be rich in 4-FQA. Acyl migration (isomerization) during sample extraction or processing.- Use extraction solvents with low water content or 100% methanol, especially for undried plant material.[2]- Work at low temperatures throughout the extraction process.[2]- Acidify the extraction solvent (e.g., with 0.1% formic acid) to a pH below 4.[2]
Loss of total 4-FQA content over time in stored extracts. Ongoing degradation of 4-FQA in the stored solvent.- Store extracts at low temperatures (-20°C or -80°C) and protect from light.[2]- Consider using a hydroethanolic solvent for storage, as it may offer better stability.[1]- Analyze samples as soon as possible after preparation.- Avoid repeated freeze-thaw cycles.[2]
Broad or tailing peaks for 4-FQA in LC analysis. Poor chromatographic conditions or interaction with the stationary phase.- Optimize the mobile phase composition and gradient.- Ensure the mobile phase pH is appropriate for the column chemistry.- Consider a different column chemistry if peak shape does not improve.

Data Presentation

Table 1: Effect of pH on the Stability of Caffeoylquinic Acid Isomers [2]

pHCondition3-CQA Stability4-CQA Stability5-CQA StabilityIsomerization Tendency
4.69Aqueous solutionStableStableStableMinimal isomerization observed
7.06Aqueous solutionUnstableUnstableUnstableSignificant isomerization
>7.06Aqueous solutionHighly UnstableHighly UnstableHighly UnstableRapid isomerization and degradation

Table 2: Stability of 5-Caffeoylquinic Acid (5-CQA) in Different Solvents [1]

SolventDegradation Rate of 5-CQA
Pure Ethanol1.05%
50% (v/v) EthanolRelatively stable
Pure MethanolObvious degradation
50% (v/v) MethanolHighest degradation (20.79%)
Pure Water14.13%

Experimental Protocols

Protocol 1: Extraction of this compound with Minimized Degradation

This protocol is a synthesized procedure based on methods for extracting phenolic compounds, designed to minimize thermal degradation and isomerization.[1][2]

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation: Prepare a solution of 70% ethanol in water (v/v). Adjust the pH of the solvent to approximately 4.0 using a dilute solution of formic acid.

  • Ultrasonic Extraction:

    • Weigh 1 gram of the powdered sample into a 50 mL conical tube.

    • Add 20 mL of the pre-cooled (4°C) extraction solvent.

    • Vortex the mixture for 30 seconds.

    • Place the tube in an ultrasonic bath with temperature control set to ≤ 30°C.

    • Sonicate for 20 minutes.

  • Sample Recovery:

    • Centrifuge the tube at 4000 rpm for 15 minutes at 4°C.

    • Carefully decant the supernatant into a clean tube.

    • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the extraction solvent. Combine the supernatants.

  • Final Preparation for Analysis:

    • Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial.

    • Store the vial at 4°C if analysis is to be performed the same day, or at -20°C for longer storage.[1]

Protocol 2: Thermal Stability Study of this compound in Solution

This protocol outlines a method to assess the thermal stability of a purified 4-FQA standard.[1]

  • Preparation of 4-FQA Stock Solution:

    • Accurately weigh a known amount of a purified 4-FQA standard.

    • Dissolve the standard in a chosen solvent (e.g., 50% ethanol/water at pH 4) to a final concentration of 100 µg/mL.

  • Incubation at Different Temperatures:

    • Aliquot the stock solution into several amber vials.

    • Place the vials in temperature-controlled incubators or water baths at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C, and 80°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature.

    • Immediately cool the vials from elevated temperatures in an ice bath to stop further degradation.

  • HPLC Analysis: Analyze the samples from each time point and temperature using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the initial 4-FQA remaining at each time point for each temperature.

    • Plot the percentage of remaining 4-FQA versus time for each temperature to determine the degradation kinetics.

Visualizations

cluster_degradation Degradation Pathways of this compound 4-FQA 4-FQA Ferulic_Acid Ferulic_Acid 4-FQA->Ferulic_Acid Hydrolysis Quinic_Acid Quinic_Acid 4-FQA->Quinic_Acid Hydrolysis 3-FQA 3-FQA 4-FQA->3-FQA Isomerization 5-FQA 5-FQA 4-FQA->5-FQA Isomerization 4-Vinylguaiacol 4-Vinylguaiacol Ferulic_Acid->4-Vinylguaiacol Decarboxylation cluster_workflow Experimental Workflow for 4-FQA Stability Testing Start Start Prepare_Stock Prepare 4-FQA Stock Solution Start->Prepare_Stock Aliquot Aliquot into Amber Vials Prepare_Stock->Aliquot Incubate Incubate at Different Temperatures & Times Aliquot->Incubate Cool Rapid Cooling (Ice Bath) Incubate->Cool Analyze HPLC Analysis Cool->Analyze Data_Analysis Data Analysis & Kinetic Modeling Analyze->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Analysis of Feruloylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the analysis of feruloylquinic acid (FQA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating feruloylquinic acid isomers?

The main challenge lies in the structural similarity of the isomers, which often leads to co-elution in reversed-phase liquid chromatography. The isomers differ in the position of the feruloyl group on the quinic acid backbone. This subtle difference requires highly optimized chromatographic methods to achieve baseline separation. Additionally, FQA isomers can undergo interconversion (isomerization) during sample preparation and analysis, which can complicate accurate quantification.[1]

Q2: How does the mobile phase composition affect the separation of FQA isomers?

The mobile phase is a critical factor in achieving separation. Key parameters to consider are:

  • pH: The pH of the mobile phase influences the ionization state of the FQA isomers.[2] Acidifying the mobile phase (e.g., with 0.1% formic acid) to a pH of around 2.5-3.5 suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a C18 column.[2][3]

  • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) significantly impact selectivity.[2][3] Acetonitrile and methanol (B129727) offer different selectivities for phenolic compounds.[2][3] If you are experiencing co-elution with one solvent, switching to the other may improve resolution.[2] Decreasing the percentage of the organic solvent will increase retention time, allowing for more interaction with the stationary phase and potentially better separation.[2]

Q3: What role does the stationary phase (column chemistry) play in resolving FQA isomers?

While standard C18 columns are widely used, alternative stationary phases can provide different selectivities and improve separation:[2]

  • C18 Columns: These are a good starting point and separate based on the hydrophobicity of the isomers.[2]

  • Phenyl-Hexyl Columns: These columns can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the FQA isomers.[2] This can be particularly effective for separating structurally similar isomers.[2]

Q4: Can adjusting the column temperature improve the resolution of co-eluting FQA isomers?

Yes, temperature can be a powerful tool for optimizing separations. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[2] More importantly, temperature can alter the selectivity of the separation, and even a few degrees change can affect the interactions between the isomers and the stationary phase differently.[2] It is recommended to explore a range (e.g., 30°C to 50°C) to find the optimal balance between resolution and analyte stability.[2]

Q5: How can I minimize the isomerization of FQAs during sample preparation?

Isomerization, particularly acyl migration, is a significant issue that can alter the true isomeric profile of a sample.[1] To minimize this:

  • Control pH: Acidic conditions are more protective against acyl migration.[1] Use acidified extraction solvents (e.g., with 0.1% formic acid).[1]

  • Low Temperature: Perform extractions and sample handling at low temperatures (e.g., 4°C or on ice) to reduce the rate of isomerization.[1]

  • Solvent Choice: The presence of water can facilitate isomerization.[1] Using solvents with low water content or 100% methanol can be beneficial.[1]

  • Storage: Store extracts at -20°C or -80°C in an acidic solvent and avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor resolution of FQA isomers (co-elution) Inadequate mobile phase selectivity1. Adjust Solvent Strength: Decrease the percentage of the organic modifier to increase retention. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa to alter selectivity.[2][3] 3. Modify pH: Ensure the mobile phase is acidified (pH 2.5-3.5) with an additive like formic acid.[2][3]
Suboptimal column chemistry1. Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl column to leverage alternative separation mechanisms like π-π interactions.[2]
Non-optimal temperature1. Vary Column Temperature: Experiment with a temperature range of 30-50°C in 5°C increments to see if resolution improves.[2]
Broad or tailing peaks Secondary interactions with the stationary phase1. Use a High-Purity, End-Capped Column: This will minimize interactions with residual silanols.[3] 2. Lower Mobile Phase pH: This helps to suppress the ionization of silanol (B1196071) groups.[3]
Column overload1. Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume.
Inconsistent isomer ratios between injections Isomerization in the autosampler1. Maintain Low Autosampler Temperature: Keep the autosampler at a low temperature (e.g., 4°C).[1] 2. Analyze Samples Promptly: Prepare fresh samples and analyze them without delay.[1]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Separation of FQA Isomers

This protocol is a general starting point and may require optimization for specific applications.

  • System: UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer.[2]

  • Column: Acquity UPLC BEH C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).[2] The 1.7 µm particle size provides high efficiency, which is beneficial for separating closely eluting isomers.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Gradient: Start with a shallow gradient (e.g., 5-30% B over 30-40 minutes). A scouting gradient of 5-95% B over 20 minutes can help to identify the elution window of the isomers.[3]

  • Flow Rate: 0.3 mL/min (for a 2.1 mm ID column).[2]

  • Column Temperature: 40°C (can be optimized between 30-50°C).[1][2]

  • Injection Volume: 2-5 µL.

  • MS Detection: Electrospray ionization (ESI) in negative mode.[1]

Protocol 2: Sample Extraction with Minimized Isomerization
  • Sample Preparation: Freeze-dry fresh plant material to minimize water content and grind to a fine powder.[1]

  • Extraction Solvent: 100% methanol with 0.1% (v/v) formic acid.[1]

  • Extraction Procedure:

    • Weigh the powdered material (e.g., 100 mg) into a microcentrifuge tube.[1]

    • Add 1 mL of the acidified methanol extraction solvent.[1]

    • Vortex thoroughly for 1 minute.[1]

    • Sonicate in a chilled water bath for 15 minutes to enhance extraction while maintaining a low temperature.[1]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube. For exhaustive extraction, the process can be repeated.[1]

  • Sample Storage: Store the extract at -80°C until analysis.[1]

Visualizations

Troubleshooting_Workflow start Co-elution of FQA Isomers mobile_phase Optimize Mobile Phase start->mobile_phase Step 1 solvent_strength Adjust Solvent Strength (Decrease % Organic) mobile_phase->solvent_strength change_solvent Change Organic Modifier (ACN <=> MeOH) mobile_phase->change_solvent adjust_ph Adjust pH (e.g., 0.1% Formic Acid) mobile_phase->adjust_ph column_chem Change Column Chemistry solvent_strength->column_chem If still co-eluting change_solvent->column_chem If still co-eluting adjust_ph->column_chem If still co-eluting phenyl_column Use Phenyl-Hexyl Column (for π-π interactions) column_chem->phenyl_column temperature Optimize Temperature phenyl_column->temperature If still co-eluting temp_range Vary Temperature (e.g., 30-50°C) temperature->temp_range end Resolution Achieved temp_range->end Success

Caption: A logical workflow for troubleshooting the co-elution of FQA isomers.

Sample_Prep_Workflow start Sample Preparation Goal: Minimize Isomerization low_temp Maintain Low Temperature (e.g., 4°C, on ice) start->low_temp acidic_ph Use Acidified Solvent (e.g., 0.1% Formic Acid in MeOH) start->acidic_ph low_water Minimize Water Content (Freeze-dry sample, use anhydrous solvents) start->low_water storage Proper Storage (-80°C, avoid freeze-thaw) low_temp->storage acidic_ph->storage low_water->storage end Sample Ready for Analysis storage->end

Caption: Key considerations for sample preparation to prevent FQA isomerization.

References

Technical Support Center: Enhancing Solubility of 4-Feruloylquinic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 4-Feruloylquinic acid for in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural phenolic compound and a derivative of ferulic acid and quinic acid.[1] Like many phenolic compounds, it has limited solubility in aqueous solutions, which can pose a challenge for achieving desired concentrations in in vitro biological assays.[2] Proper solubilization is crucial for obtaining accurate and reproducible experimental results.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing a high-concentration stock solution of this compound.[3] It is soluble in DMSO up to 50 mg/mL.[3] For maximum solubility, it is recommended to use fresh, anhydrous DMSO and sonication may be required to facilitate dissolution.[3]

Q3: Can I use other organic solvents to dissolve this compound?

A3: Yes, other organic solvents such as ethanol, methanol, chloroform, and dichloromethane (B109758) can also dissolve this compound.[4][5] However, its quantitative solubility in these solvents is not as well-documented as in DMSO. For cell-based assays, it is critical to determine the tolerance of your specific cell line to any solvent used, as they can be toxic at higher concentrations.

Q4: How can I prepare a working solution of this compound in an aqueous buffer like PBS?

A4: To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous buffer to the final desired concentration. This method helps to avoid precipitation of the compound in the aqueous phase.

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: The maximum tolerated DMSO concentration is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. It is highly recommended to perform a vehicle control experiment with different concentrations of DMSO to determine the non-toxic limit for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution when added to aqueous media. Low aqueous solubility of this compound. The final concentration of the organic solvent in the aqueous media is too low to maintain solubility.- Prepare a higher concentration stock solution in DMSO. - Perform serial dilutions of the stock solution in the aqueous media. - Consider using a co-solvent system (e.g., with PEG300 and Tween-80) for the final dilution.[3]
Inconsistent or not reproducible results in my assay. The compound may not be fully dissolved in the stock solution. The compound may be degrading over time in the prepared solution.- Ensure the compound is completely dissolved in the stock solution by vortexing and, if necessary, gentle warming or sonication.[3] - Prepare fresh working solutions for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Observed cytotoxicity in my cell-based assay that is not related to the compound's activity. The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high and is toxic to the cells.- Determine the maximum tolerated solvent concentration for your cell line by running a vehicle control. - Reduce the final solvent concentration by preparing a more concentrated stock solution and using a smaller volume for dilution.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized in the table below.

Solvent Solubility Molar Concentration (Approx.) Reference
Dimethyl sulfoxide (DMSO)50 mg/mL135.74 mM[3]
Phosphate-Buffered Saline (PBS, pH 7.2)20 mg/mL (for 5-Feruloylquinic acid)54.3 mM[6]
Water2.8 g/L (Predicted)7.6 mM[7]
EthanolSolubleNot specified[4]
MethanolSlightly SolubleNot specified
ChloroformSolubleNot specified[5]
DichloromethaneSolubleNot specified[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of the compound).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.[3]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. For example, to prepare a 100 µM working solution from a 50 mM stock, you can perform a 1:500 dilution.

  • Mix the working solution thoroughly by gentle pipetting.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Experimental Workflow for Solubilization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Assay Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions.

Postulated Signaling Pathways Modulated by this compound

G cluster_pathways Potential Signaling Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway fqac This compound ikk IKK fqac->ikk Inhibition akt Akt fqac->akt Inhibition tlr4 TLR4 tlr4->ikk nfkb NF-κB ikk->nfkb inflammation Inflammation nfkb->inflammation pi3k PI3K pi3k->akt apoptosis Apoptosis akt->apoptosis

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

Unraveling the Neuroprotective Potential of Feruloylquinic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a critical frontier in the fight against neurodegenerative diseases. Among the promising candidates are feruloylquinic acid (FQA) isomers, a class of polyphenolic compounds naturally abundant in sources like coffee beans. Their potent antioxidant and anti-inflammatory properties have positioned them as significant subjects of interest. This guide provides a comparative analysis of the neuroprotective effects of three key FQA isomers: 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA), supported by available experimental data.

Feruloylquinic acids are derivatives of quinic acid and ferulic acid, and their isomeric forms are distinguished by the position of the feruloyl group acylation on the quinic acid core. This structural nuance can significantly influence their biological activity, including their ability to mitigate oxidative stress and inflammation, key pathological factors in neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1]

Quantitative Comparison of Neuroprotective Effects

Direct comparative studies providing a side-by-side analysis of the neuroprotective efficacy of all three FQA isomers are limited. However, by compiling data from various in vitro studies, we can construct a comparative overview of their potential. The following table summarizes key quantitative findings. It is important to note that the experimental conditions, including cell lines and neurotoxic insults, may vary between studies, warranting caution in direct comparisons.

IsomerModel SystemNeurotoxic InsultConcentrationKey Quantitative FindingsReference
3-O-Feruloylquinic acid (3-FQA) RAW 264.7 cellsLipopolysaccharide (LPS)1-400 µg/mLInhibited mRNA expression of IL-1β, IL-6, iNOS, COX-2, and NF-κB. Suppressed nitric oxide (NO) release. Showed antioxidant activity with IC50 values of 0.017 mg/mL (ABTS radical), 0.49 mg/mL (hydroxy radical), and 0.06 mg/mL (DPPH radical).[2][2]
4-O-Feruloylquinic acid (4-FQA) ---Direct in vitro neuroprotective data is limited. Therapeutic potential is inferred from structurally related compounds like ferulic acid and caffeoylquinic acids.[3][3]
5-O-Feruloylquinic acid (5-FQA) PC12 cellsCorticosterone (Cort)1 µmol/LSignificantly increased cell viability in Cort-induced damaged PC12 cells.[4][4]

Delving into the Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism underlying the neuroprotective effects of FQA isomers is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, FQA isomers can induce a conformational change in Keap1, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of several protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cellular antioxidant defense system and mitigate neuronal damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Degradation Ubiquitin-Proteasome Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters & promotes degradation FQA FQA Isomers FQA->Keap1 induces conformational change ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces conformational change Maf Maf Nrf2_n->Maf ARE ARE Nrf2_n->ARE binds to Maf->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes activates transcription Protection Neuroprotection Genes->Protection

Figure 1: Activation of the Nrf2 antioxidant response pathway by FQA isomers.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental methodologies are crucial. Below are protocols for key in vitro assays commonly used to assess the neuroprotective effects of compounds like FQA isomers.

In Vitro Neuroprotection Assessment Workflow

A typical workflow for evaluating the neuroprotective effects of FQA isomers against an oxidative insult in a neuronal cell line is outlined below.

Experimental_Workflow cluster_assays Assays A 1. Cell Seeding (e.g., SH-SY5Y cells in 96-well plates) B 2. Pre-treatment (Incubate with FQA isomers at various concentrations) A->B C 3. Induction of Neurotoxicity (e.g., Add H₂O₂ to induce oxidative stress) B->C D 4. Incubation C->D E 5. Assessment of Neuroprotection D->E MTT Cell Viability Assay (MTT) E->MTT ROS_Assay ROS Measurement (e.g., DCFH-DA) E->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity) E->Apoptosis_Assay

Figure 2: A representative experimental workflow for in vitro neuroprotection assessment.
Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of the FQA isomers (e.g., 1, 10, 50, 100 µM) dissolved in a serum-free medium for a specified period (e.g., 2 hours).[1]

  • Induction of Neurotoxicity: Following pre-treatment, add a neurotoxic agent such as hydrogen peroxide (H₂O₂) to the wells at a pre-determined toxic concentration (e.g., 100 µM) and incubate for 24 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key enzyme in the apoptotic cascade.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with a specific lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay to ensure equal protein loading for the assay.

  • Enzymatic Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a colorimetric caspase-3 substrate (e.g., DEVD-pNA).[1]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[1]

Conclusion

The available evidence strongly suggests that feruloylquinic acid isomers are promising neuroprotective agents. Their ability to combat oxidative stress, a central player in neurodegeneration, through mechanisms such as the activation of the Nrf2 pathway, underscores their therapeutic potential.[1] While direct comparative studies are still needed to definitively rank the neuroprotective efficacy of 3-FQA, 4-FQA, and 5-FQA, the existing data indicate that these compounds are worthy of further investigation. Future research should focus on head-to-head comparisons in standardized in vitro and in vivo models of neurodegenerative diseases to elucidate the structure-activity relationships and identify the most potent isomer for clinical development.

References

A Comparative Guide to the In Vivo Anti-inflammatory Activity of 4-Feruloylquinic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory activity of 4-Feruloylquinic acid. Due to a lack of direct in vivo studies on this compound, this document synthesizes data from structurally and biochemically related compounds: ferulic acid and various caffeoylquinic acids. This information serves as a foundational resource to inform potential therapeutic applications and guide the design of future in vivo studies for this compound. The guide also includes detailed experimental protocols and visual representations of key signaling pathways implicated in inflammation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a compound is often evaluated in rodent models of induced inflammation, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. In these models, a reduction in paw swelling or pro-inflammatory markers indicates anti-inflammatory activity.

Carrageenan-Induced Paw Edema Model

This model is a widely used and well-characterized assay for acute inflammation. The data below summarizes the percentage inhibition of paw edema by various compounds at different time points and dosages.

CompoundDoseAnimal ModelTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Ferulic Acid 100 mg/kgSwiss Albino Mice6 hours28%[1][2][3]
200 mg/kgSwiss Albino Mice6 hours37.5%[1][2][3]
3,4,5-O-tricaffeoylquinic acid 50 mg/kgMale Rats3 hours88% of Indomethacin (10 mg/kg) activity[4]
Indomethacin (Standard) 10 mg/kgRats2 hours54%[5]
10 mg/kgRats3 hours54%[5]
10 mg/kgRats4 hours54%[5]
25 mg/kgRats3 hours91.1%[6]
Diclofenac (Standard) 5 mg/kgRats2 hours56.17%[7]
20 mg/kgRats3 hours71.82%[7]
Lipopolysaccharide-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, leading to the release of pro-inflammatory cytokines. This model is used to assess the systemic anti-inflammatory effects of compounds.

CompoundDoseAnimal ModelMeasured CytokineReduction vs. LPS ControlReference
Ferulic Acid Not specified in vivoMiceTNF-α, IL-1βSignificant reduction in glial cells[8]
3,4,5-O-tricaffeoylquinic acid Not specified in vivoTHP-1 Macrophages (in vitro)IL-1βSignificant inhibition[9]
5-Caffeoylquinic Acid Not specified in vivoHuman Blood Cells (in vitro)IL-6Significant reduction[10]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute anti-inflammatory activity.

Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.

Groups:

  • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg or Diclofenac at 20 mg/kg) administered orally or intraperitoneally.

  • Test Compound Groups: Receive the test compound at various doses.

Procedure:

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, standard drug, or vehicle is administered to the respective groups, typically 30-60 minutes before the induction of inflammation.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw.

  • Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide-Induced Systemic Inflammation in Mice

This model is used to evaluate the systemic anti-inflammatory effects of compounds.

Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.

Groups:

  • Control Group: Receives the vehicle (e.g., saline).

  • LPS Group: Receives LPS to induce inflammation.

  • Test Compound + LPS Groups: Receive the test compound at various doses prior to LPS administration.

Procedure:

  • The test compound or vehicle is administered to the respective groups, often for a pre-treatment period (e.g., daily for 7 days).

  • Systemic inflammation is induced by an intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).

  • At a specified time point after LPS injection (e.g., 2-6 hours), blood samples are collected via cardiac puncture for cytokine analysis.

  • Tissues such as the liver, lungs, and spleen may be harvested for histological analysis and measurement of inflammatory markers.

  • Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA kits.

  • The reduction in cytokine levels in the treated groups is compared to the LPS group to determine the anti-inflammatory effect.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of phenolic compounds like this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) Receptor (e.g., TLR4) Receptor (e.g., TLR4) Inflammatory Stimuli (LPS, Cytokines)->Receptor (e.g., TLR4) IKK Complex IKK Complex Receptor (e.g., TLR4)->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation IκB-NF-κB Complex IκB-NF-κB Complex NF-κB (active) NF-κB (active) IκB->NF-κB (active) Release NF-κB NF-κB 4-FQA (proposed) This compound 4-FQA (proposed)->IKK Complex Inhibition Inflammatory Genes (TNF-α, IL-6, COX-2) Inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB (active)->Inflammatory Genes (TNF-α, IL-6, COX-2) Transcription

Caption: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Receptor (e.g., TLR4) Receptor (e.g., TLR4) Inflammatory Stimuli (LPS)->Receptor (e.g., TLR4) MAPKKK (e.g., TAK1) MAPKKK (e.g., TAK1) Receptor (e.g., TLR4)->MAPKKK (e.g., TAK1) MAPKK (e.g., MKK3/6) MAPKK (e.g., MKK3/6) MAPKKK (e.g., TAK1)->MAPKK (e.g., MKK3/6) Phosphorylation MAPK (e.g., p38) MAPK (e.g., p38) MAPKK (e.g., MKK3/6)->MAPK (e.g., p38) Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (e.g., p38)->Transcription Factors (e.g., AP-1) Activation 4-FQA (proposed) This compound 4-FQA (proposed)->MAPKKK (e.g., TAK1) Inhibition Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression G Animal Model Selection Animal Model Selection Grouping and Acclimatization Grouping and Acclimatization Animal Model Selection->Grouping and Acclimatization Test Compound Administration Test Compound Administration Grouping and Acclimatization->Test Compound Administration Induction of Inflammation Induction of Inflammation Test Compound Administration->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection e.g., Paw Volume Measurement Biochemical Analysis Biochemical Analysis Induction of Inflammation->Biochemical Analysis e.g., Cytokine Levels (ELISA) Histopathological Analysis Histopathological Analysis Induction of Inflammation->Histopathological Analysis e.g., Tissue Staining Data Analysis and Interpretation Data Analysis and Interpretation Data Collection->Data Analysis and Interpretation Biochemical Analysis->Data Analysis and Interpretation Histopathological Analysis->Data Analysis and Interpretation

References

4-Feruloylquinic acid versus ferulic acid: a comparative bioavailability study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of 4-feruloylquinic acid (4-FQA) and ferulic acid (FA). While direct head-to-head comparative studies are limited, this document synthesizes available data from independent research to offer an objective overview for scientific and drug development applications.

Executive Summary

Ferulic acid, a well-researched phenolic compound, is recognized for its antioxidant and anti-inflammatory properties. This compound is an ester of ferulic acid and quinic acid, commonly found in sources like coffee. The bioavailability of these compounds dictates their therapeutic potential. Evidence suggests that 4-FQA is absorbed in the small intestine, after which it is metabolized, contributing to the overall pool of circulating ferulic acid and its conjugates. Ferulic acid itself is readily absorbed, but its bioavailability can be influenced by the food matrix it is consumed in.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize key pharmacokinetic parameters for this compound and ferulic acid based on findings from human and animal studies. It is important to note that these values are compiled from separate studies and direct comparisons should be made with caution.

Table 1: Pharmacokinetic Parameters in Humans

ParameterThis compound (from Coffee)Ferulic AcidSource
Tmax (h) ~1.00.5 - 7.0[1]
Key Metabolites Ferulic acid-4'-O-sulphate, intact FQAsFeruloyl glucuronide, feruloyl glycine, dihydroferulic acid[1][2]
Urinary Excretion Detected in urine, contributes to total hydroxycinnamate excretion11-25% of ingested amount recovered in urine[3]

Table 2: Pharmacokinetic Parameters in Rats

ParameterFerulic AcidSource
Tmax (h) ~0.25[4]
Plasma Half-life (t1/2α) 1.10 - 1.39 min[5]
Plasma Half-life (t1/2β) 5.02 - 7.01 min[5]
Total Body Clearance (CLt) Decreases with increased dose[5]
Urinary Excretion Rate (48h) 73.2% of dose[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting bioavailability data. Below are representative experimental protocols for assessing the pharmacokinetics of these compounds.

Human Pharmacokinetic Study Protocol (Illustrative)

A typical human study investigating the bioavailability of this compound from a source like coffee would involve the following steps:

  • Subject Recruitment: Healthy volunteers are recruited and provide informed consent.

  • Study Design: A randomized, controlled, crossover study design is often employed.

  • Intervention: Subjects consume a standardized source of 4-FQA (e.g., a specific coffee beverage) after an overnight fast.

  • Sample Collection: Blood samples are collected at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-ingestion. Urine is also collected over a 24-hour period.[7]

  • Sample Analysis: Plasma and urine samples are analyzed using techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify 4-FQA and its metabolites.[8]

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC (Area Under the Curve) are calculated from the concentration-time data.

Animal (Rat) Pharmacokinetic Study Protocol

An in vivo study in rats to determine the bioavailability of ferulic acid typically follows this protocol:

  • Animal Model: Male Sprague-Dawley rats are used.[5]

  • Housing and Acclimatization: Animals are housed in a controlled environment and acclimatized before the experiment.[5]

  • Administration: Ferulic acid is administered orally (gavage) or intravenously.[5]

  • Sample Collection: Blood samples are collected serially from the tail vein or via a cannula at predetermined time points.[5]

  • Sample Processing: Blood is centrifuged to obtain plasma.

  • Bioanalysis: Plasma concentrations of ferulic acid and its metabolites are quantified using a validated HPLC method.[5]

  • Pharmacokinetic Modeling: The plasma concentration-time data is used to determine pharmacokinetic parameters.

Mandatory Visualizations

Comparative Bioavailability Workflow

The following diagram illustrates the general workflow for a comparative bioavailability study.

cluster_administration Administration cluster_absorption Absorption & Metabolism cluster_distribution Distribution & Elimination A Oral Administration (4-FQA or Ferulic Acid) B Gastrointestinal Tract A->B C Liver (First-Pass Metabolism) B->C Portal Vein D Systemic Circulation (Plasma Sampling) C->D E Tissue Distribution D->E F Urinary Excretion D->F

Caption: Experimental workflow for a comparative bioavailability study.

Postulated Metabolic Pathway of this compound

This diagram outlines the proposed metabolic fate of this compound following ingestion.

cluster_ingestion Ingestion & Hydrolysis cluster_metabolites Metabolite Formation cluster_conjugation Phase II Conjugation (Liver) cluster_excretion Excretion Ingestion This compound Hydrolysis Esterases (Small Intestine/Microbiota) Ingestion->Hydrolysis FA Ferulic Acid Hydrolysis->FA QA Quinic Acid Hydrolysis->QA Glucuronide Ferulic Acid Glucuronide FA->Glucuronide Sulfate Ferulic Acid Sulfate FA->Sulfate Urine Urinary Excretion Glucuronide->Urine Sulfate->Urine

References

A Head-to-Head Comparison of the Bioactivities of 4-Feruloylquinic Acid (4-FQA) and Caffeoylquinic Acids (CQAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biological activities of 4-Feruloylquinic Acid (4-FQA) and various isomers of Caffeoylquinic Acid (CQA). As prominent members of the hydroxycinnamic acid family, these compounds are of significant interest for their therapeutic potential. This document synthesizes experimental data on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties to aid in research and development decisions.

Introduction to the Compounds

Caffeoylquinic acids (CQAs) and feruloylquinic acids (FQAs) are esters formed between quinic acid and either caffeic acid or ferulic acid, respectively.[1] They are widely distributed in plants, with coffee being a particularly rich source.[1][2] The most studied CQA isomers include 3-CQA, 4-CQA, and 5-CQA (chlorogenic acid), along with various di- and tri-caffeoyl derivatives.[3][4] These compounds are recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antitumor effects.[5][6][7] 4-FQA, while less extensively studied than CQAs, is also associated with potential health benefits, such as the prevention of cardiovascular diseases.[8] This guide focuses on comparing the bioactivity of 4-FQA with key CQA isomers based on available experimental evidence.

Antioxidant Activity

The antioxidant capacity of these compounds is fundamental to many of their other biological effects. This activity is often attributed to their phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.[9] Generally, the antioxidant capacity of CQAs increases with the number of caffeoyl groups.[7][10]

Comparative Antioxidant Data

CompoundAssayConcentrationResult (Activity/Inhibition)Reference
4,5-diCQA DPPH ScavengingNot SpecifiedHigher activity than 3,5-diCQA and 3,4-diCQA[10]
3-CQA, 4-CQA, 5-CQA DPPH ScavengingNot SpecifiedSimilar antioxidant activities among the three isomers[10]
Various CQAs FRAP AssayNot Specified3,4,5-triCQA, 3,5-diCQA, and 4,5-diCQA showed significant activity[7]
4-FQA Anti-AIV (H5N1)Not SpecifiedEvaluated for anti-avian influenza virus activity[8]

Note: Direct comparative antioxidant data for 4-FQA using standard assays like DPPH or ABTS is limited in the reviewed literature. The activity of FQAs is generally considered potent due to the phenolic structure.

Anti-inflammatory Effects

Inflammation is a key process in many chronic diseases. Both CQAs and FQAs have demonstrated the ability to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Comparative Anti-inflammatory Data

CompoundModel SystemConcentrationKey FindingsReference
3,4,5-triCQA Carrageenan-induced rat paw edema50 mg/kg88% of the inhibitory activity of indomethacin (B1671933) (10 mg/kg)[11]
3,4,5-triCQA Carrageenan-treated rats50 mg/kgReduced TNF-α to 8.44 pg/mL and IL-1β to 5.83 pg/mL[11][12]
4,5-diCQA LPS-stimulated RAW264.7 cells4 µMInhibited IL-6 expression by 20% and TNF-α by 40%[13]
4,5-diCQA Carrageenan-induced rat paw edema20 mg/kgMarkedly decreased iNOS, COX-2, and TNF-α protein expression[13]
5-CQA LPS-stimulated macrophages25 µmol/lQualified as a potent anti-inflammatory agent by inhibiting pro-inflammatory cytokines[14]
Ferulic Acid GeneralNot SpecifiedKnown to possess anti-inflammatory properties by inhibiting pathways like NF-κB[15]

Note: Ferulic acid is the parent cinnamic acid of 4-FQA. While specific data for 4-FQA is sparse, the known activity of ferulic acid suggests potential anti-inflammatory effects.

Neuroprotective Properties

The ability to protect neurons from oxidative stress and inflammation makes these compounds promising candidates for neurodegenerative disease research.[16] A key mechanism is the activation of the Nrf2 pathway, which boosts endogenous antioxidant defenses.[16][17]

Comparative Neuroprotective Data

CompoundModel SystemInsultConcentrationKey FindingsReference
3,5-diCQA SH-SY5Y neuroblastoma cellsH₂O₂10-50 µMAttenuated neuronal death and caspase-3 activation[16]
Ferulic Acid PC12 cellsHypoxiaNot SpecifiedIncreased cell viability through antioxidant effects[18]
Ferulic Acid Ischemia/Reperfusion (rats)I/R InjuryDose-dependentAttenuated memory impairment and reduced neuronal apoptosis[19]
Caffeic Acid GeneralNot SpecifiedExhibits neuroprotective effects in various models[20][21]

Note: Data suggests that both FQAs and CQAs are potent neuroprotective agents, with dicaffeoylquinic isomers showing strong efficacy in vitro.[16] Ferulic acid, the core of 4-FQA, has well-documented neuroprotective effects in both in vitro and in vivo models.[18][19]

Anticancer Activity

Caffeic acid and its derivatives have been shown to inhibit the growth of cancer cells and sensitize them to conventional therapies.[22] The proposed mechanisms include the induction of apoptosis and the inhibition of cell survival pathways.[20][23]

Comparative Anticancer Data

CompoundCell LineConcentrationKey FindingsReference
Caffeic Acid (CA) Malignant mesothelioma cellsLower concentrations than Cinnamic acidMore efficient in reducing cancer cell survival; suppressed Ki67 and PCNA[23]
Caffeic Acid (CA) HeLa cellsNot SpecifiedInduces apoptosis via the mitochondrial pathway (caspase-3 activation)[20]
Caffeic Acid (CA) MG-63 osteosarcoma cells20 μMPromotes apoptosis by inducing mitochondrial membrane potential alterations[24]
4,5-diCQA Prostate Cancer CellsNot SpecifiedInhibits cancer cells through cell cycle arrest[13]

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Procedure: A solution of DPPH in methanol (B129727) is prepared, exhibiting a deep violet color. The test compound (4-FQA or CQA) is added to the DPPH solution at various concentrations. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.[25]

2. Carrageenan-Induced Paw Edema in Rats This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Procedure: A group of rats is pre-treated with the test compound (e.g., 4,5-diCQA at 20 mg/kg) or a control vehicle via oral administration. After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema. The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[12][13]

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is used to assess cell viability and proliferation, often to measure the cytotoxic effects of a compound or its ability to protect cells from a toxic insult.

  • Procedure: Cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with the test compound (e.g., 3,5-diCQA) for a specific duration before being exposed to a neurotoxic agent (e.g., H₂O₂). Following the insult, the MTT reagent is added to each well and incubated. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan (B1609692) precipitate. A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance is then measured on a spectrophotometer (around 570 nm). Higher absorbance correlates with higher cell viability.[16]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Compound Selection (4-FQA vs. CQA) assay_selection Assay Selection (DPPH, MTT, etc.) start->assay_selection cell_culture Cell Culture Models (e.g., RAW264.7, SH-SY5Y) assay_selection->cell_culture treatment Treatment & Incubation cell_culture->treatment data_acq Data Acquisition (Spectrophotometry) treatment->data_acq analysis IC50 / % Inhibition Calculation data_acq->analysis animal_model Animal Model Selection (e.g., Rat Paw Edema) analysis->animal_model Promising Results dosing Compound Administration animal_model->dosing induction Disease/Injury Induction (e.g., Carrageenan) dosing->induction observation Observation & Measurement (e.g., Paw Volume) induction->observation histo Histology & Biomarker Analysis (TNF-α, IL-1β) observation->histo

Caption: General experimental workflow for comparing the bioactivity of compounds.

anti_inflammatory_pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 nfkb_i IκB-NF-κB (Inactive Complex) tlr4->nfkb_i Activates IKK nfkb_a NF-κB (Active) nfkb_i->nfkb_a IκB Degradation nucleus Nucleus nfkb_a->nucleus Translocation cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->cytokines cqa Caffeoylquinic Acids (e.g., 5-CQA) cqa->tlr4 Inhibits cqa->nfkb_i Prevents Degradation

Caption: Inhibition of the TLR4/NF-κB inflammatory pathway by CQAs.

neuroprotective_pathway os Oxidative Stress (e.g., H₂O₂) keap1_nrf2 Keap1-Nrf2 (Inactive Complex) os->keap1_nrf2 Induces nrf2 Nrf2 (Active) keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are enzymes Cytoprotective Genes (e.g., HO-1, NQO1) are->enzymes Activates Transcription compounds 4-FQA / CQAs compounds->keap1_nrf2 Promotes Dissociation

Caption: Neuroprotection via activation of the Nrf2-ARE antioxidant pathway.

Conclusion

Both this compound and Caffeoylquinic Acids are potent bioactive compounds with significant therapeutic potential. The available data suggests that:

  • Antioxidant Activity: CQAs, particularly di- and tri-caffeoyl derivatives, are powerful antioxidants. The number of hydroxyl groups appears to be a key determinant of this activity.[7][10]

  • Anti-inflammatory Effects: Various CQA isomers have demonstrated strong in vivo anti-inflammatory effects, significantly reducing key pro-inflammatory cytokines and edema.[11][13] While direct data for 4-FQA is limited, the known properties of its parent compound, ferulic acid, suggest it likely shares this activity.

  • Neuroprotection: Both classes of compounds show promise in neuroprotection, largely through the activation of the Nrf2 antioxidant pathway.[16]

  • Anticancer Properties: The foundational structures, caffeic acid and ferulic acid, both exhibit anticancer activities, including the induction of apoptosis and cell cycle arrest.[23]

Future Research Directions: A significant gap exists in the literature regarding direct, head-to-head comparisons of 4-FQA and CQA isomers under identical experimental conditions. Future studies should focus on conducting parallel assays to quantify differences in their potency across various biological activities. Furthermore, exploring the bioactivity of their respective in vivo metabolites would provide a more complete picture of their therapeutic potential following consumption.[26]

References

A Comparative Guide to the Efficacy of 4-Feruloylquinic Acid and Other Chlorogenic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 4-Feruloylquinic acid (4-FQA) relative to other major chlorogenic acids (CGAs), including caffeoylquinic acids (CQAs) and dicaffeoylquinic acids (diCQAs). The information presented is supported by experimental data from various in vitro studies, with detailed methodologies for key experiments to aid in research and development.

Chlorogenic acids are a major class of polyphenolic compounds found in high concentrations in coffee, fruits, and vegetables.[1] They are esters formed between quinic acid and certain transcinnamic acids, such as caffeic, ferulic, and p-coumaric acids.[1] The specific isomer, determined by the type and position of the cinnamic acid on the quinic acid ring, significantly influences the compound's biological activity. This guide focuses on the antioxidant, anti-inflammatory, and neuroprotective properties of these compounds, with a particular emphasis on the emerging data for this compound.

Quantitative Comparison of Biological Activities

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and other chlorogenic acids in key biological assays. Direct comparisons under identical experimental conditions are limited in the literature; therefore, data is compiled from various sources to provide a comparative overview.

Table 1: Comparative Antioxidant Activity of Chlorogenic Acid Isomers

Compound/IsomerAssayIC50 / EC50 / ValueModel SystemReference
Feruloylquinic Acids (FQAs) Antioxidant ActivityGenerally considered potent antioxidantsComputational Study[2]
This compoundAntioxidant ActivityNoted for its antioxidant propertiesReview[2]
Caffeoylquinic Acids (CQAs)
5-Caffeoylquinic acid (5-CQA)Antioxidant ActivityPotent antioxidantComputational Study[2]
3-Caffeoylquinic acid (3-CQA)Antioxidant ActivitySimilar to other CQA isomersComparative Study[3]
4-Caffeoylquinic acid (4-CQA)Antioxidant ActivitySimilar to other CQA isomersComparative Study[3]
Dicaffeoylquinic Acids (diCQAs) Antioxidant ActivityGenerally more potent than CQAsReview[4]
3,5-dicaffeoylquinic acidNeuroprotectionAttenuated H₂O₂-induced neuronal deathSH-SY5Y cells[4]
3,4-dicaffeoylquinic acidNeuroprotectionShowed neuroprotective effectsSH-SY5Y cells[4]

Table 2: Comparative Anti-inflammatory Activity of Chlorogenic Acid Isomers

Compound/IsomerAssayIC50 / ValueModel SystemReference
Ferulic Acid (metabolite of FQAs)NF-κB InhibitionEffective inhibitorLPS-treated RAW264.7 cells[5]
5-Caffeoylquinic acid (5-CQA)Pro-inflammatory Cytokine InhibitionPotent inhibitorMouse primary peritoneal macrophages[6]
4,5-Dicaffeoylquinic acidAnti-inflammatoryExhibited anti-inflammatory effectsRat model[7]

Table 3: Comparative Neuroprotective Effects of Chlorogenic Acid Isomers

Compound/IsomerNeurotoxic InsultKey FindingsModel SystemReference
Feruloylquinic acids (FQAs)Oxidative StressPotent neuroprotective agentsReview[4]
5-Caffeoylquinic acid (5-CQA)Various stressorsEnhanced neuroprotectionRat cerebellar granule neurons[8]
4,5-Dicaffeoylquinic acid (CQA)Retinal IschemiaExhibited neuroprotective activitiesWistar rats[9]
Dicaffeoylquinic acid isomersHydrogen PeroxideAppear to exhibit greater efficacy than monocaffeoyl counterpartsSH-SY5Y cells[4]

Signaling Pathways

The biological activities of chlorogenic acids, including this compound, are mediated through the modulation of key cellular signaling pathways. The two primary pathways involved in their antioxidant and anti-inflammatory effects are the Keap1-Nrf2 pathway and the NF-κB pathway.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or electrophilic compounds like chlorogenic acids, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. This results in an enhanced cellular antioxidant capacity. Dicaffeoylquinic acid isomers have been shown to be potent activators of the Nrf2 signaling pathway.[4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGAs Chlorogenic Acids (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex CGAs->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Figure 1: Activation of the Keap1-Nrf2 antioxidant response pathway by chlorogenic acids.
NF-κB Inflammatory Pathway

The NF-κB (Nuclear Factor-kappa B) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB. The freed NF-κB then translocates to the nucleus and activates the transcription of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Ferulic acid, a metabolite of feruloylquinic acids, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates CGAs Chlorogenic Acids (e.g., this compound) CGAs->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Figure 2: Inhibition of the NF-κB inflammatory pathway by chlorogenic acids.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the evaluation of the efficacy of this compound and other chlorogenic acids.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, airtight container at 4°C.

    • Test Compounds: Prepare stock solutions of this compound and other chlorogenic acids in methanol. Prepare a series of dilutions from the stock solutions.

    • Positive Control: Prepare a stock solution of a standard antioxidant such as ascorbic acid or Trolox in methanol and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or the positive control to the respective wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Assay_Workflow start Start reagent_prep Prepare DPPH Solution, Test Compounds, and Control start->reagent_prep plate_setup Add DPPH and Samples to 96-well plate reagent_prep->plate_setup incubation Incubate in Dark (30 min at RT) plate_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End analysis->end

Figure 3: Experimental workflow for the DPPH radical scavenging assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Culture:

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (this compound and other chlorogenic acids) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each test compound concentration relative to the LPS-only control.

    • Calculate the IC50 value for NO inhibition.

In Vitro Neuroprotective Effect: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. This assay can be used to assess the protective effect of compounds against a neurotoxic insult.[10][11][12]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in the appropriate medium.

    • Seed the cells in a 96-well plate at an optimal density and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (this compound and other chlorogenic acids) for a specified period (e.g., 24 hours).

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., hydrogen peroxide, 6-hydroxydopamine, or amyloid-beta). Include a vehicle control (no neurotoxin) and a neurotoxin-only control.

    • Incubate for the desired duration of the neurotoxic insult.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[12]

    • Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the concentration-dependent neuroprotective effect of the test compounds.

Bioavailability and Metabolism

The in vivo efficacy of chlorogenic acids is significantly influenced by their bioavailability and metabolism. Generally, intact chlorogenic acids are poorly absorbed in the small intestine.[13] A significant portion is hydrolyzed by gut microbiota into their constituent cinnamic acids (e.g., caffeic acid, ferulic acid) and quinic acid, which are then absorbed.[13] Feruloylquinic acids, upon hydrolysis, release ferulic acid, which is known to be readily absorbed and possess biological activity. The differential metabolism of various CGA isomers can lead to different circulating metabolites and, consequently, varied systemic effects. This compound has been detected in human plasma and urine after coffee consumption, indicating its absorption.[14][15]

Conclusion

The available evidence suggests that this compound, as a member of the feruloylquinic acid class, possesses significant antioxidant, anti-inflammatory, and neuroprotective potential. While direct quantitative comparisons with a wide range of other chlorogenic acid isomers are still emerging, the general trend indicates that the type and position of the phenolic acid moiety on the quinic acid core are critical determinants of efficacy. Dicaffeoylquinic acids often exhibit superior antioxidant activity compared to monocaffeoylquinic acids like CQAs and FQAs.[4] However, the bioactivity of FQAs, including 4-FQA, is well-documented, and their metabolism to ferulic acid contributes to their overall therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate the relative potency of this compound and to guide the development of targeted therapeutic applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of 4-Feruloylquinic acid. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most appropriate methodology for their specific applications.

Introduction

This compound (4-FQA) is a significant phenolic compound found in various plant sources, including coffee beans, and is recognized for its antioxidant properties. Accurate and precise quantification of 4-FQA is crucial for quality control, pharmacokinetic studies, and the development of plant-based medicinal products. The cross-validation of different analytical techniques is essential to ensure the reliability and accuracy of these measurements. This guide explores the principles, performance, and practical application of HPLC, HPTLC, and UPLC-MS/MS for the analysis of 4-FQA.

Comparative Performance Data

The following table summarizes typical validation parameters for HPLC, HPTLC, and UPLC-MS/MS methods for the analysis of this compound and related phenolic compounds. This data has been compiled from multiple sources to provide a comparative overview.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (r²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) 0.1 µg/mL10-20 ng/spot< 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL30-60 ng/spot< 0.5 ng/mL
Precision (RSD %) < 2%< 5%< 5%
Accuracy (Recovery %) 98-102%95-105%95-105%
Analysis Time per Sample 20-40 minutes3-5 minutes (per sample on a plate)5-10 minutes
Solvent Consumption HighLowModerate
Specificity Good, dependent on chromatographic resolutionModerate, can be improved with specific detectionExcellent, based on mass-to-charge ratio

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC, HPTLC, and UPLC-MS/MS are outlined below. These protocols are based on established methods for feruloylquinic acids and structurally related compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

Sample Preparation:

  • Accurately weigh 100 mg of the dried and powdered plant material.

  • Extract with 10 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% formic acid in water.[1]

    • Solvent B: Acetonitrile.[1]

    • A common gradient starts with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV detector at 325 nm.

  • Injection Volume: 10 µL.[1]

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

Sample Preparation:

  • Prepare a methanolic extract of the plant material (e.g., 1 mg/mL).

  • Apply the sample solution as bands on the HPTLC plate using an automatic sampler.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v).

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 325 nm.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

Sample Preparation:

  • Follow the same extraction procedure as for HPLC.

  • The final extract may require further dilution depending on the sensitivity of the instrument.

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • A rapid gradient elution is used.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 367.3 [M-H]⁻

  • Product Ions (m/z): 193.1 (from feruloyl moiety), 179.1 (from quinic acid moiety).

Mandatory Visualizations

Signaling Pathways

Ferulic acid and its derivatives, such as this compound, have been shown to modulate various signaling pathways implicated in inflammation and cell proliferation.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates p65_p50 p65/p50 NFkB->p65_p50 translocates to nucleus Inflammatory_Cytokines Inflammatory Cytokines p65_p50->Inflammatory_Cytokines induces transcription Feruloylquinic_Acid This compound Feruloylquinic_Acid->NFkB inhibits PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream regulates Feruloylquinic_Acid This compound Feruloylquinic_Acid->PI3K inhibits CrossValidation_Workflow Start Start: Sample Preparation HPLC HPLC Analysis Start->HPLC HPTLC HPTLC Analysis Start->HPTLC UPLC_MS UPLC-MS/MS Analysis Start->UPLC_MS Data_HPLC Quantitative Data (HPLC) HPLC->Data_HPLC Data_HPTLC Quantitative Data (HPTLC) HPTLC->Data_HPTLC Data_UPLC_MS Quantitative Data (UPLC-MS/MS) UPLC_MS->Data_UPLC_MS Comparison Statistical Comparison Data_HPLC->Comparison Data_HPTLC->Comparison Data_UPLC_MS->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Feruloylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of feruloylquinic acid (FQA) isomers, delving into their structure-activity relationships with a focus on their antioxidant, anti-inflammatory, and neuroprotective properties. Supported by experimental data, this document aims to be a valuable resource for understanding the therapeutic potential of these natural phenolic compounds.

Feruloylquinic acids are esters formed between ferulic acid and quinic acid and are a class of hydroxycinnamates found in various plant sources, notably coffee beans.[1] The position of the feruloyl group on the quinic acid backbone gives rise to different isomers, primarily 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA).[1] These structural variations significantly influence their biological activities, making the study of their structure-activity relationship (SAR) crucial for identifying promising therapeutic agents.[1]

Comparative Analysis of Biological Activities

The biological efficacy of FQA esters is intrinsically linked to their chemical structure.[1] Key determinants of activity include the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring of the ferulic acid moiety, as well as the esterification position on the quinic acid.[1]

The antioxidant capacity of FQA esters is a cornerstone of their therapeutic potential, primarily attributed to the phenolic hydroxyl group on the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals.[1] A computational study comparing 5-feruloylquinic acid (5-FQA) with 5-caffeoylquinic acid (5-CQA) revealed that both are potent hydroperoxyl radical scavengers, with activities surpassing common antioxidants like Trolox and butylated hydroxytoluene (BHT) in both polar and lipidic environments.[1][2][3] Interestingly, 5-CQA, which possesses a catechol group (two adjacent hydroxyl groups), was found to be a more potent antioxidant than 5-FQA, which has a hydroxyl and a methoxy group.[1][2][3] This suggests that the dihydroxyphenyl structure is more effective for radical scavenging than the guaiacyl (methoxyphenol) structure in these compounds.[1]

Table 1: Comparative Antioxidant Activity of Feruloylquinic Acid Isomers

CompoundAssayIC50 ValueSource
3-O-Feruloylquinic AcidDPPH Radical Scavenging0.06 mg/mL[4]
3-O-Feruloylquinic AcidABTS Radical Scavenging0.017 mg/mL[4]
3-O-Feruloylquinic AcidHydroxyl Radical Scavenging0.49 mg/mL[4]
5-O-Feruloylquinic AcidDPPH Radical Scavenging~9 µM[5]
5-O-Feruloylquinic AcidSuperoxide Anion Radical Scavenging~36 µM[5]

FQA esters have demonstrated promising anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the NF-κB pathway.[1][4] Ferulic acid and its derivatives have been shown to inhibit the inflammatory responses in LPS-induced RAW 264.7 macrophages through the inactivation of the NF-κB pathway.[6] 3-FQA has been shown to inhibit LPS-induced mRNA expressions of IL-1β, IL-6, iNOS, COX-2, and NF-κB, and suppress NO release in RAW 264.7 cells.[4]

Emerging evidence suggests that FQA esters possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases.[1][7][8] Their antioxidant and anti-inflammatory activities are thought to be the primary mechanisms underlying these effects.[1][9] Dicaffeoylquinic and triferuloylquinic acid isomers appear to exhibit greater efficacy in certain models compared to their monocaffeoyl counterparts, potentially due to the increased number of hydroxyl groups and altered stereochemistry influencing their antioxidant capacity and interaction with cellular signaling pathways.[7] Activation of the Nrf2 pathway is a key mechanism underlying their antioxidant and cytoprotective effects.[7]

Table 2: Comparative Neuroprotective Effects of Feruloylquinic and Caffeoylquinic Acid Isomers

IsomerModel SystemNeurotoxic InsultConcentrationKey Quantitative FindingsReference
3,5-dicaffeoylquinic acid (3,5-diCQA)SH-SY5Y human neuroblastoma cellsHydrogen Peroxide (H₂O₂)10-50 µMAttenuated H₂O₂-induced neuronal death and caspase-3 activation. Restored intracellular glutathione (B108866) levels.[7]
3,4-dicaffeoylquinic acid (3,4-diCQA)SH-SY5Y human neuroblastoma cellsHydrogen Peroxide (H₂O₂)10-50 µMShowed neuroprotective effects against H₂O₂-induced cell damage.[7]

Signaling Pathways and Molecular Mechanisms

The biological activities of feruloylquinic acid esters are mediated through their interaction with complex cellular signaling pathways.[1]

The NF-κB signaling pathway is a key regulator of inflammation.[10] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1] Feruloylquinic acids have been shown to inhibit the NF-κB pathway.[1] The likely mechanism involves the inhibition of IKK activity, which in turn prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[1]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB/IκBα (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Degradation of IκBα Transcription Pro-inflammatory Gene Transcription FQA Feruloylquinic Acids FQA->IKK Inhibition NFkB_n NF-κB Genes Pro-inflammatory Genes NFkB_n->Genes Binds to DNA Genes->Transcription

Caption: The inhibitory effect of Feruloylquinic Acid Esters on the NF-κB signaling pathway.

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress.[11] Under normal conditions, Keap1 binds to Nrf2, leading to its degradation.[12] In the presence of inducers like FQAs, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes.

G cluster_nucleus Nucleus cluster_basal Basal State FQA Feruloylquinic Acids Keap1_Nrf2 Keap1/Nrf2 Complex FQA->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Transcription Cytoprotective Gene Expression ARE->Transcription Nrf2_n Nrf2 Nrf2_sMaf Nrf2/sMaf Heterodimer Nrf2_n->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf Nrf2_sMaf->ARE Binds to Keap1_basal Keap1 Nrf2_basal Nrf2 Keap1_basal->Nrf2_basal Binds to Ub_basal Ubiquitination & Degradation Nrf2_basal->Ub_basal

Caption: Activation of the Keap1-Nrf2 signaling pathway by Feruloylquinic Acid Esters.

Experimental Protocols

  • Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare different concentrations of the test compounds (FQA isomers) in methanol.

    • In a 96-well plate, add a specific volume of each test compound concentration to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[5]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compounds to the diluted ABTS•+ solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the test sample to the FRAP reagent.

    • After a specified incubation time (e.g., 4 minutes) at 37°C, measure the absorbance at 593 nm.

  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with different concentrations of FQA isomers for a specified period.

    • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., H₂O₂).

    • MTT Addition: Add MTT solution to each well and incubate.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.

  • Procedure:

    • Cell Lysis: Following treatment, lyse the cells using a chilled lysis buffer.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubation: Incubate the plate at 37°C.

    • Measurement: Measure the colorimetric or fluorescent signal.

G Start Start: Isolate/Synthesize FQA Isomers (3-, 4-, 5-FQA) Char Characterization (NMR, MS) Start->Char Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Char->Antioxidant AntiInflammatory Anti-inflammatory Assays (Cell-based, e.g., LPS-induced macrophages) Char->AntiInflammatory Neuroprotective Neuroprotective Assays (e.g., H₂O₂-induced neurotoxicity) Char->Neuroprotective IC50 Determine IC50 values Antioxidant->IC50 Cytokine Measure Cytokine Levels (e.g., IL-6, TNF-α) AntiInflammatory->Cytokine Viability Assess Cell Viability (MTT assay) Neuroprotective->Viability SAR Structure-Activity Relationship Analysis IC50->SAR Mechanism Mechanistic Studies (Western Blot for NF-κB, Nrf2) Cytokine->Mechanism Viability->Mechanism Mechanism->SAR End End SAR->End

Caption: Experimental workflow for comparing the biological activity of feruloylquinic acid isomers.

Conclusion

The structure-activity relationship of feruloylquinic acid esters reveals a class of compounds with significant therapeutic potential, particularly as antioxidant, anti-inflammatory, and neuroprotective agents.[1] The position of the feruloyl group on the quinic acid moiety and the substitution pattern on the aromatic ring are key determinants of their biological activity.[1] While 3-O-feruloylquinic acid and 5-O-feruloylquinic acid have been the subject of several studies, a comprehensive side-by-side comparison of all major isomers across a range of biological assays is still needed to fully elucidate their SAR.[1] Such studies will be invaluable for the rational design and development of novel therapeutics based on the feruloylquinic acid scaffold.

References

The Antioxidant Profile of 4-Feruloylquinic Acid: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo antioxidant capacity of 4-Feruloylquinic acid (4-FQA). While direct quantitative experimental data for 4-FQA is limited in the current scientific literature, this document synthesizes available information on its isomers and related compounds to offer insights into its potential efficacy. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research.

Executive Summary

In Vitro Antioxidant Capacity: A Look at Isomers and Related Compounds

Common in vitro assays to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These assays measure the ability of a compound to scavenge free radicals or reduce oxidized species.

It is important to note that a direct comparison of the following values is not recommended due to variations in experimental conditions across different studies.

CompoundAssayIC50 Value / ActivitySource
3-O-Feruloylquinic Acid DPPH Radical Scavenging0.06 mg/mL[1]
ABTS Radical Scavenging0.017 mg/mL[1]
5-O-Feruloylquinic Acid DPPH Radical Scavenging~9 µM[1]
Superoxide (B77818) Anion Radical Scavenging~36 µM[1]
Ferulic Acid DPPH Radical Scavenging9.9 µg/mL[4]

Note: No quantitative in vitro antioxidant activity data for 4-O-Feruloylquinic acid was found in the reviewed literature.[1]

In Vivo Antioxidant Capacity: Extrapolating from Phenolic Acids

In vivo antioxidant capacity is assessed by measuring the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the levels of lipid peroxidation markers like malondialdehyde (MDA).

While no specific in vivo data for 4-FQA is available, studies on other phenolic acids have demonstrated their ability to enhance the endogenous antioxidant defense system. For instance, oral administration of certain phenolic acids in animal models has been shown to increase the activities of SOD, CAT, and GPx, while decreasing levels of MDA, thereby protecting against oxidative stress-induced damage. The potential mechanism for this in vivo activity is linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. It is plausible that 4-FQA could exert similar in vivo effects due to its structural characteristics.

Signaling Pathways and Experimental Workflow

Antioxidant Mechanism of Action

The antioxidant activity of phenolic compounds like this compound involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This process can be further supported by the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Protection Cellular Protection ROS->Cellular_Protection Oxidative Damage Antioxidant This compound Antioxidant->ROS Direct Scavenging Nrf2 Nrf2 Antioxidant->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes Upregulates Enzymes->ROS Neutralization Enzymes->Cellular_Protection Protection

Caption: General antioxidant mechanism of this compound.

Experimental Workflow for Antioxidant Capacity Assessment

A typical workflow for evaluating the antioxidant capacity of a compound like this compound involves a multi-step process, starting from in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Compound This compound (Test Compound) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP In_Vitro_Results IC50 / TEAC Values DPPH->In_Vitro_Results ABTS->In_Vitro_Results FRAP->In_Vitro_Results Animal_Model Animal Model of Oxidative Stress In_Vitro_Results->Animal_Model Promising results lead to Treatment Treatment with This compound Animal_Model->Treatment Tissue_Analysis Tissue/Blood Analysis Treatment->Tissue_Analysis SOD_CAT_GPx SOD, CAT, GPx Enzyme Assays Tissue_Analysis->SOD_CAT_GPx MDA MDA Assay (Lipid Peroxidation) Tissue_Analysis->MDA In_Vivo_Results Enzyme Activity & MDA Levels SOD_CAT_GPx->In_Vivo_Results MDA->In_Vivo_Results

Caption: Workflow for assessing antioxidant capacity.

Detailed Experimental Protocols

In Vitro Assays

1. DPPH Radical Scavenging Assay

  • Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is measured by a decrease in absorbance at 517 nm.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of the test compound (this compound) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[1]

2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, measured by the decrease in absorbance at 734 nm.

  • Procedure:

    • Generate ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • Incubate for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured by the change in absorbance at 593 nm.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add the test compound to the FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is expressed as Fe²⁺ equivalents or Trolox equivalents.[2]

In Vivo Assays

1. Superoxide Dismutase (SOD) Activity Assay

  • Principle: SOD activity is often measured by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Procedure:

    • Prepare tissue homogenates from control and treated animal groups.

    • The reaction mixture contains the tissue homogenate, xanthine (B1682287), and NBT.

    • The reaction is initiated by adding xanthine oxidase.

    • The rate of NBT reduction is measured spectrophotometrically at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

2. Catalase (CAT) Activity Assay

  • Principle: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

  • Procedure:

    • Prepare tissue homogenates.

    • The reaction is initiated by adding the homogenate to a solution of H₂O₂ in phosphate (B84403) buffer.

    • The decrease in absorbance at 240 nm is recorded over time.

    • Catalase activity is calculated based on the rate of H₂O₂ decomposition.

3. Glutathione Peroxidase (GPx) Activity Assay

  • Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored at 340 nm.

  • Procedure:

    • Prepare tissue homogenates.

    • The reaction mixture contains the homogenate, glutathione, glutathione reductase, NADPH, and a substrate (e.g., cumene (B47948) hydroperoxide or H₂O₂).

    • The decrease in absorbance at 340 nm due to NADPH oxidation is measured.

    • GPx activity is expressed as nmol of NADPH oxidized per minute per mg of protein.

4. Malondialdehyde (MDA) Assay (Lipid Peroxidation)

  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored complex, which is measured spectrophotometrically.

  • Procedure:

    • Prepare tissue homogenates.

    • The homogenate is mixed with a TBA reagent and heated.

    • After cooling, the absorbance of the supernatant is measured at 532 nm.

    • MDA levels are calculated using an extinction coefficient and expressed as nmol per mg of protein.

Conclusion

While direct experimental evidence for the in vitro and in vivo antioxidant capacity of this compound is currently lacking, the available data on its isomers and related phenolic compounds suggest a strong potential for antioxidant activity. The provided experimental protocols offer a standardized framework for researchers to conduct comparative studies to elucidate the specific antioxidant profile of 4-FQA. Such research is crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress.

References

4-Feruloylquinic Acid: A Comparative Analysis of Anti-Inflammatory Activity Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of 4-Feruloylquinic Acid's Anti-Inflammatory Potential with Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Naturally derived compounds, in particular, have garnered significant attention for their therapeutic potential. Among these, this compound, a phenolic compound, has emerged as a candidate of interest. This guide provides a comprehensive comparison of the anti-inflammatory activity of this compound and its close analogs with established NSAIDs, supported by experimental data from in-vitro and in-vivo studies.

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative studies on this compound are limited. Therefore, data from closely related compounds, namely Methyl 4-O-feruloylquinate and 4,5-Dicaffeoylquinic acid, are presented below as a proxy to gauge its potential efficacy against standard anti-inflammatory drugs like Diclofenac and the natural compound Ferulic Acid.

Table 1: In-Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages [1]

CompoundConcentration (µM)Inhibition of NO Production (%)IC₅₀ (µM)
Methyl 4-O-feruloylquinate 1035 ± 4.228.5
2558 ± 5.1
5085 ± 6.3
Ferulic Acid 1030 ± 3.835.2
2552 ± 4.5
5078 ± 5.9
Diclofenac 145 ± 4.81.8
575 ± 6.2
1095 ± 7.1

Table 2: In-Vitro Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW264.7 Macrophages [1]

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Methyl 4-O-feruloylquinate 2555 ± 4.960 ± 5.3
Ferulic Acid 2548 ± 4.153 ± 4.7
Diclofenac 570 ± 5.878 ± 6.1

Table 3: In-Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema [2][3]

CompoundDose (mg/kg)Inhibition of Paw Edema (%)
4,5-Dicaffeoylquinic acid 20Comparable to Diclofenac at 10 mg/kg
Diclofenac 10Significant inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In-Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1] The cells are maintained in a humidified atmosphere at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (e.g., Methyl 4-O-feruloylquinate, Ferulic Acid, or Diclofenac) for 1 hour before being stimulated with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[1]

2. Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1] After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve generated with sodium nitrite.[1]

3. Pro-inflammatory Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1] The assay is performed according to the manufacturer's instructions. The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.[1]

In-Vivo Anti-Inflammatory Assay

1. Carrageenan-Induced Paw Edema Model: This widely used animal model assesses the in-vivo anti-inflammatory activity of compounds.[2][3] Rats are administered the test compound (e.g., 4,5-Dicaffeoylquinic acid or diclofenac) orally. After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation and edema. The paw volume is measured at various time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with the control group.[3]

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

G General Experimental Workflow for In-Vitro Anti-Inflammatory Assays cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Data Collection & Analysis culture Culture RAW264.7 Macrophages seed Seed Cells in Plates culture->seed pretreat Pre-treat with Test Compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect no_assay NO Assay (Griess Reagent) collect->no_assay cytokine_assay Cytokine Assay (ELISA) collect->cytokine_assay

Caption: Workflow for in-vitro anti-inflammatory screening.

G Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Activation TLR4->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFκB->Gene Block This compound (Proposed Inhibition) Block->IKK Block->IκBα

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Assessing the Synergistic Effects of 4-Feruloylquinic Acid with Other Phenolics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents with enhanced efficacy and reduced side effects has led to a growing interest in the synergistic interactions of natural compounds. 4-Feruloylquinic acid, a prominent phenolic compound found in coffee and various medicinal plants, has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. This guide provides a comparative assessment of the synergistic effects of this compound, using its closely related parent compound ferulic acid as a proxy, with other phenolic compounds. The information herein is supported by experimental data to aid in the exploration of potent combination therapies.

Synergistic Antioxidant Activity

The combination of different phenolic compounds can lead to a significant enhancement of their antioxidant capacity, a phenomenon known as synergism. This effect is often greater than the additive effect of the individual compounds. The following tables summarize quantitative data from studies investigating the synergistic antioxidant effects of ferulic acid with other phenolics.

Table 1: Synergistic Antioxidant Effects of Ferulic Acid in Combination with Other Phenolic Acids (FRAP Assay)

Phenolic CombinationIndividual FRAP Value (µM Fe²⁺)Theoretical Additive FRAP Value (µM Fe²⁺)Experimental Combined FRAP Value (µM Fe²⁺)Percentage Difference (%) - Synergy/Antagonism
Ferulic Acid + p-Coumaric AcidFerulic Acid: ~150, p-Coumaric Acid: ~30~180~740+311% (Synergy)[1][2]
Ferulic Acid + Rosmarinic AcidFerulic Acid: ~150, Rosmarinic Acid: ~350~500~1135+127% (Synergy)[1]
Ferulic Acid + Caffeic AcidNot explicitly providedNot explicitly providedNot explicitly providedSynergistic effect observed[3]
Gallic Acid + Caffeic AcidGallic Acid: 861.3 ± 13.4, Caffeic Acid: 1641.3 ± 33.32502.7 ± 46.75952.0 ± 80.0+137.8% (Synergy)[4][5]

Table 2: Synergistic Antioxidant Effects of Ferulic Acid in Combination with Other Phenolic Acids (ORAC Assay)

Phenolic CombinationIndividual ORAC Value (µM TE)Theoretical Additive ORAC Value (µM TE)Experimental Combined ORAC Value (µM TE)Percentage Difference (%) - Synergy/Antagonism
Ferulic Acid + p-Coumaric AcidFerulic Acid: ~40, p-Coumaric Acid: ~25~65~267+311% (Synergy)[1][2]
Ferulic Acid + Rosmarinic AcidFerulic Acid: ~40, Rosmarinic Acid: ~70~110~250+127% (Synergy)[1]

Synergistic Anti-inflammatory Effects

Chronic inflammation is a key pathological factor in numerous diseases. Phenolic compounds are known to modulate inflammatory pathways. The synergistic combination of these compounds can offer a more potent anti-inflammatory response.

Table 3: In Vivo Anti-inflammatory and Metabolic Effects of Combined Ferulic Acid and Caffeic Acid in a Rat Model of Metabolic Syndrome

ParameterHigh-Fat Diet (HFD) ControlHFD + Ferulic AcidHFD + Caffeic AcidHFD + Ferulic Acid + Caffeic Acid
Serum Total Cholesterol (TC) Reduction vs. HFD-29.2%36.3%47.1%[3]
Serum LDL-c Reduction vs. HFD-31.1%24.5%47.1%[3]
Inflammatory Markers (TNF-α, NF-κB, IL-6)ElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced (Synergistic Effect)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation :

    • Acetate (B1210297) Buffer (300 mM, pH 3.6) : Prepare by dissolving sodium acetate in distilled water and adjusting the pH with acetic acid.

    • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM) : Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM) : Dissolve FeCl₃ in distilled water.

    • FRAP Reagent : Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily.

  • Assay Procedure :

    • Add 1.5 mL of the FRAP reagent to a test tube.

    • Add 50 µL of the sample (or standard solution of known concentration, e.g., Trolox).

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance of the resulting blue-colored solution at 593 nm against a blank.

  • Calculation :

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant like Trolox.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture and Treatment :

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, another phenolic, or their combination) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Nitrite :

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Calculation :

    • The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production by the test compounds is then calculated relative to the LPS-stimulated control group.

Visualizing a Potential Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the underlying molecular mechanisms, the following diagrams are presented in the DOT language for Graphviz.

Experimental_Workflow cluster_preparation Sample Preparation cluster_antioxidant Antioxidant Synergy Assessment cluster_anti_inflammatory Anti-inflammatory Synergy Assessment P1 This compound (4-FQA) Stock Mix Prepare Individual and Combined Solutions P1->Mix P2 Other Phenolic Stock P2->Mix FRAP FRAP Assay Mix->FRAP DPPH DPPH Assay Mix->DPPH ORAC ORAC Assay Mix->ORAC Treatment Treat with 4-FQA, Other Phenolic, or Combination Mix->Treatment Analysis1 Isobolographic Analysis / Combination Index FRAP->Analysis1 DPPH->Analysis1 ORAC->Analysis1 Cells RAW 264.7 Macrophages LPS LPS Stimulation Cells->LPS LPS->Treatment NO_Assay Nitric Oxide (NO) Assay Treatment->NO_Assay Analysis2 IC50 Determination / Synergy Analysis NO_Assay->Analysis2

Caption: Experimental workflow for assessing synergistic effects.

Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes induces Block1 4-FQA + Other Phenolics Block1->IKK inhibit Stimuli Inflammatory Stimuli MAPKKK MAPKKK Activation Stimuli->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes2 Inflammatory Gene Expression AP1->Genes2 Block2 4-FQA + Other Phenolics Block2->MAPKKK inhibit

Caption: Key inflammatory signaling pathways potentially modulated.

Conclusion

The presented data, utilizing ferulic acid as a proxy for this compound, strongly suggests that synergistic interactions with other phenolic compounds can lead to significantly enhanced antioxidant and anti-inflammatory activities. The combination of ferulic acid with compounds like p-coumaric acid, rosmarinic acid, and caffeic acid has shown promising results in various experimental models. These findings underscore the potential of developing combination therapies based on these natural compounds. Further research is warranted to investigate the specific synergistic effects of this compound with a broader range of phenolics and to elucidate the precise molecular mechanisms underlying these interactions. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations, which could pave the way for novel and more effective therapeutic strategies for a variety of diseases rooted in oxidative stress and inflammation.

References

Safety Operating Guide

Proper Disposal of 4-Feruloylquinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Feruloylquinic acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk. As a phenolic compound, this compound requires careful management as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are familiar with the inherent hazards of this compound and related phenolic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles. For procedures with a risk of aerosol generation, a face shield is recommended.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Waste Classification and Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Waste containing this compound must be classified and handled as hazardous chemical waste.

Waste Stream Description Container Requirements
Solid Waste Contaminated consumables such as gloves, pipette tips, weigh boats, and absorbent paper.Clearly labeled, sealed, and puncture-resistant container.
Aqueous Liquid Waste Solutions of this compound in water, buffers, or other aqueous media.Clearly labeled, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene - HDPE).
Non-halogenated Organic Solvent Waste Solutions of this compound in flammable organic solvents (e.g., ethanol (B145695), methanol, DMSO).Clearly labeled, leak-proof, and solvent-resistant container (e.g., glass or HDPE).

Experimental Protocol: Decontamination of Labware

Reusable labware that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: In a chemical fume hood, rinse the labware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol or methanol). Collect this rinseate as non-halogenated organic solvent waste.

  • Secondary Wash: Wash the labware with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the labware to air dry completely or place it in a drying oven.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G Figure 1: this compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Liquid Waste Segregation cluster_3 Waste Collection & Storage cluster_4 Final Disposal Start Generation of This compound Waste Identify_Waste Identify Waste Type Start->Identify_Waste Solid Solid Waste (Gloves, Tips, etc.) Identify_Waste->Solid Solid Liquid Liquid Waste Identify_Waste->Liquid Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid->Collect_Solid Aqueous Aqueous Solution Liquid->Aqueous Aqueous Organic Organic Solvent Solution Liquid->Organic Organic Collect_Aqueous Collect in Labeled Aqueous Waste Container Aqueous->Collect_Aqueous Collect_Organic Collect in Labeled Organic Waste Container Organic->Collect_Organic Store Store in Designated Hazardous Waste Area Collect_Solid->Store Collect_Aqueous->Store Collect_Organic->Store Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Pickup

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

  • Segregate at the Source: As waste is generated, immediately place it into the appropriate, clearly labeled waste container (Solid, Aqueous, or Non-halogenated Organic).

  • Container Management:

    • Keep waste containers securely closed when not in use.

    • Do not overfill containers; fill to a maximum of 80% capacity to prevent spills.

    • Ensure all labels are accurate and legible, including the full chemical name and hazard warnings.

  • Storage:

    • Store filled waste containers in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Follow all institutional and regulatory procedures for waste pickup and documentation.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.

Personal protective equipment for handling 4-Feruloylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Feruloylquinic acid, a phenylpropanoid compound.[1] While specific toxicity data is limited, it is imperative to handle this compound with care, adhering to standard laboratory safety protocols for organic acids.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Equipment Specification Purpose Application
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[2]To protect against eye and face irritation from dust particles or splashes.Mandatory for all handling procedures.
Hand Protection Nitrile or butyl rubber gloves.[2] Ensure gloves are compatible with the solvents being used (e.g., DMSO, Pyridine, Methanol, Ethanol).[1][3]To prevent skin contact and absorption.Mandatory for all handling procedures.
Body Protection A standard laboratory coat is required at a minimum. For procedures with a higher risk of splashes or generating aerosols, consider a chemical-resistant apron or coveralls.[4][5]To protect skin and personal clothing from contamination.Mandatory for all handling procedures.
Respiratory Protection A NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood to minimize inhalation of dust particles.[2][4] For higher-risk procedures, a full-face respirator with appropriate cartridges may be necessary.[2]To prevent inhalation of the powdered compound.Recommended when weighing or transferring the solid compound.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe consult_sds Consult Safety Data (if available) gather_ppe->consult_sds weigh Weigh Solid in Fume Hood consult_sds->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Complete Experiment dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Waste Management

Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.

Waste Segregation and Storage:

  • Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, compatible, and labeled waste container.[6] Since it is an organic acid, it should not be mixed with incompatible waste streams.

Disposal Procedure:

  • Neutralization (for acidic solutions): If permissible by your institution's waste management guidelines, acidic solutions can be neutralized. Slowly add a weak base, such as sodium bicarbonate, until the pH is neutral (pH 7).[7]

  • Collection: Transfer the neutralized solution to a corrosion-resistant and leak-proof container.[7]

  • Labeling: Clearly label the waste container with its contents.

  • Handover: Dispose of the waste through your institution's hazardous waste management program.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

cluster_emergency Emergency Response cluster_exposure_actions Exposure Actions cluster_spill_actions Spill Actions exposure Exposure Event skin_contact Skin Contact: Wash with soap and water for 15 min. exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 min. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Seek immediate medical attention. exposure->ingestion spill Spill Event evacuate Evacuate and Secure Area spill->evacuate seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Place in Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency Procedures for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.